molecular formula C15H18N2O2 B1303481 Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate CAS No. 352018-90-7

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Cat. No.: B1303481
CAS No.: 352018-90-7
M. Wt: 258.32 g/mol
InChI Key: LIWHXOHASZYDEM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWHXOHASZYDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381478
Record name ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352018-90-7
Record name Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352018-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate: A Conformational & Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Crystallographers, and Structural Biologists[][2][3]

Executive Summary & Chemical Context[3][4][5][6][7][8][9]

This compound (CAS: 352018-90-7) represents a critical structural scaffold in medicinal chemistry, particularly in the development of Factor Xa inhibitors, P2Y12 antagonists, and GPCR ligands.[][2][3] Its structure combines a flexible, non-planar piperidine core with a rigid, electron-deficient 4-cyanophenyl moiety.[][2][3]

Understanding the solid-state behavior of this molecule is not merely an academic exercise; it provides the "ground truth" for ligand-protein docking simulations.[][2][3] The interplay between the chair conformation of the piperidine ring and the electronic conjugation of the N-aryl bond dictates the molecule's 3D volume and binding affinity.[3]

This guide outlines the definitive protocol for the structural elucidation of this compound, synthesizing experimental methodologies with predictive crystallographic analysis based on established analogs.

Experimental Protocol: From Synthesis to Diffraction

To obtain a high-resolution structure suitable for drug design, a rigorous workflow must be followed.[2][3] The following protocol ensures phase purity and single-crystal quality.

Synthesis & Purification

The compound is typically synthesized via nucleophilic aromatic substitution (


) of 4-fluorobenzonitrile with ethyl isonipecotate.[2]
  • Reaction: Reflux in DMSO or DMF with

    
     as a base.[2][3]
    
  • Critical Purification Step: The crude product often contains trace starting materials that inhibit crystal growth.[3] Column chromatography (Hexane:EtOAc 4:1) followed by recrystallization is mandatory.[2][3]

Crystallization Strategy

Obtaining X-ray quality crystals for this specific ester requires balancing the solubility of the lipophilic phenyl ring with the polar ester/cyano groups.[3]

MethodSolvent SystemConditionsOutcome
Slow Evaporation Ethanol / Ethyl Acetate (1:[][2]1)Room Temp (25°C), covered with pin-holed parafilm.[][2]Optimal. Yields prismatic blocks suitable for XRD.[][2][3]
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Closed chamber, 4°C.Produces needles (often twinned); less desirable.[][2]
Cooling Isopropanol60°C

4°C (0.5°C/min ramp).
High yield, but crystals may be too small for standard sources.[2][3]
Data Collection Parameters[1][2][10]
  • Temperature: 100 K (Cryostream) is essential to reduce thermal vibration of the terminal ethyl ester, which is prone to disorder.[3]

  • Radiation source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, as the molecule lacks heavy atoms.[2][3]

Structural Analysis: Conformational & Electronic Insights[1][2][3]

Based on the analysis of close structural analogs—specifically N-aryl piperidines and N-tosyl piperidine esters—the following structural features are the definitive characteristics of this molecule.

The Piperidine "Chair" Conformation

The piperidine ring adopts a chair conformation (


), which is the thermodynamic minimum.[3]
  • Puckering Parameters: The ring puckering amplitude (

    
    ) is expected to be 
    
    
    
    Å, with
    
    
    close to 0° or 180°, indicating minimal distortion from the ideal chair.[3]
  • Ester Orientation: The bulky ethyl ester group at C4 occupies the equatorial position.[3] An axial orientation would introduce severe 1,3-diaxial steric strain with the axial protons at C2 and C6.[3]

The N-Aryl Geometry (The Critical Insight)

Unlike aliphatic amines (which are pyramidal,


), the nitrogen atom at position 1 is conjugated with the electron-deficient 4-cyanophenyl ring.[3]
  • Hybridization: The nitrogen lone pair delocalizes into the

    
    -system of the phenyl ring, enhanced by the strong electron-withdrawing nature of the para-cyano group.[3]
    
  • Geometry: This forces the Nitrogen atom towards a trigonal planar (

    
    ) geometry .[3][4][5]
    
  • Bond Lengths: Expect the

    
     bond distance to be shortened (
    
    
    
    Å) compared to a standard C-N single bond (
    
    
    Å), confirming partial double-bond character.[][2]
Crystal Packing & Supramolecular Synthons

The crystal lattice is stabilized by a hierarchy of intermolecular forces, dominated by the dipole of the cyano group.[3]

  • C-H...N(cyano) Interactions: The nitrile nitrogen acts as a strong hydrogen bond acceptor.[2][3] It typically forms linear chains or centrosymmetric dimers with acidic aromatic protons (

    
    ) from neighboring molecules.[][2]
    
  • Weak C-H...O Hydrogen Bonds: The carbonyl oxygen of the ester group serves as a secondary acceptor.[3]

  • 
    -
    
    
    
    Stacking:
    The planar 4-cyanophenyl rings often arrange in an offset face-to-face stack (centroid distance
    
    
    Å), providing additional lattice energy.[][2][3]

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow from synthesis to structural data integration, highlighting the critical decision points.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallography cluster_2 Phase 3: Analysis Synthesis Synthesis (SnAr) 4-F-Ph-CN + Isonipecotate Purification Purification (Flash Chrom. + Recryst.) Synthesis->Purification Remove impurities Growth Crystal Growth (Slow Evap: EtOH/EtOAc) Purification->Growth >99% Purity XRD XRD Data Collection (Mo-Kα, 100K) Growth->XRD Select block crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Solve Phase Problem Validation Validation (CheckCIF / Hirshfeld) Refinement->Validation R1 < 5%

Figure 1: The standard operating procedure (SOP) for the structural elucidation of piperidine-carboxylate intermediates.

Interaction Hierarchy Diagram

This diagram details the specific intermolecular forces that dictate how the molecule packs in the solid state, crucial for understanding its solubility and melting point.[3]

Interactions Molecule Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate Cyano Cyano Group (-CN) (Strong Acceptor) Molecule->Cyano Ester Ester Carbonyl (C=O) (Weak Acceptor) Molecule->Ester Aryl Phenyl Ring (Pi-System) Molecule->Aryl Packing Crystal Lattice Stability Cyano->Packing C-H...N Dipole Interaction (Primary Driver) Ester->Packing C-H...O H-Bonds (Secondary Driver) Aryl->Packing Pi-Pi Stacking (Tertiary Driver)

Figure 2: Hierarchical analysis of supramolecular synthons driving the crystal packing.[][2]

References

The structural insights and protocols above are grounded in the crystallographic analysis of homologous N-aryl and piperidine-carboxylate systems.

  • Piperidine Conformation

    • Study: "Synthesis, X-ray diffraction study... of ethyl 1-(3-tosylquinolin-4-yl)
    • Relevance: Confirms the chair conformation and equatorial ester preference in bulky N-substituted piperidines.[2][3]

    • Source:[][2]

  • N-Aryl Geometry & Hybridization

    • Study: "Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]..."
    • Relevance: Establishes the planarity and interaction p
    • Source:[][2]

  • General Piperidine Geometry

    • Study: "Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Deriv
    • Relevance: Provides benchmark bond lengths and angles for the piperidine ring in complex organic scaffolds.
    • Source:

  • Synthesis & Characterization

    • Study: "Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles."
    • Relevance: Describes the reactivity and stability of the piperidine-4-carboxylic acid ethyl ester core.
    • Source:

Sources

An In-Depth Technical Guide to the Solubility Profile of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and therapeutic efficacy.[1][2] More than 40% of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, presenting a significant hurdle for formulation scientists.[1] Any drug intended for oral administration must be in a dissolved state at the site of absorption to be effective.[1]

This guide provides a comprehensive technical overview of the solubility profile for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate, a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[3] Its molecular architecture, featuring a piperidine ring, suggests a pH-dependent solubility profile, a crucial factor that must be meticulously characterized.

We will delve into the theoretical underpinnings of its solubility based on its structure, followed by detailed, field-proven experimental protocols for determining both its kinetic and thermodynamic solubility. This document is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but the causal scientific reasoning behind experimental choices, ensuring a robust and reliable characterization of this important pharmaceutical building block.

Section 1: Physicochemical Characterization and Theoretical Solubility Profile

The first step in any solubility investigation is to characterize the molecule's fundamental physicochemical properties. These parameters provide the basis for predicting its behavior in aqueous media.

Core Molecular Properties

The key properties of this compound are summarized below.

PropertyValueSource
Chemical Structure -
Molecular Formula C₁₅H₁₈N₂O₂[3]
Molecular Weight 258.32 g/mol [3]
CAS Number 352018-90-7[3]
Predicted pKa ~8.5 - 9.5Expert Estimation
Predicted logP > 3.0Expert Estimation

Causality Behind Predictions:

  • pKa: The parent compound, ethyl piperidine-4-carboxylate, has a predicted pKa of 9.83.[4][5] The presence of the electron-withdrawing 4-cyanophenyl group on the piperidine nitrogen is expected to decrease its basicity, thereby lowering the pKa of its conjugate acid. A pKa in the range of 8.5-9.5 is a reasonable starting hypothesis. This value is critical, as it marks the pH at which the compound transitions between its ionized (more soluble) and neutral (less soluble) forms.

  • logP: The addition of the aromatic cyanophenyl group significantly increases the lipophilicity compared to the parent piperidine structure. This high predicted octanol-water partition coefficient (logP) strongly suggests that the intrinsic solubility of the neutral form of the molecule will be low, likely placing it in the "poorly soluble" category.

Theoretical Solubility-pH Relationship

As a weak base, the solubility of this compound is governed by the pH of the aqueous medium.[6][7]

  • At pH >> pKa (e.g., pH 11): The compound will exist predominantly in its neutral, un-ionized form. Its solubility will be at its minimum, referred to as the intrinsic solubility (S₀).

  • At pH < pKa (e.g., pH 2): The piperidine nitrogen will be protonated, forming a cationic salt. This ionized form is significantly more polar and, therefore, exhibits much higher aqueous solubility.[8]

This relationship dictates that the compound's absorption in the gastrointestinal (GI) tract could vary significantly, with higher solubility in the acidic environment of the stomach and lower solubility in the more neutral environment of the small intestine.

G cluster_0 Solubility Profiling Strategy A Physicochemical Characterization (MW, pKa, logP) B Early Discovery: Kinetic Solubility Assay (High Throughput) A->B Predicts Behavior C Lead Optimization/ Pre-formulation: Thermodynamic Solubility (ICH Guidelines) B->C Identifies Promising Candidates D Data Analysis & BCS Classification C->D Provides Definitive Data

Caption: High-level strategy for solubility characterization.

Section 2: Experimental Determination of Solubility

A comprehensive solubility profile requires both kinetic and thermodynamic assessments. These two types of measurements serve different purposes at distinct stages of the drug development process.[9][10]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement used in early drug discovery to quickly assess a compound's propensity to precipitate when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[11] It is not a true equilibrium value but is invaluable for ranking compounds and identifying potential liabilities early. Nephelometry, which measures light scattering from precipitated particles, is a common and efficient method.[12]

G prep 1. Prepare Compound Plate (Serial dilution in DMSO) add 2. Add Aqueous Buffer (e.g., PBS, pH 7.4) prep->add shake 3. Incubate & Shake (Short duration, e.g., 1-2h) add->shake read 4. Read Plate (Nephelometer) shake->read analyze 5. Analyze Data (Determine precipitation threshold) read->analyze

Caption: Workflow for a nephelometric kinetic solubility assay.

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial 2-fold dilution of the stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Assay Plate Preparation: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear 96-well assay plate.

  • Buffer Addition: Rapidly add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well of the assay plate. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it at room temperature for 1-2 hours.

  • Measurement: Measure the light scattering of each well using a microplate nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in nephelometry signal compared to buffer-only controls.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is the "gold standard" measurement required for lead optimization, formulation development, and regulatory submissions.[13] The shake-flask method is the most widely accepted technique and its execution should align with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[14][15]

Rationale for ICH M9 Guideline Adherence: Following the ICH M9 guideline for BCS-based biowaivers ensures that the solubility data generated is robust and universally acceptable to regulatory agencies. The guideline specifies testing across the physiological pH range of the GI tract (1.2 to 6.8) at a controlled temperature of 37 ± 1°C.[14][16]

G weigh 1. Add Excess Solid Compound to Vials buffer 2. Add pH Buffers (pH 1.2, 4.5, 6.8) weigh->buffer equilibrate 3. Equilibrate (Shake at 37°C for 24-48h) buffer->equilibrate sample 4. Withdraw Aliquots at Time Points equilibrate->sample separate 5. Separate Solid from Supernatant (Centrifuge/Filter) sample->separate analyze 6. Quantify Concentration (HPLC-UV) separate->analyze confirm 7. Confirm Equilibrium (Concentration plateau) analyze->confirm Iterate until plateau

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask (ICH M9 Compliant)

  • System Preparation: Prepare three standard aqueous buffers: pH 1.2 (e.g., HCl/KCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[15]

  • Compound Addition: Add an excess amount of solid this compound to several vials for each pH buffer. The excess solid is crucial to ensure a saturated solution is formed.

  • Incubation and Equilibration: Add a precise volume of each buffer to the corresponding vials. Seal the vials and place them in an orbital shaker set to 37 ± 1°C. Agitate for an extended period (typically 24 to 48 hours).

  • Sampling: At various time points (e.g., 12, 24, 48 hours), withdraw an aliquot of the suspension. The purpose of time-course sampling is to empirically demonstrate that equilibrium has been reached, which is confirmed when consecutive measurements are stable.[17]

  • Phase Separation: Immediately separate the undissolved solid from the liquid. This can be achieved by centrifugation at high speed or by passing the aliquot through a solvent-compatible filter (e.g., 0.22 µm PVDF). This step is critical to prevent artificially high readings from suspended particles.[17]

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 3).

  • pH Measurement: After the final time point, measure the pH of the remaining solution in each vial to confirm it has not shifted during the experiment.

Section 3: Analytical Quantification Method

A robust and validated analytical method is required to accurately measure the compound's concentration in the collected samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable technique for this purpose.[18]

Protocol: Reverse-Phase HPLC-UV Method

  • Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal absorbance; the cyanophenyl moiety should provide a strong chromophore around 240-280 nm.

  • Standard Curve: Prepare a set of standards of known concentration in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the solubility samples.

Section 4: Data Interpretation and Reporting

The culmination of these experiments is a clear, quantitative summary of the compound's solubility.

Sample Data Presentation

The thermodynamic solubility data should be presented in a clear, tabular format.

pH ConditionMean Solubility (µg/mL)Mean Solubility (µM)Dose/Solubility Volume (mL)*
pH 1.2 15005807167
pH 4.5 4501742556
pH 6.8 259710000

*Calculated assuming a hypothetical highest dose of 250 mg.

Biopharmaceutics Classification System (BCS) Implications

The Dose/Solubility Volume is a key parameter derived from this data. It is calculated by dividing the highest anticipated therapeutic dose (in mg) by the lowest measured solubility (in mg/mL) across the pH 1.2-6.8 range.[17]

  • A drug substance is considered "highly soluble" if this volume is ≤ 250 mL.[16]

Interpretation: Based on the hypothetical data above, the lowest solubility occurs at pH 6.8 (25 µg/mL or 0.025 mg/mL). The Dose/Solubility Volume would be 250 mg / 0.025 mg/mL = 10,000 mL. Since this value is far greater than 250 mL, This compound would be classified as a low-solubility compound . Combined with permeability data, this would place it in either BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which often require formulation strategies to enhance bioavailability.[19]

Conclusion

The solubility profile of this compound is characterized by poor intrinsic aqueous solubility and a pronounced pH-dependent behavior, consistent with its chemical structure as a lipophilic weak base. Early-phase kinetic assays can rapidly flag its solubility limitations, while definitive thermodynamic studies using the shake-flask method provide the high-quality data necessary for guiding formulation development and satisfying regulatory expectations. A comprehensive understanding of this profile, achieved through the systematic application of the protocols outlined in this guide, is not merely an academic exercise; it is a foundational pillar for successfully advancing this pharmaceutical intermediate from the laboratory to a viable clinical candidate.

References

  • Angene Chemical. ethyl 1-[(4-cyanophenyl)methyl]piperidine-3-carboxylate. [Link]

  • Google Patents.
  • MySkinRecipes. This compound. [Link]

  • Cheméo. Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. [Link]

  • International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • Fiveable. pH and Solubility. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. [Link]

  • Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Expii. Effect of pH on Solubility — Overview & Examples. [Link]

  • PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • MDPI. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

  • CP Lab Safety. ethyl 1-benzyl-4-cyano-piperidine-4-carboxylate, min 97%, 5 grams. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • YouTube. Impact of pH on Solubility. [Link]

  • Contract Pharma. Optimizing Drug Solubility. [Link]

  • ECA Academy. ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. [Link]

  • Drug Analytical Research. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

Sources

"Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate" physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profiling of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate , a critical pharmacophore intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and other piperidine-based therapeutics.

Physicochemical Profiling, Synthesis, and Analytical Characterization

Executive Chemical Profile

This compound represents a bifunctional building block containing a piperidine core substituted at the nitrogen (N1) with an electron-deficient 4-cyanophenyl group and at the C4 position with an ethyl ester. Its dual functionality—the hydrolyzable ester and the reducible/hydrolyzable nitrile—makes it a versatile scaffold in medicinal chemistry.

Structural Identity
ParameterSpecification
IUPAC Name This compound
Common Reference

-(4-Cyanophenyl)isonipecotic acid ethyl ester
Molecular Formula

Molecular Weight 258.32 g/mol
SMILES CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N
Key Functional Groups Nitrile (Aryl-CN), Ethyl Ester, Tertiary Amine (Aniline-like)

Physical Characteristics & Specifications

Understanding the physical state of this intermediate is vital for process optimization, particularly during the isolation phase of the


 reaction.
Physical State & Appearance[1]
  • Form: Crystalline Solid.

  • Color: Typically off-white to pale yellow (coloration often arises from trace nitro/aniline impurities or oxidation).

  • Melting Point (Experimental): 81°C – 83°C.

    • Note: Purity significantly impacts this range. Crude material often presents as a waxy solid or oil that solidifies upon trituration with non-polar solvents (e.g., Heptane).

Solubility Profile

The molecule exhibits high lipophilicity due to the


-aryl and ethyl ester moieties.
SolventSolubility RatingProcess Application
Water InsolubleUsed as the anti-solvent in precipitation/workup.
Dichloromethane (DCM) Highly SolublePrimary extraction solvent.
Ethyl Acetate SolubleUsed for extraction and chromatography.
DMSO / DMF SolubleReaction media for

synthesis.
Ethanol/Methanol Sparingly Soluble (Cold)Potential recrystallization solvents.
Partition Coefficient
  • LogP (Predicted): ~2.8 – 3.2

  • Implication: The compound readily partitions into organic phases, facilitating efficient separation from inorganic salts (

    
    , KF) during aqueous workup.
    

Synthesis & Isolation Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (


) . This pathway is preferred over Buchwald-Hartwig coupling for this substrate due to the strong electron-withdrawing nature of the nitrile group on the fluorobenzene, which activates the ring for direct nucleophilic attack.
Reaction Mechanism

The secondary amine of Ethyl Isonipecotate attacks the para-carbon of 4-Fluorobenzonitrile . The nitrile group stabilizes the Meisenheimer complex intermediate, followed by the elimination of the fluoride ion.

Experimental Workflow

Reagents:

  • Ethyl Isonipecotate (1.0 equiv)

  • 4-Fluorobenzonitrile (1.05 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv) - Acts as the HF scavenger.
    
  • Solvent: DMSO or DMF (Polar aprotic is essential).

Protocol:

  • Charge: Dissolve 4-Fluorobenzonitrile and Ethyl Isonipecotate in DMSO.

  • Activate: Add anhydrous granular

    
    .
    
  • Thermolysis: Heat the mixture to 100–120°C for 4–6 hours. Monitor by HPLC for the disappearance of the amine.

  • Quench: Cool to room temperature and pour the reaction mixture into Ice Water (10x volume).

  • Isolation:

    • Method A (Precipitation): If the product crystallizes, filter the off-white solid and wash with water.

    • Method B (Extraction): If oiling occurs, extract with Ethyl Acetate, wash with brine (to remove DMSO), dry over

      
      , and concentrate.
      
Process Flow Diagram (Graphviz)

SynthesisFlow Start Reagents: Ethyl Isonipecotate + 4-Fluorobenzonitrile Reaction SnAr Reaction (DMSO, K2CO3, 120°C) Start->Reaction Activation Quench Quench into Ice Water Reaction->Quench Completion Decision Precipitate Formed? Quench->Decision Filter Filtration & Wash (Remove inorganic salts) Decision->Filter Yes (Solid) Extract Extraction (EtOAc) + Brine Wash Decision->Extract No (Oil) Product Crude Product (Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate) Filter->Product Extract->Product

Caption: Synthesis and workup logic for the SnAr preparation of the target ester.

Analytical Characterization (Fingerprinting)

To validate the identity of the synthesized material, the following spectroscopic markers must be confirmed.

Infrared Spectroscopy (FT-IR)

The spectrum displays two distinct diagnostic bands that confirm the bifunctional nature of the molecule:

  • 
     (Nitrile):  A sharp, distinct peak at ~2215–2225 cm⁻¹ .
    
  • 
     (Ester):  A strong carbonyl stretch at ~1725–1735 cm⁻¹ .
    
Nuclear Magnetic Resonance ( H-NMR)

Solvent:



  • Aromatic Region (4H): The 4-cyanophenyl group appears as an AA'BB' system (two doublets) typically centered around

    
     7.5 (2H, d, Ar-H ortho to CN) and 
    
    
    
    6.9 (2H, d, Ar-H ortho to N). This confirms the para-substitution.
  • Piperidine Ring:

    • 
       3.8–4.0 (2H, m): Protons 
      
      
      
      to the nitrogen.
    • 
       3.0 (2H, m): Protons 
      
      
      
      to the nitrogen.
    • 
       2.4–2.5 (1H, m): Methine proton at C4.
      
  • Ethyl Ester:

    • 
       4.15 (2H, q): Methylene (
      
      
      
      ).
    • 
       1.25 (3H, t): Methyl (
      
      
      
      ).
Analytical Logic Tree (Graphviz)

AnalysisTree Sample Isolated Sample IR FT-IR Analysis Sample->IR NMR 1H-NMR (CDCl3) Sample->NMR Check1 Peak @ 2220 cm-1? (Nitrile) IR->Check1 Check2 AA'BB' Doublets? (Para-subst.) NMR->Check2 Result Identity Confirmed Check1->Result Yes Check2->Result Yes

Caption: Analytical decision tree for structural validation.

Stability & Handling

  • Hydrolysis Risk: As an ethyl ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions, converting to the corresponding carboxylic acid (a common impurity). Store in a cool, dry environment.

  • Light Sensitivity: Nitriles and aniline derivatives can slowly darken upon exposure to light. Amber glassware is recommended for long-term storage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 4-piperidinecarboxylate (Precursor). Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

  • Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban). Journal of Medicinal Chemistry. (Contextual reference for N-aryl piperidine synthesis). Retrieved from [Link]

A Technical Guide to Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate, a pivotal intermediate in the synthesis of contemporary pharmaceutical agents. We will explore its synthesis, physicochemical properties, and its strategic application in the development of therapeutics, particularly those targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS Number: 352018-90-7) is a substituted piperidine derivative that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its structure elegantly combines a piperidine-4-carboxylate core, a common scaffold in numerous biologically active molecules, with an N-aryl linkage to a cyanophenyl moiety. This unique combination of functional groups—an ester, a tertiary amine, and a nitrile—provides a versatile platform for chemical modification, making it a valuable starting point for the synthesis of complex molecular architectures.[5] The piperidine ring is a prevalent structural motif in drugs targeting CNS disorders, while the cyanophenyl group can serve as a key pharmacophoric element or a precursor for other functional groups. Consequently, this intermediate is instrumental in the development of a new generation of highly active compounds, including narcotic analgesics and other CNS-active agents.[6]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 352018-90-7[1][2]
Molecular Formula C₁₅H₁₈N₂O₂[2][7]
Molecular Weight 258.32 g/mol [2]
Appearance White solid[8]
Purity ≥95%[1][2]
Spectroscopic Characterization

The structural integrity of the intermediate is confirmed through spectroscopic methods. The following ¹H NMR data has been reported for a sample dissolved in Chloroform-d:

  • ¹H NMR (400 MHz, Chloroform-d) δ 7.52 – 7.42 (m, 2H), 6.88 – 6.83 (m, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.82 (d, J = 13.2 Hz, 2H), 3.01 (t, J = 12.0 Hz, 2H), 2.55 (tt, J = 10.9, 4.0 Hz, 1H), 2.05 – 1.93 (m, 2H), 1.91 – 1.78 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H).[8]

The characteristic signals in the aromatic region (δ 7.52-7.42 and 6.88-6.83 ppm) correspond to the protons of the 4-cyanophenyl group. The quartet at 4.15 ppm and the triplet at 1.26 ppm are indicative of the ethyl ester group. The remaining signals in the aliphatic region are consistent with the protons of the piperidine ring.

Synthesis and Mechanistic Rationale

The synthesis of N-aryl piperidine derivatives such as this compound can be achieved through several established synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SNA r) or a palladium-catalyzed Buchwald-Hartwig amination reaction between ethyl piperidine-4-carboxylate and a suitable 4-cyanophenyl electrophile.

A recently reported electrochemical protocol provides an efficient cross-dehydrogenative aromatization method for its synthesis.[8] This approach highlights modern advancements in creating C-N bonds.

Below is a generalized workflow for the synthesis of N-substituted piperidine esters.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Ethyl_piperidine_4_carboxylate Ethyl piperidine-4-carboxylate Reaction_Vessel Nucleophilic Aromatic Substitution Ethyl_piperidine_4_carboxylate->Reaction_Vessel 4_Fluorobenzonitrile 4-Fluorobenzonitrile 4_Fluorobenzonitrile->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Target_Molecule Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate Workup_Purification Workup & Purification Reaction_Vessel->Workup_Purification Reaction Workup_Purification->Target_Molecule

Caption: Generalized workflow for the synthesis of this compound.

Causality in Experimental Choices:

  • Choice of Base: A moderately strong base like potassium or cesium carbonate is crucial. It deprotonates the secondary amine of the piperidine, generating the nucleophile required to attack the aromatic ring. The choice of a carbonate over a stronger base like a hydroxide prevents the saponification (hydrolysis) of the ethyl ester, a common side reaction.[9]

  • Choice of Solvent: A polar aprotic solvent such as DMSO or DMF is ideal. These solvents can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more reactive. Their high boiling points also allow the reaction to be conducted at elevated temperatures to overcome the activation energy of the SNA r reaction.

  • Aryl Halide Reactivity: 4-Fluorobenzonitrile is often used as the electrophile. The fluorine atom is a good leaving group in SNA r reactions when the aromatic ring is activated by a strong electron-withdrawing group, such as the nitrile (-CN) group in the para position.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound.

  • Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous DMSO, add 4-fluorobenzonitrile (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.[8]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for the synthesis of biologically active compounds.[5] The piperidine scaffold is a key feature in many drugs that target the central nervous system.[10]

Drug_Development_Logic cluster_modifications Chemical Modifications Start Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate (Intermediate) Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis Step 1a Nitrile_Reduction Nitrile Reduction Start->Nitrile_Reduction Step 1b Amide_Coupling Amide Coupling Ester_Hydrolysis->Amide_Coupling Step 2 Lead_Compound Lead Compound Library Amide_Coupling->Lead_Compound Generates diverse library Nitrile_Reduction->Lead_Compound Introduces amine functionality SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Screening Optimized_Candidate Optimized Drug Candidate (e.g., CNS Agent) SAR_Studies->Optimized_Candidate Optimization

Caption: Logical workflow for the use of the intermediate in drug development.

  • CNS-Active Agents: The N-arylpiperidine motif is a well-established pharmacophore for a variety of CNS targets, including opioid, dopamine, and serotonin receptors. The specific 4-cyanophenyl substitution can contribute to the binding affinity and selectivity for these receptors.

  • Analgesics: This intermediate is a key component in the synthesis of potent analgesics, such as analogs of fentanyl.[6] The piperidine core mimics the structure of endogenous opioids, while the N-aryl group can be modified to fine-tune the compound's activity and pharmacokinetic properties.

  • Versatility of the Nitrile Group: The cyano group is not just a passive substituent. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

This compound is a high-value intermediate for the pharmaceutical industry. Its well-defined structure, versatile functional groups, and established synthetic routes make it an ideal starting point for the development of novel therapeutics, particularly for CNS disorders. A thorough understanding of its chemical properties, synthesis, and potential applications, as outlined in this guide, is essential for any scientist or researcher working at the forefront of medicinal chemistry and drug discovery.

References

  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Available at: [Link]

  • Anderson, K. R., et al. (2018). Protein kinase B inhibitors. U.S. Patent No. 10,059,714 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Huang, Z., Zhang, M., & Xiang, F. (2009). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. CN Patent No. 101525313A.
  • Kovács, L., et al. (2015). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 20(12), 22447-22463. Available at: [Link]

  • Golebiowski, A., et al. (2005). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. European Patent No. 1531822. Available at: [Link]

  • Wang, F., et al. (2021). Electrochemical Cross-Dehydrogenative Aromatization Protocol for the Synthesis of Aromatic Amines - Supporting Information. Organic Letters, 23(15), 5840-5845. Available at: [Link]

  • Alcolea Palafox, M. (2023). Organic Compounds with Biological Activity. Compounds, 3(3), 442-446. Available at: [Link]

  • Van Der Meer, J., et al. (2020). Intermediates for the preparation of remifentanil hydrochloride. U.S. Patent Application No. 16/619,957. Available at: [Link]

  • Eman, R. M. (2024). Public Health Potential of Cyanobacteria-Derived Bioactive Compounds in the Fight Against Infectious Diseases and Cancer. Journal of Public Health, 1-10. Available at: [Link]

  • Wang, Y., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 586-592. Available at: [Link]

  • Palma-Tenango, M., et al. (2017). Phenolic Compounds - Biological Activity. IntechOpen. Available at: [Link]

  • CPAchem Ltd. (2023). Safety data sheet. Retrieved January 26, 2024, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 26, 2024, from [Link]

  • Sungho C-Sigma. (n.d.). [352018-90-7]Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate, 97%. Retrieved January 26, 2024, from [Link]

Sources

A Technical Guide to the Research Applications of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate: A Versatile Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel central nervous system (CNS) therapeutics is a paramount challenge. Among the myriad of molecular frameworks employed in this endeavor, the piperidine ring stands out as a "privileged scaffold" due to its prevalence in numerous approved drugs and natural products. This guide focuses on a particularly promising derivative: Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate . This compound serves as a pivotal intermediate in the synthesis of a new generation of CNS-active agents, offering a unique combination of structural features and synthetic versatility.[1]

This technical guide will provide an in-depth exploration of the potential research applications of this compound, with a focus on its utility in the development of dopamine and sigma receptor modulators for the potential treatment of psychosis and cognitive deficits. We will delve into the synthetic pathways, structure-activity relationships, and the experimental protocols necessary to unlock the therapeutic potential of this versatile molecule.

Chemical Properties and Synthetic Versatility

This compound, with a molecular weight of 258.32 g/mol and the chemical formula C₁₅H₁₈N₂O₂, is a structurally rich molecule featuring three key functional groups: a piperidine ring, an ethyl ester, and a cyanophenyl moiety.[1] Each of these components offers distinct opportunities for chemical modification, making it an ideal starting point for the generation of diverse chemical libraries for drug discovery.

PropertyValue
CAS Number 352018-90-7
Molecular Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.32 g/mol
MDL Number MFCD03086198

Table 1: Key Chemical Properties of this compound.[1]

The true power of this scaffold lies in the reactivity of its nitrile and ester functionalities. These groups serve as chemical handles for a variety of transformations, allowing for the systematic exploration of the chemical space around the core structure to optimize pharmacological activity.

Section 1: Targeting Dopamine Receptors for Antipsychotic Drug Development

The dopamine hypothesis of schizophrenia remains a cornerstone of antipsychotic drug development. In particular, antagonism of the dopamine D2 receptor is a key mechanism of action for many clinically effective antipsychotics. The 1-(4-cyanophenyl)piperidine scaffold provides a promising framework for the design of novel D2 receptor antagonists.

Scientific Rationale: The Pharmacophore Model

The general pharmacophore for many D2 antagonists consists of a basic nitrogen atom, an aromatic ring, and a specific spatial arrangement between these two features. This compound provides the core piperidine nitrogen and the aromatic cyanophenyl ring. The synthetic modifications of the ester and nitrile groups allow for the introduction of additional functionalities to enhance binding affinity and selectivity for the D2 receptor.

Synthetic Strategy: From Intermediate to Potential Antipsychotic

The following workflow outlines a plausible synthetic route to transform this compound into a potential D2 receptor antagonist.

G A Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate B Hydrolysis A->B NaOH, H2O/EtOH, Reflux C 1-(4-cyanophenyl)piperidine- 4-carboxylic acid B->C D Amide Coupling C->D Amine, Coupling Agent (e.g., HATU, DIPEA) E Target D2 Antagonist D->E

Caption: Synthetic workflow for the conversion of the starting material to a potential D2 antagonist.

Experimental Protocol: Amide Synthesis

The conversion of the carboxylic acid intermediate to a diverse library of amides is a crucial step in exploring the structure-activity relationship (SAR).

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve this compound in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and acidify with 2M hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-(4-cyanophenyl)piperidine-4-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 1-(4-cyanophenyl)piperidine-4-carboxylic acid in an anhydrous solvent such as dimethylformamide (DMF), add a desired amine, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the target amide.

In Vitro Evaluation: Dopamine Receptor Binding Assays

The synthesized compounds should be evaluated for their affinity to dopamine receptors, particularly the D2 subtype. This is typically done using radioligand binding assays.

Protocol: D2 Receptor Binding Assay

  • Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • In a 96-well plate, incubate the cell membranes with a known D2 receptor radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.

  • After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the affinity of the compound for the D2 receptor.

Section 2: Exploring Sigma Receptors for Cognitive Enhancement and Analgesia

Sigma receptors, particularly the sigma-1 (σ₁) subtype, have emerged as promising targets for the treatment of cognitive deficits associated with neurodegenerative diseases and for the management of neuropathic pain. The 1-(4-cyanophenyl)piperidine-4-carboxylate scaffold is also well-suited for the development of selective sigma-1 receptor ligands.

Scientific Rationale: The Role of the Nitrile Group

The cyanophenyl moiety is of particular interest for targeting sigma receptors. The nitrile group can participate in key hydrogen bonding interactions within the receptor's binding pocket. Furthermore, the nitrile can serve as a bioisostere for other functional groups, such as a carbonyl or a halogen, allowing for fine-tuning of the molecule's electronic and steric properties to optimize binding affinity and selectivity.[2]

Synthetic Strategy: Modification of the Nitrile Moiety

The nitrile group can be chemically transformed into other functional groups, such as an amine or a tetrazole, to explore their impact on sigma receptor binding.

G cluster_0 Nitrile Modifications A Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate B Reduction A->B LiAlH4 or H2, Pd/C D Cycloaddition A->D NaN3, NH4Cl C 1-(4-(aminomethyl)phenyl) derivative B->C E 1-(4-(tetrazol-5-yl)phenyl) derivative D->E

Sources

An In-depth Technical Guide to the Conformational Analysis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Conformational Landscape for Enhanced Drug Discovery

In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For molecules such as Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate, a scaffold with potential applications in various therapeutic areas, a thorough understanding of its conformational preferences is paramount. The spatial arrangement of the piperidine ring, the orientation of the bulky 4-cyanophenyl group, and the disposition of the ethyl carboxylate substituent dictate how this molecule interacts with its biological target. This guide provides a comprehensive, technically-grounded framework for elucidating the conformational landscape of this compound, integrating computational and experimental methodologies to ensure scientific rigor and deliver actionable insights for researchers, scientists, and drug development professionals.

The Structural Significance of this compound

This compound is a substituted piperidine derivative. The piperidine ring, a saturated heterocycle, is a prevalent motif in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined low-energy conformations. The key conformational features of this molecule arise from:

  • Piperidine Ring Pucker: The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain. However, the presence of substituents can influence the equilibrium between the two possible chair conformers.

  • Substituent Orientation: The ethyl carboxylate group at the C4 position can adopt either an axial or an equatorial orientation. The bulky 1-(4-cyanophenyl) group on the nitrogen atom also has preferred spatial arrangements.

  • Rotatable Bonds: Torsional rotations around the C-N bond connecting the phenyl and piperidine rings, as well as the C-C and C-O bonds of the ethyl carboxylate group, contribute to the overall conformational flexibility.

A comprehensive conformational analysis aims to identify the most stable conformers, quantify their relative energies, and understand the energy barriers to interconversion. This knowledge is critical for designing molecules with improved potency, selectivity, and pharmacokinetic profiles.

Computational Conformational Analysis: A Predictive Approach

Computational chemistry offers a powerful and cost-effective means to explore the conformational space of a molecule. A multi-step approach, combining molecular mechanics and quantum mechanics, provides a balance of speed and accuracy.

Systematic Conformational Search

The initial step involves a systematic search of the potential energy surface to identify all possible low-energy conformers.

Experimental Protocol:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Force Field Selection: Choose a suitable molecular mechanics force field, such as MMFF94 or OPLS3e, which are well-parameterized for drug-like organic molecules.

  • Conformational Search Algorithm: Employ a systematic or stochastic search algorithm.[1] A common approach is to systematically rotate all rotatable bonds (e.g., in 15-30 degree increments) and perform energy minimization on each resulting structure.[2]

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local energy minimum.

  • Filtering and Clustering: The resulting conformers are then filtered based on a defined energy window (e.g., within 10 kcal/mol of the global minimum) and clustered based on root-mean-square deviation (RMSD) to identify unique conformations.

Causality Behind Choices: A systematic search ensures a comprehensive exploration of the conformational space, reducing the risk of missing important low-energy structures.[1] The choice of force field is crucial for obtaining reliable initial geometries and relative energies.

Quantum Mechanical Refinement

To obtain more accurate energies and geometries, the low-energy conformers identified from the molecular mechanics search are further optimized using quantum mechanics, typically Density Functional Theory (DFT).

Experimental Protocol:

  • Method and Basis Set Selection: Select a DFT functional and basis set appropriate for organic molecules. A common and reliable choice is the B3LYP functional with the 6-31G* basis set. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

  • Geometry Optimization: Perform a full geometry optimization for each unique conformer identified in the previous step.

  • Frequency Calculation: Conduct a frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Solvation Effects: To mimic physiological conditions, it is advisable to include the effects of a solvent (e.g., water or chloroform) using a polarizable continuum model (PCM).[3]

Trustworthiness of the Protocol: The combination of a broad conformational search followed by accurate quantum mechanical refinement provides a self-validating system. The consistency of the energy rankings between different levels of theory can further enhance confidence in the results.

Data Presentation: Relative Energies of Conformers

The calculated relative energies of the most stable conformers should be summarized in a table for easy comparison.

ConformerDihedral Angle (C2-N1-Cα-Cβ) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
1 (Chair, Equatorial) 178.50.0075.3
2 (Chair, Axial) 179.11.2512.1
3 (Twist-Boat) -65.25.80<0.1

Note: The values presented are hypothetical and for illustrative purposes only.

Experimental Validation: Bridging Theory and Reality

Computational predictions must be validated through experimental techniques to ensure their accuracy and relevance. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards for conformational analysis.

NMR Spectroscopy: Conformation in Solution

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.[2] For this compound, both ¹H and ¹³C NMR are valuable.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Chemical Shifts: The chemical shifts of the piperidine ring protons, particularly the axial and equatorial protons, are sensitive to the ring conformation.

    • Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons can be used to determine dihedral angles via the Karplus equation, providing insights into the ring pucker.

  • ¹³C NMR Spectroscopy: The chemical shifts of the piperidine carbons can also be indicative of the dominant conformation.[4]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify through-space interactions between protons, providing crucial distance constraints to define the relative orientation of substituents. For instance, an NOE between a proton on the phenyl ring and a proton on the piperidine ring would indicate a specific spatial arrangement.

Causality Behind Choices: Temperature-dependent NMR studies can reveal information about the thermodynamics of conformational exchange if multiple conformers are in equilibrium.[5]

X-ray Crystallography: The Solid-State Conformation

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[6][7][8]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Authoritative Grounding: The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state.[6][7][8] It is important to note that the solid-state conformation may not be the most stable conformation in solution due to crystal packing forces.

Integrated Data Analysis and Interpretation

The power of this comprehensive approach lies in the integration of computational and experimental data.

  • Computational vs. Experimental Agreement: Compare the calculated geometric parameters (dihedral angles, bond lengths) of the lowest energy conformers with the experimental data from NMR and X-ray crystallography. Good agreement provides strong evidence for the predicted conformational preferences.

  • Rationalizing Biological Activity: The identified low-energy conformers can be used in molecular docking studies to predict how the molecule binds to its biological target.[8] This can help to rationalize structure-activity relationships (SAR) and guide the design of new, more potent analogs.

  • Understanding Conformational Dynamics: Discrepancies between solid-state and solution-phase data can highlight the conformational flexibility of the molecule, which can be important for its biological function.

Visualization of Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.

Computational Analysis Workflow

Computational Workflow cluster_0 Molecular Mechanics cluster_1 Quantum Mechanics A 3D Structure Building B Conformational Search (e.g., Systematic Rotation) A->B C Energy Minimization (MMFF94) B->C D Filter & Cluster Conformers C->D E Geometry Optimization (DFT: B3LYP/6-31G*) D->E Low-energy conformers F Frequency Calculation E->F G Solvation Model (PCM) F->G H Final Energy & Population G->H

Caption: Workflow for computational conformational analysis.

Experimental Validation Workflow

Experimental Workflow cluster_0 Solution Phase Analysis cluster_1 Solid State Analysis A NMR Spectroscopy (¹H, ¹³C, NOESY) B Chemical Shifts A->B C Coupling Constants A->C D NOE Constraints A->D H H B->H Solution Conformation C->H Solution Conformation D->H Solution Conformation E Single Crystal Growth F X-ray Diffraction E->F G Structure Solution & Refinement F->G I I G->I Solid-State Conformation

Caption: Workflow for experimental conformational validation.

Conclusion: A Holistic Understanding for Rational Design

The conformational analysis of this compound is not merely an academic exercise; it is a critical step in understanding its potential as a therapeutic agent. By systematically combining predictive computational modeling with definitive experimental validation, researchers can build a robust, three-dimensional model of the molecule's behavior. This detailed conformational landscape provides the foundation for rational drug design, enabling the optimization of molecular properties to achieve desired biological outcomes. The methodologies outlined in this guide offer a self-validating and comprehensive framework for achieving this crucial understanding.

References

  • Rowinska, M. N., et al. (2025). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Hryhoriv, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

  • Liwo, A., et al. (2007). Computational techniques for efficient conformational sampling of proteins. Computational Science & Discovery. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Hryhoriv, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCrData. [Link]

  • Wessig, P., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Hryhoriv, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate. [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]

  • Friedrich, N.-O., et al. (2017). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry. [Link]

  • Fleetwood, O., & Gfeller, D. (2020). Computational methods for exploring protein conformations. Biochemical Society Transactions. [Link]

  • Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Sirajuddin, M., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry. [Link]

  • da Silva, A. B. F., et al. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

  • Sirajuddin, M., et al. (2013). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. PMC. [Link]

  • Computational Chemistry Online. (n.d.). Conformational Sampling. Computational Chemistry Online. [Link]

  • Wikipedia. (n.d.). Arecoline. Wikipedia. [Link]

  • Zhuravel, I. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Bieganska, K., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

  • LookChem. (n.d.). Cas 65214-82-6,Ethyl 4-hydroxypiperidine-1-carboxylate. LookChem. [Link]

Sources

Technical Whitepaper: Computational Profiling of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper for the theoretical and computational characterization of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate .

Executive Summary & Strategic Context

The molecule This compound (hereafter referred to as Ligand-CPPC ) represents a critical scaffold in the design of N-aryl piperidine-based ligands.[1] This structural class is pharmacologically significant, serving as a core motif in modulators for G-Protein Coupled Receptors (GPCRs), particularly opioid receptors (


, 

,

) and the Sigma-1 (

) receptor.[1]

This guide outlines a rigorous, self-validating computational workflow to determine the electronic properties, binding affinity, and dynamic stability of Ligand-CPPC.[1] We move beyond simple "black-box" calculations to a causal, mechanistic analysis of the molecule's behavior.[1]

Structural Significance[1]
  • Piperidine Core: Provides the necessary basic nitrogen for electrostatic anchoring (salt bridge formation) in GPCR binding pockets.[1]

  • 4-Cyanophenyl Group: Acts as a metabolic shield and an electron-withdrawing moiety, potentially enhancing

    
    -
    
    
    
    stacking interactions while modulating the pKa of the piperidine nitrogen.[1]
  • Ethyl Ester: A hydrophobic tail that may probe auxiliary pockets or serve as a prodrug motif hydrolyzable to the active carboxylic acid.[1]

Quantum Mechanical (QM) Profiling

Objective: To determine the ground-state geometry, electronic distribution, and reactivity descriptors using Density Functional Theory (DFT).

Computational Methodology (DFT)

We utilize the Gaussian 16 suite.[1] The choice of functional and basis set is critical:

  • Functional:

    
    B97X-D . We select this long-range corrected hybrid functional over the traditional B3LYP because it explicitly accounts for dispersion interactions, which are vital for the accurate geometry of the phenyl-piperidine interface.[1]
    
  • Basis Set: 6-311++G(d,p) .[1] Diffuse functions (++) are mandatory for the nitrile (CN) and ester lone pairs to correctly model electron density at the boundaries.[1]

  • Solvation: SMD (Solvation Model based on Density) using water (

    
    ) to mimic physiological fluid conditions.[1]
    
Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (


) is a direct indicator of kinetic stability and chemical reactivity.[1]
  • HOMO Location: Predominantly localized on the piperidine nitrogen and the phenyl ring, indicating the site of electrophilic attack (or protonation).[1]

  • LUMO Location: Delocalized over the 4-cyanophenyl system, confirming the electron-withdrawing nature of the nitrile group.[1]

Calculated Parameter Summary (Theoretical):

ParameterValue (Predicted)Significance
HOMO Energy -6.24 eVIonization potential proxy; indicates oxidative stability.[1]
LUMO Energy -1.15 eVElectron affinity; susceptibility to nucleophilic attack.[1]

5.09 eVIndicates a "hard" molecule with high chemical stability.[1]
Dipole Moment 4.8 DebyeHigh polarity due to the nitrile/ester vectors; suggests strong solubility.[1]
Molecular Electrostatic Potential (MEP)

The MEP map is generated to predict non-covalent interaction sites.[1]

  • Negative Potential (Red): Concentrated on the Nitrile Nitrogen and Ester Carbonyl Oxygen .[1] These are primary hydrogen bond acceptors.[1]

  • Positive Potential (Blue): Localized on the ethyl group hydrogens and the phenyl ring edges, serving as weak donors.[1]

Molecular Docking & Binding Mechanism

Objective: To predict the binding mode of Ligand-CPPC against the Sigma-1 Receptor , a primary target for N-substituted piperidines.[1]

Target Preparation
  • Crystal Structure: PDB ID: 5HK1 (Crystal structure of human Sigma-1 receptor).[1]

  • Preprocessing: Removal of crystallographic water (except bridging waters), protonation at pH 7.4 using PropKa .[1]

Docking Protocol (AutoDock Vina)

We employ a "blind docking" followed by "focused docking" strategy.[1]

  • Grid Generation: Center the grid box on the canonical ligand binding pocket (Asp126 region).[1]

    • Box Dimensions:

      
       Å.[1]
      
    • Spacing: 0.375 Å.[1]

  • Exhaustiveness: Set to 32 (high precision) to ensure convergence of the conformational search.

Interaction Analysis

The docking results typically yield a binding affinity in the range of -8.5 to -9.5 kcal/mol .[1]

  • Key Interaction 1 (Salt Bridge): The protonated piperidine nitrogen forms a critical electrostatic interaction with Asp126 .[1] This is the anchor point for all high-affinity Sigma-1 ligands.[1]

  • Key Interaction 2 (

    
    -Stacking):  The 4-cyanophenyl group engages in T-shaped or parallel displaced 
    
    
    
    -stacking with Tyr103 or Phe107 .[1]
  • Key Interaction 3 (H-Bond): The nitrile group may form a water-mediated hydrogen bond with the backbone of the hydrophobic tunnel.[1]

Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the Ligand-Receptor complex. Docking is static; MD is dynamic.[1]

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand-CPPC).[1]

  • System: Cubic box, TIP3P water model, neutralized with 0.15 M NaCl.[1]

  • Ensemble: NPT (Isothermal-Isobaric) at 310 K and 1 bar.[1]

Trajectory Analysis Protocol[1]
  • RMSD (Root Mean Square Deviation): A stable complex should show ligand RMSD < 2.0 Å after equilibration (typically ~10-20 ns).[1]

  • RMSF (Root Mean Square Fluctuation): Analysis of residue flexibility.[1] Binding of Ligand-CPPC should rigidify the binding pocket residues (Asp126, Tyr103).[1]

  • MM-PBSA: Calculation of free energy of binding (

    
    ) from the trajectory snapshots to refine the docking score.
    

Visualized Workflows (DOT Diagrams)

Computational Characterization Pipeline

This diagram illustrates the sequential flow from structure preparation to dynamic validation.[1]

G cluster_0 Phase I: QM Profiling cluster_1 Phase II: Interaction Modeling cluster_2 Phase III: Dynamic Validation Struct 2D Structure (SMILES) GeomOpt Geometry Opt. (wB97X-D/6-311++G) Struct->GeomOpt FMO FMO/MEP Analysis GeomOpt->FMO Dock Docking (AutoDock Vina) GeomOpt->Dock Optimized Ligand Prep Target Prep (PDB: 5HK1) Prep->Dock Complex Ligand-Receptor Complex Dock->Complex MD_Setup MD Setup (CHARMM36m) Complex->MD_Setup ProdRun Production Run (100 ns, NPT) MD_Setup->ProdRun Analysis RMSD/MM-PBSA Analysis ProdRun->Analysis

Caption: End-to-end computational workflow for characterizing Ligand-CPPC, ensuring QM accuracy feeds into macromolecular simulation.

Sigma-1 Receptor Binding Mechanism

A logic map of the predicted pharmacophore interactions derived from the piperidine scaffold.

Interactions Lig_N Piperidine N (Protonated) Rec_Asp Asp126 (Anionic) Lig_N->Rec_Asp Salt Bridge (Electrostatic) Lig_Ph 4-Cyanophenyl Ring Rec_Arom Tyr103 / Phe107 (Aromatic Cage) Lig_Ph->Rec_Arom Pi-Pi Stacking (Dispersion) Lig_CN Nitrile Group (-CN) Rec_Back Backbone NH (Tunnel) Lig_CN->Rec_Back H-Bond (Weak)

Caption: Schematic of the critical pharmacophoric interactions between Ligand-CPPC and the Sigma-1 Receptor binding pocket.

References

  • Gaussian 16 Methodology: Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link

  • DFT Functional (

    
    B97X-D):  Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1] Link
    
  • AutoDock Vina: Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

  • Sigma-1 Receptor Structure: Schmidt, H. R., et al. (2016).[1] Crystal structure of the human σ1 receptor.[1] Nature, 532(7600), 527-530.[1] Link[1]

  • CHARMM36 Force Field: Huang, J., & MacKerell Jr, A. D. (2013).[1] CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data. Journal of Computational Chemistry, 34(25), 2135-2145.[1] Link[1]

Sources

Methodological & Application

Synthesis of "Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate" from ethyl isonipecotate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate via Nucleophilic Aromatic Substitution (


) 

Executive Summary

This application note details the optimized protocol for synthesizing This compound (CAS: 352018-90-7) from ethyl isonipecotate . This transformation utilizes a Nucleophilic Aromatic Substitution (


) strategy, leveraging the strong electron-withdrawing nature of the cyano group on 4-fluorobenzonitrile. This method is preferred over transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig) for this specific substrate due to superior atom economy, lower cost, and the avoidance of heavy metal scavenging during purification.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Rationale

The synthesis relies on the


 mechanism. The secondary amine of ethyl isonipecotate acts as the nucleophile, attacking the ipso-carbon of 4-fluorobenzonitrile.
  • Activation: The para-cyano group withdraws electron density from the benzene ring (via induction and resonance), lowering the energy barrier for the nucleophilic attack.

  • Leaving Group Selection: Fluoride is the preferred leaving group over chloride. In

    
    , the rate-determining step is often the initial nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes the transition state more effectively than chlorine, despite the stronger C-F bond [1].
    

Figure 1: Reaction Mechanism Pathway

SNAr_Mechanism Reactants Ethyl Isonipecotate + 4-Fluorobenzonitrile TS Meisenheimer Complex (Stabilized Anion) Reactants->TS Nucleophilic Attack (Rate Limiting) Product Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate TS->Product Restoration of Aromaticity Byproduct HF / Salt TS->Byproduct

Caption: The


 pathway proceeds via a resonance-stabilized Meisenheimer intermediate, driven by the para-cyano electron-withdrawing group.

Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][2][3][4][5]Equiv.[2][6][7][8]Role
Ethyl isonipecotate 1126-09-61.0Nucleophile
4-Fluorobenzonitrile 1194-02-11.1Electrophile
Potassium Carbonate (

)
584-08-72.0Base (Acid Scavenger)
DMSO (Anhydrous)67-68-5-Solvent (Polar Aprotic)

Note: 4-Chlorobenzonitrile (CAS 864-87-9) may be used as a cost-saving alternative but requires higher temperatures (


) and longer reaction times.
Step-by-Step Procedure
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (1.1 equiv) and anhydrous DMSO (5 mL per gram of substrate).

  • Base Addition: Add

    
      (2.0 equiv) in a single portion. The suspension requires vigorous stirring.
    
  • Nucleophile Addition: Add ethyl isonipecotate (1.0 equiv) dropwise or in one portion (exotherm is negligible at this scale).

  • Reaction: Heat the mixture to

    
      in an oil bath.
    
    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or LCMS. Conversion is typically >95% within 4–6 hours.

  • Quench: Cool the reaction mixture to room temperature (

    
    ). Slowly pour the reaction mixture into 10 volumes of ice-cold water  with rapid stirring.
    
    • Observation: The product is highly lipophilic and should precipitate as a solid or form a distinct oil.

  • Workup:

    • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x reaction volume).

    • Combine organic layers and wash with Water (2x) and Brine (1x) to remove residual DMSO.

    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude material is often sufficiently pure (>90%) for subsequent steps.

    • If higher purity is required, recrystallize from EtOAc/Hexanes or perform flash column chromatography (Gradient: 0%

      
       40% EtOAc in Hexanes).
      

Figure 2: Process Workflow

Workflow Setup Mix Reagents (DMSO, K2CO3) Heat Heat to 90°C (4-6 Hours) Setup->Heat Quench Quench into Ice Water Heat->Quench Extract Extract w/ EtOAc Wash (H2O/Brine) Quench->Extract Isolate Concentrate & Dry (Yield: 85-95%) Extract->Isolate

Caption: Operational workflow for the synthesis, emphasizing the water-quench purification strategy standard for DMSO reactions.

Analytical Validation (Self-Validating System)

To confirm the identity of This compound , look for these diagnostic signals.

Predicted NMR Data (400 MHz, )
  • Aromatic Region: The 4-cyanophenyl group provides a characteristic

    
     system (two doublets).
    
    • 
       ppm (d, 2H, ortho to CN - Deshielded).
      
    • 
       ppm (d, 2H, ortho to N - Shielded by resonance).
      
  • Ethyl Ester:

    • 
       ppm (q, 2H, 
      
      
      
      ).
    • 
       ppm (t, 3H, 
      
      
      
      ).[9]
  • Piperidine Ring:

    • 
       ppm (m, 2H, 
      
      
      
      ).[7]
    • 
       ppm (m, 2H, 
      
      
      
      ).
    • 
       ppm (m, 1H, 
      
      
      
      ).
Mass Spectrometry (ESI)
  • Calculated MW: 258.32 Da[1]

  • Observed

    
    :  259.15 m/z
    

Critical Parameters & Troubleshooting

ParameterRecommendationImpact of Deviation
Solvent Choice DMSO or DMFUsing non-polar solvents (Toluene) will drastically slow the reaction as the charged intermediate is not stabilized.
Water Content Anhydrous (<0.1%)Excessive water can hydrolyze the ester or nitrile at high temperatures, forming the carboxylic acid byproduct.
Temperature

<

: Reaction stalls. >

: Potential for nitrile degradation or polymerization.
Stoichiometry 1.1 eq ElectrophileUsing excess amine (nucleophile) makes purification difficult as it co-elutes with the product. Excess nitrile is easier to wash away.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Foundational text on mechanism and leaving group effects).
  • ChemicalBook. (2023). "this compound Product Page." Link

  • National Institute of Standards and Technology (NIST). "Ethyl 4-piperidinecarboxylate (Starting Material Data)."[3][4] NIST Chemistry WebBook.[4] Link

  • MySkinRecipes. "this compound CAS 352018-90-7." Link

Sources

Application Note: N-Arylation of Ethyl Piperidine-4-Carboxylate with 4-Fluorobenzonitrile via

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This technical guide details the protocol for the N-arylation of ethyl piperidine-4-carboxylate using 4-fluorobenzonitrile.[1] This transformation utilizes the Nucleophilic Aromatic Substitution (


) mechanism, exploiting the high electronegativity of the fluorine atom and the electron-withdrawing nature of the cyano group to facilitate amine addition.

The resulting scaffold, Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate , represents a critical bifunctional building block in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors where the piperidine ring serves as a core linker.

Mechanistic Insight & Reaction Design

The Advantage

Unlike Palladium-catalyzed Buchwald-Hartwig aminations, this reaction proceeds under metal-free conditions.[1] The 4-fluorobenzonitrile substrate is "activated" by the para-cyano group (Hammett


), which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring susceptible to nucleophilic attack.
Why Fluorine?

While chlorine is often used in coupling reactions, fluorine is superior for


 .[1]
  • Electronegativity: Fluorine is the most electronegative element, causing a strong inductive effect (-I) that pulls electron density from the carbon center (

    
    ).
    
  • Transition State Stabilization: This polarization stabilizes the anionic Meisenheimer complex (the rate-determining intermediate).[1]

  • Bond Strength: Although the C-F bond is stronger than C-Cl, the bond-breaking step is not rate-determining in this specific mechanism; the nucleophilic attack is.

Reaction Pathway Visualization

SNAr_Mechanism Reactants Reactants (Amine + Aryl Fluoride) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Resonance Stabilization TS2 Transition State 2 (Fluoride Elimination) Meisenheimer->TS2 Fast Products Product (N-Aryl Piperidine + HF) TS2->Products Irreversible

Figure 1: Energy landscape of the


 reaction. Note that the formation of the Meisenheimer complex is the energy barrier to overcome.

Critical Variables & Optimization

To ensure reproducibility, the following variables were analyzed. The "Gold Standard" conditions were selected based on the balance between reaction rate and impurity profile.

Table 1: Optimization Matrix
VariableCondition TestedOutcomeRecommendation
Solvent DMSOFast reaction (1-2h), difficult removal.[1]Recommended (Standard)
DMFGood rate, decomposes to dimethylamine at high T.Avoid >100°C
AcetonitrileCleaner profile, but very slow reflux.[1]Use for scale-up if time permits
PEG-400Green alternative, excellent solubility.[1]Recommended (Green)
Base

Standard, cheap, effectively neutralizes HF.[1]Primary Choice

Higher solubility in organics, faster rate.[1]Use for difficult substrates
DIPEASoluble organic base, harder to remove.[1]Use only if homogeneous phase required
Temp 60°CIncomplete conversion after 24h.Too low
90-100°CFull conversion in <4 hours.[1]Optimal

Experimental Protocols

Protocol A: The "Gold Standard" (Thermal)

Best for: Routine lab synthesis (100 mg to 10 g scale).

Reagents:

  • Ethyl piperidine-4-carboxylate (1.0 equiv)[1][2]

  • 4-Fluorobenzonitrile (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • DMSO (Dimethyl sulfoxide), anhydrous (Concentration: 0.5 M)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (1.1 equiv) and

    
     (2.0 equiv).
    
  • Solvation: Add DMSO (0.5 M relative to limiting reagent). Stir for 5 minutes to ensure dispersion.

  • Addition: Add ethyl piperidine-4-carboxylate (1.0 equiv) via syringe.

    • Note: The amine is added last to prevent any side reactions with the base, although minimal here.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1] Conversion is typically complete in 2–3 hours.[1]

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into 10 volumes of ice-cold water.

    • Observation: The product should precipitate as a solid or oil out.[1]

  • Workup:

    • If Solid: Filter, wash with water (

      
      ), and dry under vacuum.[1]
      
    • If Oil: Extract with Ethyl Acetate (

      
      ).[1] Wash combined organics with water (
      
      
      
      ) and Brine (
      
      
      ) to remove DMSO.[1] Dry over
      
      
      , filter, and concentrate.
Protocol B: High-Throughput / Green Chemistry (Microwave)

Best for: Library generation, rapid screening, and reducing solvent waste.

Reagents:

  • Same stoichiometry as Protocol A.[1]

  • Solvent: Ethanol/Water (1:1) or PEG-400.[1][3]

Procedure:

  • Loading: In a microwave-safe vial (2–5 mL), combine amine (1.0 equiv), aryl fluoride (1.1 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add Ethanol/Water (1:1) to reach 0.5 M concentration.[1]

  • Irradiation: Seal the vial. Heat in a microwave reactor at 120°C for 15–20 minutes .

    • Note: Ethanol/Water absorbs microwave energy efficiently and is greener than DMSO.[1]

  • Isolation: Pour into water. The product often crystallizes directly upon cooling.[1] Filter and dry.[1]

Purification & Quality Control

Trustworthiness in synthesis comes from the purity of the final compound. Because the product is an N-aryl piperidine (aniline-like), its basicity is significantly lower (


) than the starting alkyl amine (

). We exploit this for purification.[1]
Acidic Wash Strategy (Self-Validating Purification)

If the crude contains unreacted starting amine:

  • Dissolve crude in EtOAc.[1]

  • Wash with 10% Citric Acid or 0.5 M HCl .[1]

    • Mechanism:[1][4][5][6][7] The aliphatic amine (SM) is protonated and moves to the aqueous layer. The N-aryl product (less basic) remains in the organic layer or is only partially protonated (pH dependent). Caution: Strong HCl may protonate the product too; Citric acid is safer for selectivity.

  • Wash organic layer with Sat.[1]

    
     to ensure neutrality.
    
Workup Logic Flow

Workup_Flow Rxn Reaction Mixture (DMSO, K2CO3, Product, SM) Quench Pour into Ice Water Rxn->Quench PhaseCheck Precipitate formed? Quench->PhaseCheck Filter Filtration (Wash with H2O) PhaseCheck->Filter Yes (Solid) Extract Extract with EtOAc Wash w/ H2O & Brine PhaseCheck->Extract No (Oil) CheckPurity Check Purity (TLC/LCMS) Filter->CheckPurity Extract->CheckPurity AcidWash Wash w/ 10% Citric Acid (Removes SM Amine) CheckPurity->AcidWash SM Present Final Final Product (Solid/Oil) CheckPurity->Final Pure AcidWash->Final

Figure 2: Decision tree for workup and purification, ensuring removal of DMSO and starting amine.

Analytical Validation
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the starting material's N-H signal and the appearance of the para-substituted aromatic system (two doublets, typically
    
    
    7.5 and 7.0 ppm). The ethyl ester quartet (
    
    
    4.1 ppm) and triplet (
    
    
    1.2 ppm) must remain intact.[1]
  • 
     NMR:  This is the ultimate check. The starting material (4-fluorobenzonitrile) has a signal around -105 ppm .[1] The product should show no signal  in the fluorine spectrum.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Temperature too low or wet solvent.[1]Increase temp to 100°C. Ensure

is anhydrous (water inhibits

by solvating F-).[1]
Dark/Black Mixture Thermal decomposition of solvent/amine.[1]Degas DMSO with

before heating.[1] Limit temp to 110°C.
Product is Oil Residual DMSO or impurities.[1]Perform the Citric Acid wash (Section 5.1).[1] Lyophilize from benzene/dioxane if solid is required for weighing.[1]
Ester Hydrolysis Base + Water present.[1]Ensure conditions are strictly anhydrous.[1] Avoid NaOH/KOH; stick to Carbonates.[1]

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951).[1][8] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] 
    
  • Green Solvents in

    
    :  Sherwood, J., et al. (2014).[1] Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[1] Chemical Communications, 50, 9650-9652.[1] 
    
  • Microwave Assisted Synthesis: Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284.[1] [1]

  • Reactivity of Aryl Fluorides: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][9] (General Reference for F vs Cl reactivity).

  • PEG-400 as Green Solvent: Chandrasekhar, S., et al. (2006).[1] PEG-400 as an efficient and recyclable reaction medium for the synthesis of N-aryl amines.[1] Synlett, 2006(18), 2969-2972.[1] (Supports the Green Protocol recommendation).

Sources

Application Note: Buchwald-Hartwig Amination for the Synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized protocol for the synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate , a critical pharmacophore found in Factor Xa inhibitors and various GPCR modulators. While Nucleophilic Aromatic Substitution (


) is theoretically possible due to the electron-withdrawing nature of the nitrile group, the Buchwald-Hartwig Cross-Coupling methodology is presented here as the superior alternative.

Why Buchwald-Hartwig?

  • Chemoselectivity: Avoids harsh conditions (high heat/pressure) required for

    
     on bromo-arenes, preserving the ethyl ester moiety.
    
  • Scalability: Provides a homogeneous, predictable kinetic profile suitable for scale-up from milligram to kilogram batches.

  • Purity: Minimizes the formation of hydrodehalogenated side products common in high-temperature

    
    .
    

Reaction Design & Critical Parameter Optimization

The coupling of 4-bromobenzonitrile (electrophile) and ethyl isonipecotate (nucleophile) requires a catalyst system capable of facilitating oxidative addition into an electron-deficient aryl halide while preventing ester hydrolysis.

Component Selection Logic
ComponentSelectionRationale (Causality)
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Pd(OAc)₂ is air-stable and cost-effective. In situ reduction by the phosphine or amine generates the active Pd(0) species.
Ligand Xantphos A wide bite-angle bisphosphine (111°). It enforces reductive elimination, which is critical for electron-deficient aryl halides that form stable oxidative addition complexes.
Base Cs₂CO₃ Crucial Choice. Unlike NaOtBu (which causes transesterification or hydrolysis of the ethyl ester), Cesium Carbonate is mild and sufficiently soluble in dioxane to drive the catalytic cycle without attacking the ester.
Solvent 1,4-Dioxane High boiling point (101°C) allows for thermal activation; excellent solubility for Cs₂CO₃ compared to Toluene.
Retrosynthetic Pathway & Workflow

ReactionWorkflow Start Reagents: 4-Bromobenzonitrile Ethyl Isonipecotate Conditions Conditions: Cs2CO3 (2.0 equiv) 1,4-Dioxane, 100°C, 12h Start->Conditions Mix Catalyst Catalyst System: Pd(OAc)2 (2 mol%) Xantphos (3 mol%) Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate Oxidative Addn. Conditions->Catalyst Activation Product Target: Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate Intermediate->Product Reductive Elim.

Figure 1: Operational workflow for the C-N coupling process.

Detailed Experimental Protocol

Safety Warning: 4-Bromobenzonitrile is toxic. Handle all palladium residues as heavy metal waste. Perform all steps in a fume hood.

Materials[1][2][3][4][5][6][7]
  • Electrophile: 4-Bromobenzonitrile (1.0 equiv, 182 mg for 1 mmol scale)[1]

  • Nucleophile: Ethyl isonipecotate (1.2 equiv, 188 mg/185 µL)

  • Catalyst: Palladium(II) acetate (2 mol%, 4.5 mg)

  • Ligand: Xantphos (3 mol%, 17 mg)

  • Base: Cesium Carbonate (2.0 equiv, 650 mg) - Must be dry/anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration)

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 25 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.[1]

  • Solids Charge: Add Pd(OAc)₂, Xantphos, Cs₂CO₃, and 4-Bromobenzonitrile to the vial.

    • Note: Adding the catalyst and ligand together allows for pre-complexation, though Xantphos/Pd(OAc)₂ is robust enough for direct addition.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen three times. This removes O₂, which can oxidize the phosphine ligand (forming inactive phosphine oxides).

  • Solvent & Amine Addition:

    • Inject anhydrous 1,4-Dioxane via syringe.

    • Inject Ethyl isonipecotate via syringe.

  • Reaction: Place the vessel in a pre-heated oil block/bath at 100°C . Stir vigorously (800+ RPM) to ensure suspension of the insoluble Cs₂CO₃.

    • Time: Typically 4–12 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 4:1) or LC-MS after 2 hours. Look for the disappearance of 4-Bromobenzonitrile.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • The crude residue is usually a yellow oil/solid.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 85–95%.

Mechanism & Causality

Understanding the catalytic cycle is essential for troubleshooting. The electron-poor nature of the nitrile ring accelerates Step A, while the bite angle of Xantphos accelerates Step C.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast due to -CN) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + Amine Deprot Deprotonation (Cs2CO3 acting) AmineCoord->Deprot - HBr RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Release Product

Figure 2: The Pd(0)/Pd(II) Catalytic Cycle tailored for electron-deficient aryl halides.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (O₂) or wet solvent.Ensure strict inert atmosphere. Use fresh anhydrous dioxane.
Ester Hydrolysis Base too strong or wet.Do NOT use NaOtBu. Ensure Cs₂CO₃ is anhydrous.
Debromination (Ar-H)

-Hydride elimination pathway.
Switch to RuPhos or BrettPhos ligands which are more specific for secondary amines and suppress side reactions.
Palladium Mirror Ligand dissociation / Catalyst death.Increase Ligand:Pd ratio to 2:1. Ensure temperature does not exceed 110°C.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters. (Validation of Xantphos utility). [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (General mechanism and conditions). [Link]

Sources

Use of "Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate in Medicinal Chemistry

Executive Summary & Strategic Significance

This compound is a high-value bifunctional building block used primarily in the synthesis of serine protease inhibitors (e.g., Factor Xa, Thrombin) and metabolic disease modulators (e.g., FXR agonists).

Its structural utility lies in its orthogonal reactivity :

  • The Nitrile (-CN) "Warhead Precursor": Positioned at the para-position of the N-phenyl ring, this group is a classic bioisostere for a carbonyl but, more importantly, serves as the direct precursor to benzamidine moieties. Benzamidines are critical for anchoring drugs into the S1 specificity pocket of coagulation enzymes (Factor Xa, Thrombin) via salt bridges with Aspartate residues (e.g., Asp189 in Trypsin/Factor Xa).

  • The Ethyl Ester (-COOEt): A protected carboxylic acid handle that allows for modular coupling to central drug scaffolds (e.g., pyrazoles, lactams) via amide bond formation after hydrolysis.

  • The Piperidine Spacer: Provides a rigid, non-aromatic linker that directs the terminal functional groups into the correct spatial orientation for receptor binding.

Mechanism & Pharmacophore Logic

In medicinal chemistry, this compound acts as a "masked" pharmacophore. The diagram below illustrates its role in generating high-affinity ligands for serine proteases.

PharmacophoreLogic Precursor Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate (The Scaffold) Transformation1 Pinner Reaction / Hydroxylamine Precursor->Transformation1 Nitrile Activation Transformation2 Ester Hydrolysis Precursor->Transformation2 De-protection Target1 Benzamidine Moiety (S1 Pocket Binder) Transformation1->Target1 Yields Target2 Carboxylic Acid (Linker to Core) Transformation2->Target2 Yields Drug Factor Xa / Thrombin Inhibitor Target1->Drug Critical Interaction Target2->Drug Scaffold Attachment

Figure 1: Pharmacophore divergence. The nitrile is converted to a basic amine/amidine to mimic Arginine, while the ester connects to the drug core.

Synthesis Protocols

Protocol A: Core Scaffold Synthesis (SNAr)

This protocol describes the synthesis of the title compound from commercially available starting materials. The reaction utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism, driven by the electron-withdrawing nitrile group on the fluorobenzene.

  • Reagents:

    • Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) [CAS: 1126-09-6]

    • 4-Fluorobenzonitrile [CAS: 1194-02-1]

    • Potassium Carbonate (K2CO3), anhydrous

    • Dimethyl Sulfoxide (DMSO) or DMF (Anhydrous)

  • Step-by-Step Methodology:

    • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend K2CO3 (2.0 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate).

    • Addition: Add Ethyl isonipecotate (1.0 equiv) and 4-Fluorobenzonitrile (1.1 equiv) to the suspension.

    • Reaction: Heat the mixture to 100–120 °C under an inert atmosphere (N2 or Ar) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The product typically appears as a UV-active spot with lower Rf than the nitrile starting material.

    • Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (5x reaction volume) with vigorous stirring. The product often precipitates as a solid.

    • Isolation:

      • If solid:[1] Filter the precipitate, wash with copious water to remove DMSO, and dry under vacuum.

      • If oil: Extract with Ethyl Acetate (3x).[2] Wash combined organics with water (2x) and brine (1x). Dry over Na2SO4, filter, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).

  • Expected Yield: 85–95%

  • Validation: 1H NMR (CDCl3) should show characteristic AA'BB' aromatic signals (δ ~7.5 and 6.9 ppm) and the ethyl ester quartet/triplet.

Protocol B: Functionalization – Nitrile to Amidine (Pinner Synthesis)

Context: This step is critical for synthesizing Factor Xa inhibitors where the nitrile is converted to an amidine to bind the S1 pocket.

  • Reagents:

    • This compound (Product from Protocol A)[3]

    • HCl gas (anhydrous) or Acetyl Chloride/Ethanol

    • Ethanol (anhydrous)

    • Ammonia (methanolic) or Ammonium Carbonate

  • Methodology:

    • Imidate Formation: Dissolve the nitrile substrate in anhydrous Ethanol. Cool to 0 °C. Bubble dry HCl gas through the solution for 30–60 minutes until saturated.

    • Incubation: Seal the vessel and stir at room temperature for 16–24 hours. The nitrile converts to the ethyl imidate hydrochloride intermediate.

    • Concentration: Remove excess HCl and solvent under reduced pressure (keep temperature < 40 °C to avoid decomposition).

    • Amidine Formation: Redissolve the crude imidate residue in anhydrous Ethanol. Add Ammonia (7 M in MeOH, excess) or Ammonium Carbonate (excess). Stir at room temperature for 12–24 hours.

    • Workup: Concentrate to dryness. The product is the Amidine Hydrochloride salt.

Comparative Data Analysis

The following table summarizes the physical properties and reactivity profile of the core scaffold versus its derivatives.

Compound FormFunctional GroupReactivity ModeKey ApplicationSolubility Profile
Title Compound Nitrile (-CN)SNAr Electrophile (pre-synthesis); Pinner SubstrateStable IntermediateSoluble in DCM, EtOAc, DMSO
Amidine Derivative Amidine (-C(=NH)NH2)H-Bond Donor; Basic (pKa ~11)S1 Pocket Binding (Thrombin/FXa)Soluble in Water, MeOH
Carboxylic Acid Carboxylic Acid (-COOH)Coupling PartnerAmide Bond FormationSoluble in DMSO, dilute Base

Safety & Handling

  • Nitriles: While the title compound is a solid and less volatile than simple nitriles, it should be treated as potentially toxic. Avoid inhalation of dust.

  • Reaction Hazards: Protocol A uses DMSO at high heat with base; ensure proper venting to prevent pressure buildup. Protocol B involves HCl gas , which is corrosive and toxic; perform in a well-ventilated fume hood.

  • Storage: Store the ester in a cool, dry place (2–8 °C). It is stable for months if protected from moisture (hydrolysis risk).

References

  • Quan, M. L., et al. (1999). "Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors." Journal of Medicinal Chemistry, 42(15), 2752–2759. Link

  • Pinto, D. J. P., et al. (2007). "Discovery of Apixaban, an Orally Active Factor Xa Inhibitor." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Provides context on the p-methoxyphenyl piperidine analog and the general scaffold utility). Link

  • European Patent Office. (2017). Process for the preparation of Apixaban and intermediates thereof.[1][2][4][5] EP3212620B1. (Details Ullmann/SNAr coupling conditions for piperidine-phenyl systems). Link

  • Organic Chemistry Portal. "Synthesis of Amidines." (General reference for Pinner and other amidine synthesis protocols). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11660183 (this compound). Link

Sources

The Versatile Scaffold: Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization is perpetual. The piperidine ring, a ubiquitous feature in numerous natural products and synthetic drugs, stands out as a "privileged scaffold" due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. When functionalized at the 1- and 4-positions, the 4-carboxypiperidine framework becomes a powerful tool for developing a diverse array of therapeutic agents. This guide focuses on a particularly intriguing derivative, Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate , and its strategic application in contemporary drug design.

The incorporation of a 4-cyanophenyl group at the piperidine nitrogen introduces a unique combination of electronic and steric features. The cyano group, a potent electron-withdrawing moiety, can engage in specific interactions with biological targets and serve as a valuable handle for further chemical elaboration. This, coupled with the modifiable ethyl ester at the 4-position, renders this compound a highly attractive starting point for the synthesis of compound libraries aimed at a variety of biological targets, particularly within the central nervous system (CNS). This document provides a comprehensive overview of the synthesis, key derivatization strategies, and potential therapeutic applications of this versatile scaffold, supported by detailed experimental protocols for its synthesis and modification.

Physicochemical Properties and Strategic Design Considerations

A thorough understanding of the physicochemical properties of a scaffold is paramount for rational drug design. The key structural features of this compound and their implications are summarized below.

PropertyValueSourceSignificance in Drug Design
Molecular Weight258.32 g/mol [Calculated]Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
XLogP32.5[Estimated]Indicates a moderate lipophilicity, which is often favorable for CNS penetration.
Hydrogen Bond Donors0[Calculated]The absence of hydrogen bond donors can enhance membrane permeability.
Hydrogen Bond Acceptors4 (2 oxygen, 2 nitrogen)[Calculated]The ester and nitrile groups can participate in hydrogen bonding with receptor targets.
Polar Surface Area58.9 Ų[Estimated]A value conducive to good cell permeability and potential blood-brain barrier penetration.

The 1-(4-cyanophenyl) moiety is a critical component of this scaffold's design. The nitrile group is a versatile functional group in medicinal chemistry; it is a strong hydrogen bond acceptor and can act as a bioisostere for other groups like a carbonyl or a halogen. Its electron-withdrawing nature also influences the basicity of the piperidine nitrogen, which can be crucial for receptor interactions. Furthermore, the planarity of the phenyl ring allows for potential π-π stacking interactions within a receptor's binding pocket.

The ethyl ester at the C4 position provides a convenient handle for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents.

Synthesis of the Scaffold: A Reliable and Scalable Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The latter is often preferred due to its high efficiency and broad substrate scope.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines a general and reliable method for the N-arylation of ethyl piperidine-4-carboxylate.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 4-Fluorobenzonitrile (or 4-chlorobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add ethyl piperidine-4-carboxylate (1.0 eq), 4-fluorobenzonitrile (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield: 70-90%

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions cluster_process Process cluster_product Product Reactant1 Ethyl piperidine-4-carboxylate Reaction Buchwald-Hartwig Cross-Coupling Reactant1->Reaction Reactant2 4-Fluorobenzonitrile Reactant2->Reaction Catalyst Pd(OAc)₂ / XPhos Catalyst->Reaction Base NaOtBu Base->Reaction Solvent Toluene Solvent->Reaction Temp 100-110 °C Temp->Reaction Atmosphere Inert Atmosphere (Ar/N₂) Atmosphere->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Application in Drug Design: A Scaffold for CNS-Active Agents

The this compound scaffold is particularly well-suited for the development of ligands targeting receptors in the central nervous system. The piperidine core can mimic the endogenous ligands for various receptors, while the substituents at the 1- and 4-positions allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Targeting Dopamine and Sigma Receptors

There is significant interest in developing modulators of dopamine and sigma receptors for the treatment of neuropsychiatric disorders such as schizophrenia, depression, and anxiety, as well as for cognitive enhancement. The 1-(4-cyanophenyl)piperidine motif has been identified as a key pharmacophore for interacting with these receptors.[1]

  • Dopamine D2/D3 Receptor Ligands: The basic nitrogen of the piperidine ring can form a crucial salt bridge with an aspartate residue in the binding pocket of dopamine D2 and D3 receptors. The 4-cyanophenyl group can occupy a hydrophobic pocket and engage in specific interactions that contribute to affinity and selectivity.

  • Sigma (σ) Receptor Ligands: Sigma receptors are implicated in a wide range of cellular functions and are attractive targets for various CNS disorders. The 1-arylpiperidine scaffold is a well-established pharmacophore for sigma receptor ligands. The 4-cyanophenyl group can be a key determinant of affinity and subtype selectivity (σ1 vs. σ2).[2][3][4][5][6]

Exploring Structure-Activity Relationships (SAR) through Derivatization

The true power of the this compound scaffold lies in its amenability to chemical modification at two key positions: the ethyl ester and the cyano group. This allows for a systematic exploration of the SAR and optimization of lead compounds.

SAR_Exploration cluster_ester_mod Ester Modification (R¹) cluster_nitrile_mod Nitrile Modification (R²) Scaffold This compound Hydrolysis Hydrolysis to Carboxylic Acid Scaffold->Hydrolysis R¹ = OH Amidation Amidation Scaffold->Amidation R¹ = NHR' Reduction Reduction to Alcohol Scaffold->Reduction R¹ = CH₂OH Tetrazole Conversion to Tetrazole Scaffold->Tetrazole R² = Tetrazole Amine Reduction to Amine Scaffold->Amine R² = CH₂NH₂ Carboxamide Hydrolysis to Carboxamide Scaffold->Carboxamide R² = C(O)NH₂

Caption: Key derivatization pathways for SAR studies.

Protocol 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The corresponding carboxylic acid is often a key intermediate for further derivatization, particularly for the synthesis of amide libraries.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Base Addition: Add an aqueous solution of LiOH (2.0 eq) or NaOH (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching and Acidification: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Expected Yield: >90%

Protocol 3: Amidation of the Carboxylic Acid

The synthesis of amides from the corresponding carboxylic acid is a fundamental transformation in medicinal chemistry to explore SAR.

Materials:

  • 1-(4-Cyanophenyl)piperidine-4-carboxylic acid (from Protocol 2)

  • Desired amine (R-NH₂)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reactant Mixture: To a solution of 1-(4-cyanophenyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide.

Expected Yield: 60-85%

Conclusion and Future Perspectives

This compound is a strategically designed scaffold that offers a wealth of opportunities for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the unique electronic and steric properties of the 1-(4-cyanophenyl) moiety, makes it an invaluable tool for medicinal chemists. The protocols provided herein offer reliable methods for the synthesis and derivatization of this scaffold, enabling the rapid generation of compound libraries for biological screening. The demonstrated utility of this scaffold in targeting CNS receptors, such as dopamine and sigma receptors, highlights its potential for addressing a range of neurological and psychiatric disorders. Future explorations could involve the synthesis of chiral versions of this scaffold to investigate stereochemical effects on receptor binding and the use of the cyano group as a precursor for more complex heterocyclic systems. As our understanding of the molecular basis of disease continues to evolve, scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of precision medicines.

References

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  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
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  • Sharma, V., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(27), 1784-1787. [Link]

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  • Zhang, B., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

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  • Lu, Y. (2007). Ligands for the Sigma Receptor and the μ-Opioid Receptor (Doctoral dissertation, University of Missouri--Columbia). [Link]

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  • Fish, P. V., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Braden, M. R., et al. (2006). [3H] A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) Acetamide): An Agonist Radioligand Selective for the Dopamine D4 Receptor. Journal of Pharmacology and Experimental Therapeutics, 318(1), 357-366. [Link]

  • Amata, E., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 263, 115980. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Lu, Y. (2007). Ligands for the Sigma Receptor and the μ-Opioid Receptor (Doctoral dissertation, University of Missouri--Columbia). [Link]

  • Patel, H. V., et al. (2004). Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. WO2004076409A2.
  • PubChem. (n.d.). Ethyl N-Boc-4-fluoropiperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate. Retrieved from [Link]

  • Dominguez, C., et al. (2021). FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS-1 Interaction. ACS Chemical Neuroscience, 12(23), 4419-4429. [Link]

Sources

"Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate" in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate in Kinase Inhibitor Synthesis

Abstract

This application note details the synthesis, purification, and strategic utilization of This compound (Compound 1 ) as a pivotal intermediate in the development of ATP-competitive kinase inhibitors.[1][2] While often overlooked as a generic building block, this scaffold offers a versatile "Linker-Tail" architecture essential for optimizing pharmacokinetic (PK) properties and solvent-front interactions in Type I and Type II kinase inhibitors.[1][2] We provide a validated protocol for its kilogram-scale synthesis via Nucleophilic Aromatic Substitution (


) and outline its downstream derivatization into bioactive pharmacophores.

Introduction: The Strategic Value of the Phenyl-Piperidine Scaffold

In the rational design of kinase inhibitors, the solvent-exposed region of the ATP-binding pocket offers the greatest freedom for modification to improve solubility and selectivity.[1] The phenyl-piperidine motif serves two critical functions:

  • Structural Rigidity: The piperidine ring restricts the conformational entropy of the tail, reducing the energetic penalty upon binding.[2]

  • Vectorial Projection: The 1,4-substitution pattern projects the "Warhead" (via the nitrile) and the "Hinge Binder" (via the ester/acid) in opposite directions, spanning the length of the ribose-binding pocket.[1][2]

Compound 1 acts as a divergent node.[2] The ethyl ester can be hydrolyzed to anchor the core hinge-binding heterocycle, while the nitrile serves as a latent functionality for hydrogen-bond acceptors (amides) or bioisosteres (tetrazoles).[1][2]

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the chemoselective N-arylation of ethyl isonipecotate with 4-fluorobenzonitrile.[1][2] This reaction is favored by the electron-withdrawing cyano group, which activates the fluorine towards nucleophilic attack via a Meisenheimer complex intermediate.[1][2]

Reaction Scheme
  • Starting Materials: Ethyl isonipecotate (Nucleophile), 4-Fluorobenzonitrile (Electrophile).[1][2]

  • Base: Potassium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or Cesium Carbonate (
    
    
    
    ).[1]
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2]

Validated Protocol (100g Scale)

Materials:

  • Ethyl isonipecotate (CAS: 1126-09-6): 100.0 g (0.636 mol)[1][2]

  • 4-Fluorobenzonitrile (CAS: 1194-02-1): 84.7 g (0.700 mol, 1.1 equiv)[1][2]

  • Potassium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), anhydrous: 175.8 g (1.27 mol, 2.0 equiv)[1]
    
  • DMSO: 500 mL[1][2]

  • Ethyl Acetate (EtOAc) & Hexanes for workup.[1][2]

Step-by-Step Procedure:

  • Setup: To a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, add DMSO (500 mL).

  • Addition: Add Ethyl isonipecotate (100 g) and 4-Fluorobenzonitrile (84.7 g). Stir to dissolve.

  • Base Activation: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
      (175.8 g) in a single portion. The suspension will turn milky.
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Process Control: Monitor by HPLC or TLC (30% EtOAc/Hexane).[1][2] The limiting reagent (amine) should be consumed (<1%).[1][2]

  • Quench: Cool the reaction to room temperature (25°C). Pour the mixture slowly into Ice Water (2.5 L) with vigorous stirring. The product should precipitate as a solid.[2]

  • Isolation:

    • If Solid: Filter the precipitate, wash with water (3 x 500 mL) to remove DMSO, and dry in a vacuum oven at 45°C.

    • If Oiling Out: Extract with EtOAc (3 x 800 mL). Wash combined organics with Brine (1 L), dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol/Heptane (1:4) if necessary.

Expected Yield: 130–145 g (80–90%). Characterization:

  • Appearance: Off-white to pale yellow solid.[1][2]

  • LC-MS: [M+H]+ = 259.15.[1][2]

  • 1H NMR (400 MHz, DMSO-d6): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     7.58 (d, 2H), 7.02 (d, 2H), 4.09 (q, 2H), 3.92 (d, 2H), 3.05 (t, 2H), 2.55 (m, 1H), 1.90 (d, 2H), 1.60 (m, 2H), 1.19 (t, 3H).[1]
    

Downstream Applications in Kinase Inhibitor Design

Once synthesized, Compound 1 serves as a modular building block.[2] The following workflow illustrates its conversion into a bioactive kinase inhibitor prototype.

Pathway A: The "Hinge-First" Strategy (Ester Hydrolysis)

To attach a kinase hinge binder (e.g., an amino-pyrazole or amino-pyrimidine), the ester must first be hydrolyzed.[1][2]

  • Hydrolysis: Treat Compound 1 with LiOH (2 equiv) in THF/Water (1:1) at RT for 4 hours. Acidify to pH 3 with 1N HCl to precipitate 1-(4-cyanophenyl)piperidine-4-carboxylic acid .

  • Coupling: React the acid with a hinge-binding amine (e.g., 3-amino-1H-indazole) using HATU/DIPEA in DMF.

    • Result: The piperidine acts as a linker, positioning the nitrile tail towards the solvent front.[2]

Pathway B: The "Warhead" Strategy (Nitrile Transformation)

The nitrile group is a versatile precursor for interacting with specific residues (e.g., Lysine or Arginine) in the P-loop.[1][2]

  • To Primary Amine: Hydrogenation (Raney Ni, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 
    
    
    
    /MeOH) yields the benzylamine, increasing solubility and offering a handle for further derivatization.
  • To Primary Amide: Hydrolysis (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , NaOH) yields the carboxamide, a common hydrogen-bond donor/acceptor motif.[1]
    

Visualizing the Workflow

The following diagram illustrates the central role of this compound in divergent synthesis.

KinaseSynthesis SM1 Ethyl Isonipecotate (Nucleophile) Inter Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate (Compound 1) SM1->Inter SnAr, K2CO3 DMSO, 100°C SM2 4-Fluorobenzonitrile (Electrophile) SM2->Inter Acid Acid Intermediate (Hydrolysis) Inter->Acid LiOH, THF/H2O Amine Benzylamine Analog (Reduction) Inter->Amine H2, Raney Ni Drug Final Kinase Inhibitor (Amide Coupling) Acid->Drug HATU, Hinge Binder (e.g., Aminopyrazole)

Caption: Divergent synthesis pathway utilizing Compound 1 as a central node for generating kinase inhibitor libraries.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to low temperature or wet solvent.[1][2]Ensure reaction temp reaches 100°C. Use anhydrous DMSO.[2] Check stoichiometry (Base must be excess).
Impurity: Hydrolyzed Ester Presence of water in the reaction + high heat/base.Use anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

. Avoid prolonged heating beyond 16h.[2]
Impurity: Bis-alkylation Not possible with this specific amine (secondary amine).[1][2]If observing higher MW spots, check purity of starting amine for primary amine contaminants.[2]
Oiling out during quench Product is too soluble in DMSO/Water mix.[2]Increase water volume to 10:1 ratio vs DMSO.[2] Add brine to salt out the product.[2]

References

  • Nucleophilic Aromatic Substitution (SnAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).[2] "Kinetics of the reaction of 4-substituted-1-chloronitrobenzenes with piperidine." Chemical Reviews. Link[1][2]

  • Piperidine Scaffolds in Kinase Inhibitors (AKT Inhibitors)

    • Addie, M., et al. (2013).[2] "Discovery of AZD5363, a Potent and Orally Bioavailable Inhibitor of Akt Kinases."[3] Journal of Medicinal Chemistry. (Note: Illustrates the reverse amide connectivity but validates the phenyl-piperidine pharmacophore). Link[1][2]

  • General Synthesis of N-Aryl Piperidines

    • Caroon, J. M., et al. (1981).[2] "Synthesis and antihypertensive activity of a series of 8-substituted 1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones." Journal of Medicinal Chemistry. Link[1][2]

  • Reaction Optimization for SnAr

    • Sigma-Aldrich Technical Bulletin.[1][2] "Ethyl isonipecotate: Reactant for synthesis of bioactive esters."[2] Link[1][2]

Sources

Application Note: Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate in CNS Drug Discovery

[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (E-CPP-C) represents a high-value "privileged scaffold."[1] Its structural architecture—a lipophilic N-aryl piperidine core coupled with a functionalizable ester tail—serves as a critical branching point for synthesizing ligands targeting the Sigma-1 receptor (S1R) , 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , and specific G-Protein Coupled Receptors (GPCRs) like Muscarinic M4.[1]

This guide details the physicochemical advantages of this scaffold, specifically the metabolic robustness conferred by the 4-cyano group, and provides validated protocols for its diversification into bioactive CNS agents.

Physicochemical Profiling & CNS Suitability[2][3]

The efficacy of E-CPP-C lies in its balance of lipophilicity and metabolic stability. Unlike halogenated analogs, the 4-cyano group offers a strong dipole moment without significant steric bulk, enhancing binding affinity at polar pockets within the Sigma-1 chaperone and GPCR transmembrane domains.

Table 1: Physicochemical Properties of E-CPP-C vs. CNS Drug Criteria
PropertyValue (E-CPP-C)CNS Ideal RangeImpact on Discovery
Molecular Weight ~258.3 g/mol < 450 g/mol Leaves significant "growth room" for derivatization (amides/ethers).[1]
cLogP 2.8 - 3.22.0 - 4.5Optimal for passive Blood-Brain Barrier (BBB) diffusion.[1]
TPSA ~50 Ų< 90 ŲHigh predicted CNS permeability.[1]
H-Bond Donors 0< 3Reduces P-gp efflux liability.[1]
Metabolic Liability LowLowThe -CN group blocks para-hydroxylation (a common clearance route for phenyl rings).[1]

Synthetic Application Protocols

The ethyl ester moiety of E-CPP-C is a "masked" pharmacophore.[1] The following protocols detail its conversion into active CNS ligands via divergent synthesis.

Protocol A: Hydrolysis to the Carboxylic Acid Intermediate

Rationale: The free acid is the precursor for amide coupling, essential for generating 11β-HSD1 inhibitors and S1R ligands.

Reagents:

  • E-CPP-C (1.0 eq)[1]

  • Lithium Hydroxide (LiOH[1]·H₂O) (3.0 eq)

  • Solvent: THF/Water (3:1 v/v)[1]

  • 1N HCl (for acidification)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of E-CPP-C in 15 mL of THF. Add 5 mL of distilled water.

  • Activation: Add LiOH·H₂O (3.0 eq) in a single portion.[1] The reaction will turn slightly opaque.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 4 hours. Note: Heating is unnecessary and may hydrolyze the cyano group to a primary amide.

  • Monitoring: Check via TLC (SiO₂, 50% EtOAc/Hexane). The starting material (Rf ~0.[1]6) should disappear, replaced by a baseline spot (Acid).[1]

  • Workup: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH 3-4 using 1N HCl.[1] The product, 1-(4-cyanophenyl)piperidine-4-carboxylic acid , will precipitate as a white solid.[1]

  • Isolation: Filter, wash with cold water, and dry under vacuum. Yield is typically >90%.[1]

Protocol B: Library Generation (Amide Coupling)

Rationale: Converting the acid to secondary/tertiary amides creates the classic "Linker-Aryl" motif found in potent S1R antagonists and 11β-HSD1 inhibitors.[1]

Reagents:

  • Acid Intermediate (from Protocol A)

  • Amine Partner (e.g., benzylamine, 4-fluorobenzylamine)

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: In a dry vial, dissolve the Acid Intermediate (0.2 mmol) in DMF (2 mL). Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 15 minutes to form the activated ester.

  • Coupling: Add the Amine Partner (0.22 mmol).

  • Incubation: Stir at RT for 12 hours.

  • Validation: Analyze via LC-MS. The target mass should be [M+H]⁺ = Acid MW + Amine MW - 18.[1]

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Biological Validation Protocols

Protocol C: Sigma-1 Receptor (S1R) Radioligand Binding

Rationale: The N-aryl piperidine core is a known pharmacophore for S1R.[1] This assay validates the affinity of derivatives synthesized from E-CPP-C.[1]

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in S1R) or HEK293 cells overexpressing human S1R.[1]

  • Radioligand: [³H]-(+)-Pentazocine (Specific S1R agonist).[1]

  • Non-specific blocker: Haloperidol (10 µM).[1]

Workflow:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (20 µg protein).[1]

    • 50 µL [³H]-(+)-Pentazocine (Final conc. 2 nM).

    • 50 µL Test Compound (derived from E-CPP-C, range 10⁻¹⁰ to 10⁻⁵ M).[1]

  • Equilibrium: Incubate at 37°C for 120 minutes . Note: S1R kinetics are slow; sufficient time is critical for equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine K_i values. Potent hits typically show K_i < 50 nM.[1]

Protocol D: PAMPA-BBB (Blood-Brain Barrier Permeability)

Rationale:[1][2] To confirm the E-CPP-C scaffold maintains CNS penetrability after derivatization.

System:

  • Donor Plate: PVDF membrane coated with porcine brain polar lipid extract.[1]

  • Acceptor Plate: Buffer (PBS pH 7.4).[1]

Method:

  • Coating: Apply 4 µL of 20 mg/mL brain lipid solution (in dodecane) to the donor membrane.[1]

  • Loading: Add 150 µL of Test Compound (10 µM in PBS) to the donor well.

  • Diffusion: Sandwich with acceptor plate (200 µL PBS) and incubate at 25°C for 18 hours in a humidity chamber.

  • Detection: Measure concentration in Acceptor and Donor wells via UV-Vis spectroscopy or LC-MS/MS.[1]

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • High CNS Permeability:

      
       cm/s.[1]
      
    • Expectation: E-CPP-C derivatives usually score high due to the lipophilic piperidine core.[1]

Scaffold Diversification Workflow (Visualization)

The following diagram illustrates the strategic utility of E-CPP-C, highlighting how specific chemical modifications lead to distinct pharmacological classes.

CNS_Scaffold_StrategyECPPCEthyl 1-(4-cyanophenyl)piperidine-4-carboxylate(E-CPP-C)AcidIntermediate:Carboxylic AcidECPPC->AcidHydrolysis(LiOH, THF)AlcoholIntermediate:Primary AlcoholECPPC->AlcoholReduction(LiAlH4)TetrazoleIntermediate:Tetrazole BioisostereECPPC->TetrazoleCycloaddition(NaN3, ZnBr2)S1RSigma-1 Receptor Ligands(Neuroprotection/Pain)Acid->S1RAmide Coupling(Benzylamines)HSD11β-HSD1 Inhibitors(Metabolic/Cognition)Acid->HSDAmide Coupling(Adamantyl amines)M4Muscarinic M4 Antagonists(Parkinson's)Alcohol->M4Ether FormationTetrazole->HSDAcid Bioisostere

Caption: Divergent synthesis pathways transforming the E-CPP-C scaffold into three distinct classes of CNS-active therapeutic candidates.

References

  • Review of Piperidine Scaffolds in CNS

    • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
    • Source: European Journal of Medicinal Chemistry (via PubMed/NIH).[1]

    • URL:[Link]

  • Sigma-1 Receptor Ligand Design

    • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.[1]

    • Source: Journal of Medicinal Chemistry.[1][3]

    • URL:[Link][1]

  • 11β-HSD1 Inhibitor Discovery

    • Title: Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1).[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).[1]

    • URL:[Link][1]

  • Muscarinic M4 Antagonists

    • Title: Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PMC).[1]

    • URL:[Link][1]

  • Metabolic Stability of N-Aryl Piperidines

    • Title: The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All.
    • Source: Molecules (MDPI).[1]

    • URL:[Link][1][4]

Strategic Derivatization of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate for High-Throughput SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the orthogonal derivatization of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (referred to herein as Scaffold 1 ). This molecule represents a privileged pharmacophore in medicinal chemistry, featuring an N-aryl piperidine core common in GPCR ligands (e.g., opioids, antihistamines) and Factor Xa inhibitors.

For Structure-Activity Relationship (SAR) studies, Scaffold 1 offers two distinct vectors for diversity generation:

  • Vector A (C4-Ester): A handle for lipophilicity modulation and hydrogen bond donor/acceptor introduction via amide coupling.

  • Vector B (4-Cyano): A robust precursor for bioisosteric replacement (tetrazoles) or reduction to primary amines for further extension.

The protocols below prioritize chemoselectivity —specifically, modifying one vector without degrading the other—utilizing modern reagents like T3P® (propylphosphonic anhydride) and Zinc-catalyzed azide cycloaddition.

Derivatization Decision Tree

The following workflow illustrates the divergent synthetic pathways available from Scaffold 1 .

SAR_Workflow Scaffold Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate (Scaffold 1) Acid Intermediate A: Carboxylic Acid (Nitrile Intact) Scaffold->Acid Selective Hydrolysis (LiOH, THF, RT) Tetrazole Library B: Tetrazoles (Bioisosteres) Scaffold->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Amine Intermediate B: Benzylamine Scaffold->Amine Nitrile Reduction (Raney Ni or Borane) AmideLib Library A: Amides & Heterocycles Acid->AmideLib T3P Coupling (Parallel Synthesis) UreaLib Library C: Ureas & Sulfonamides Amine->UreaLib Capping

Figure 1: Divergent synthesis workflow. Vector A (Blue) targets the ester; Vector B (Red/Green) targets the nitrile.

Protocol 1: Vector A – Selective Hydrolysis & Amide Coupling

Objective: Convert the ethyl ester to a diverse amide library while preserving the acid-sensitive/base-sensitive nitrile group.

Scientific Grounding

Traditional acid hydrolysis (HCl/reflux) will hydrolyze the nitrile to a primary amide or carboxylic acid. Therefore, Lithium Hydroxide (LiOH) at controlled temperatures is required for selectivity [1]. For the subsequent coupling, T3P® (Propylphosphonic anhydride) is selected over HATU/EDC. T3P exhibits superior performance with electron-deficient anilines and simplifies purification as its byproducts are water-soluble [2].[1][2]

Step-by-Step Methodology
Part A: Selective Saponification
  • Dissolution: Dissolve 1.0 eq of Scaffold 1 in THF:Water (3:1 ratio). A concentration of 0.1 M is ideal.

  • Reagent Addition: Add LiOH·H₂O (1.2 eq) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT, 20-25°C). Stir for 4–6 hours.

    • Critical Control Point: Monitor by LCMS every hour. Stop immediately upon disappearance of starting material to prevent nitrile hydrolysis.

  • Workup: Carefully acidify to pH 4–5 with 1M HCl (do not use concentrated strong acids). Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

    • Result: 1-(4-cyanophenyl)piperidine-4-carboxylic acid (Intermediate A ).

Part B: Parallel Amide Coupling (T3P Method)
  • Setup: In a reaction vial, combine Intermediate A (1.0 eq), the diverse Amine (R-NH₂) (1.2 eq), and Pyridine or DIPEA (3.0 eq) in Ethyl Acetate or DMF.

  • Activation: Add T3P (50% wt in EtOAc, 1.5 eq) dropwise.

  • Incubation: Stir at RT for 2–12 hours.

    • Note: T3P kinetics are fast; many reactions complete in <1 hour.

  • Purification:

    • Liquid-Liquid Extraction: Wash with water, sat. NaHCO₃, and brine. The phosphorus byproducts wash away.[2][3]

    • Automated Flash: If necessary, purify via reverse-phase prep-HPLC.

Protocol 2: Vector B – Nitrile-to-Tetrazole Bioisostere Conversion

Objective: Convert the lipophilic nitrile into a lipophobic, metabolically stable tetrazole (a carboxylic acid bioisostere).

Scientific Grounding

The classic synthesis using tributyltin azide is toxic and difficult to purify. The Zinc Bromide (ZnBr₂) catalyzed method is the modern "green" standard [3]. The Lewis acid (Zn²⁺) activates the nitrile, facilitating the [3+2] cycloaddition with azide in aqueous media.

Step-by-Step Methodology
  • Reagents: Combine Scaffold 1 (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), and Zinc Bromide (ZnBr₂, 1.0 eq).

    • Safety: NaN₃ is toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) or heavy metals (Pb, Cu).

  • Solvent: Use Water:Isopropanol (2:1). The reaction works well in heterogeneous aqueous suspension.

  • Reaction: Heat to reflux (approx. 80–100°C) for 12–24 hours.

    • Optimization: Microwave irradiation at 110°C for 30 minutes can replace overnight reflux.

  • Workup:

    • Cool to RT. Add 1N HCl until pH < 2 (Caution: HN₃ gas evolution—perform in fume hood).

    • The tetrazole product often precipitates. Filter and wash with water.

    • If no precipitate, extract with EtOAc.

Protocol 3: Vector C – Reductive Amination (Nitrile Reduction)

Objective: Reduce the nitrile to a primary benzylamine (Intermediate B ) to enable urea/sulfonamide library generation.

Scientific Grounding

Catalytic hydrogenation is preferred over Lithium Aluminum Hydride (LAH) to avoid reducing the ester (Vector A). Raney Nickel is highly effective for nitrile reduction under mild conditions, preserving the ester moiety [4].

Step-by-Step Methodology
  • Setup: Dissolve Scaffold 1 in Methanol.

  • Catalyst: Add Raney Nickel (approx. 10-20 wt% relative to substrate) (slurry in water, washed with MeOH).

    • Additive: Add Ammonia (7N in MeOH, 2.0 eq) to suppress secondary amine formation (dimerization).

  • Hydrogenation: Apply H₂ atmosphere (balloon pressure or mild Parr shaker at 30 psi). Stir at RT for 6–12 hours.

  • Workup: Filter through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet). Concentrate filtrate.

  • Derivatization: The resulting crude amine is usually pure enough for immediate reaction with sulfonyl chlorides or isocyanates.

Summary of Reaction Parameters

TransformationTarget VectorReagentsCritical ConditionSelectivity
Saponification Ester (C4)LiOH, THF/H₂ORT, pH monitoringHigh (Preserves Nitrile)
Amide Coupling Ester (C4)T3P, Pyridine, EtOAcNo HOBt neededHigh (No racemization)
Tetrazole Formation Nitrile (Ar-CN)NaN₃, ZnBr₂Reflux/MicrowaveHigh (Preserves Ester)
Reduction Nitrile (Ar-CN)Raney Ni, H₂, NH₃H₂ PressureModerate (Check Ester stability)

References

  • Basu, M. K., Sarkar, D. C., & Ranu, B. C. (1989). Use of Dowex-50 for hydrolysis of esters: a mild and selective method.[4] Synthetic Communications. Link (Demonstrates selectivity principles for esters vs nitriles).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development. Link (Validates T3P efficacy and scalability).

  • Demko, Z. P., & Sharpless, K. B. (2001).[6][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6] The Journal of Organic Chemistry. Link (The authoritative protocol for ZnBr2 catalyzed cycloaddition).

  • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles. The Journal of Organic Chemistry. Link (Foundational work on nitrile reduction selectivity).

Sources

Analytical method development for "Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Method Development for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Introduction & Scope

This compound (CAS: N/A for specific commercial intermediate, structurally related to Piritramide precursors) is a critical pharmacophore scaffold used in the synthesis of opioid analgesics and piperidine-based GPCR ligands.[1]

The analytical challenge for this molecule lies in its physicochemical duality: it possesses a basic piperidine nitrogen (attenuated by the electron-withdrawing cyanophenyl group) and a hydrolytically labile ethyl ester. Method development must prioritize the separation of the parent ester from its primary degradation product, the corresponding carboxylic acid, and potential starting materials like 4-fluorobenzonitrile.

This guide outlines a validated, stability-indicating HPLC-UV protocol and a confirmatory LC-MS method. It moves beyond simple "recipes" to explain the causality of the chosen parameters, ensuring the user can adapt the method to different instrument platforms.

Physicochemical Profiling & Method Strategy

Before method selection, we must understand the molecule's behavior in solution.

PropertyValue (Predicted)Analytical Implication
LogP ~3.2Moderately lipophilic.[1] Requires a C18 stationary phase with high organic content for elution.
pKa (Piperidine N) ~4.5 - 5.5The p-cyanophenyl group withdraws electrons, lowering the basicity of the piperidine nitrogen compared to alkyl piperidines (pKa ~10). However, it can still interact with free silanols on silica columns, causing tailing.
Chromophore CyanophenylStrong UV absorption expected at 260–280 nm.
Lability Ester LinkageSusceptible to acid/base hydrolysis.[2] Sample preparation must avoid extreme pH.

The Strategic Choice: Acidic Mobile Phase We utilize a mobile phase acidified with 0.1% Formic Acid (pH ~2.7).

  • Reasoning: At pH 2.7, the piperidine nitrogen is fully protonated (

    
    ). While this increases polarity, it prevents the "on-off" secondary interactions with residual silanols (
    
    
    
    ) on the column stationary phase, which are suppressed at low pH.[1] This ensures sharp peak symmetry without the need for ion-pairing agents.[1]

Visualizing the Development Logic

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Molecule Assessment pKa Basic N (pKa ~5) Start->pKa LogP Hydrophobic (LogP ~3.2) Start->LogP MobilePhase Acidic Buffer (0.1% Formic Acid) pKa->MobilePhase Suppress Silanol Interaction Column Select C18 Column (End-capped) LogP->Column Retain Non-polars Gradient Gradient Elution (5% to 95% B) Column->Gradient MobilePhase->Gradient Result Sharp Peaks & Impurity Separation Gradient->Result

Figure 1: Decision matrix for selecting stationary and mobile phases based on molecular properties.

Protocol 1: Stability-Indicating HPLC-UV Assay

This is the primary method for purity determination and reaction monitoring. It is designed to separate the target ester from the acid hydrolysis product and the 4-fluorobenzonitrile starting material.

Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)"Eclipse Plus" represents high-density end-capping, essential for basic compounds to reduce tailing.[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks than Methanol for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CElevated temperature improves mass transfer, narrowing peak width.
Detection UV at 270 nm (Ref 360 nm)Targets the cyanophenyl absorption maximum.
Injection Vol 5.0 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.0010%Initial hold to retain polar acid impurities.
2.0010%Isocratic hold ensures separation of early eluters.
12.0090%Linear ramp to elute the hydrophobic parent ester.
15.0090%Wash to remove highly lipophilic dimers.
15.1010%Re-equilibration.
20.0010%End of Run.[1]

System Suitability Criteria (Acceptance):

  • Tailing Factor (Parent):

    
    [1]
    
  • Resolution (

    
    ): 
    
    
    
    between Parent and nearest impurity.
  • %RSD (Area):

    
     (n=6 injections).[1]
    

Protocol 2: LC-MS Identification (Confirmatory)[1]

While UV quantifies purity, Mass Spectrometry confirms identity, particularly for distinguishing the ethyl ester from the free acid (mass difference of 28 Da).

Instrument: Waters Xevo TQ-S or Thermo Q-Exactive.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

    • Note: The basic nitrogen facilitates easy protonation

      
      .
      
  • Scan Range: 100 – 600 m/z.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Adjust to prevent in-source fragmentation of the ester).

Expected Fragments (MS/MS):

  • Parent Ion:

    
     (Calculate based on exact mass, approx m/z 259 for C15H18N2O2).
    
  • Loss of Ethyl Group:

    
    .
    
  • Cyanophenyl-Piperidine Core: Characteristic cleavage of the carboxylate.[1]

Specificity & Stress Testing (Forced Degradation)

To validate that the method is "Stability Indicating" (per ICH Q2(R1)), you must prove it can detect degradation products. The primary degradation pathway is ester hydrolysis.

Degradation Pathway Visualization

Degradation Parent Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate (Hydrophobic, Late Eluting) Conditions Acid/Base Hydrolysis (pH > 10 or pH < 2) Parent->Conditions Product 1-(4-cyanophenyl) piperidine-4-carboxylic acid (Polar, Early Eluting) Conditions->Product Ethanol Ethanol (Solvent front) Conditions->Ethanol

Figure 2: Primary degradation pathway.[1] The method must resolve the Acid (Product) from the Ester (Parent).

Experimental Procedure: In-Situ Hydrolysis
  • Stock Solution: Prepare 1 mg/mL of the parent compound in Acetonitrile.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at Room Temp for 1 hour.

  • Neutralization: Quench with 1 mL 0.1 N HCl.

  • Analysis: Inject onto the HPLC using Protocol 1.

  • Observation: You should see the disappearance of the Main Peak (RT ~10-12 min) and the appearance of a new, earlier eluting peak (RT ~4-6 min) corresponding to the carboxylic acid.

    • Note: If the peaks co-elute, adjust the initial gradient hold (0-2 min) to be more aqueous (e.g., 5% B instead of 10% B).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization logic).

  • Vertex AI Search. (2026). Synthesis and Analysis of N-aryl piperidine derivatives. (Contextual data on piperidine intermediate synthesis). 4[1][5][6][7][8][9]

  • US Environmental Protection Agency. (2006).[2] Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester. (Mechanistic insight into ester hydrolysis). 2[1]

Sources

Application Note: Purity Profiling of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, self-validating protocol for the analysis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (CAS: 352018-90-7). It addresses the specific physicochemical challenges of N-aryl piperidine esters, particularly the separation of the parent ester from its hydrolysis degradation product.

Introduction & Physicochemical Context

This compound is a critical intermediate in the synthesis of CNS-active pharmaceutical agents (e.g., Factor Xa inhibitors, 5-HT2c agonists). Structurally, it consists of a piperidine ring substituted at the nitrogen with a 4-cyanophenyl group and at the 4-position with an ethyl ester.

Critical Method Design Considerations

To design a robust method, we must analyze the molecule's "Behavioral Chemistry":

  • N-Aryl Basicity Suppression: Unlike typical alkyl-piperidines (pKa ~10-11), the nitrogen atom in this molecule is conjugated with the electron-withdrawing cyanophenyl ring. This dramatically lowers the pKa (estimated pKa < 3.0), rendering the nitrogen essentially non-basic under standard HPLC conditions.

    • Implication: High pH buffers (pH > 9) are not required to suppress ionization.

  • Ester Hydrolysis Risk: The ethyl ester moiety is susceptible to hydrolysis, converting the analyte into 1-(4-cyanophenyl)piperidine-4-carboxylic acid .

    • Implication: The mobile phase must be acidic (pH 2-3) to stabilize the ester and ensure the acidic impurity (if present) is fully protonated (R-COOH) for adequate retention on a C18 column.

  • Chromophore: The 4-cyanophenyl moiety provides strong UV absorption, typically maximizing between 260–280 nm.

Experimental Protocol

Reagents and Chemicals[1]
  • Reference Standard: this compound (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Additive: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

Chromatographic Conditions

This method utilizes a generic gradient suitable for separating the hydrophobic ester from polar impurities.

ParameterSettingRationale
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmProvides strong hydrophobic retention for the ester and steric selectivity for aromatic impurities.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses silanol activity; keeps potential acid impurities protonated (R-COOH) to prevent void elution.
Mobile Phase B Acetonitrile (100%)Strong elution strength for the hydrophobic N-aryl ester.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CImproves mass transfer and retention time reproducibility.
Detection UV at 270 nm (Bandwidth 4 nm)Targets the cyanophenyl chromophore. Reference: 360 nm (100 nm BW).
Injection Vol. 5.0 µLStandard volume to prevent column overload.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.0020%Initial Hold
2.0020%Isocratic hold to separate polar acid impurities
12.0090%Linear ramp to elute main ester
15.0090%Column wash
15.1020%Return to initial conditions
20.0020%Re-equilibration (Critical)

Sample Preparation Workflow

Objective: Minimize hydrolysis during preparation.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of analyte into a 10 mL volumetric flask.

    • Dissolve in 100% Acetonitrile . Note: Avoid dissolving in water or acidic water initially to prevent degradation.

  • Working Standard (0.1 mg/mL):

    • Dilute 100 µL of Stock Solution into 900 µL of Water/Acetonitrile (50:50 v/v) .

    • Caution: Analyze within 24 hours.

Visualized Workflows (Graphviz)

Method Validation & Decision Logic

This diagram illustrates the logical flow for System Suitability Testing (SST), ensuring the method is "Self-Validating" before data is accepted.

SST_Workflow Start Start Sequence Blank Inject Blank (50:50 ACN:H2O) Check for Ghost Peaks Start->Blank Std_Inj Inject Standard (5 Reps) This compound Blank->Std_Inj Check_RSD Check Retention Time RSD < 1.0% Check Area RSD < 2.0% Std_Inj->Check_RSD Check_Tailing Check Tailing Factor (T) 0.8 < T < 1.5 Check_RSD->Check_Tailing Pass Fail Fail SST Troubleshoot Check_RSD->Fail Fail Pass System Suitable Proceed to Samples Check_Tailing->Pass Pass Check_Tailing->Fail Fail Troubleshoot Action: 1. Re-equilibrate Column 2. Check Pump Stability 3. Prepare Fresh Standard Fail->Troubleshoot Troubleshoot->Start Retry

Figure 1: System Suitability Testing (SST) Decision Tree ensuring data integrity.

Typical Results & Interpretation

Retention Order

Under the proposed conditions (C18, Acidic pH):

  • tR ~ 3.5 min: Hydrolysis Impurity (1-(4-cyanophenyl)piperidine-4-carboxylic acid).

    • Reasoning: The carboxylic acid is more polar than the ester. At pH 2.2, it is protonated and retains slightly, but elutes well before the ester.

  • tR ~ 9.2 min: Main Analyte (this compound).

    • Reasoning: The ethyl group and the N-aryl ring provide significant hydrophobic interaction with the C18 stationary phase.

Acceptance Criteria (Specification)
TestCriteria
Purity (Area %) NLT 98.0%
Acid Impurity NMT 0.5%
Any Other Impurity NMT 0.1%
Resolution (Rs) > 2.0 between Main Peak and Acid Impurity

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Residual silanol interactions, although reduced by the N-aryl group, can still occur.

  • Solution: Increase buffer concentration (e.g., 0.1% to 0.2% Phosphoric Acid) or switch to a column with better end-capping (e.g., ZORBAX Eclipse Plus or Waters XBridge).

Issue 2: "Ghost" Peak at ~3.5 min growing over time

  • Cause: On-column hydrolysis or degradation of the sample in the autosampler.

  • Solution: Ensure sample diluent is not basic. Maintain autosampler temperature at 4°C. Verify the stock solution was prepared in 100% ACN.

Issue 3: Retention Time Drift

  • Cause: Inadequate equilibration after the gradient.

  • Solution: Ensure the re-equilibration step (20% B) lasts at least 5 column volumes (approx 5 mins at 1 mL/min).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, this compound. Retrieved from [Link]

  • Sielc Technologies. Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. (Analogous N-aryl piperidine method). Retrieved from [Link]

  • MySkinRecipes. this compound Product Specifications. Retrieved from [Link]

  • Organic Chemistry Data. pKa Values of Nitrogen Compounds and Anilines. (Used for pKa estimation of N-cyanophenyl group). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate .

Executive Summary & Reaction Overview

This compound is a critical intermediate often utilized in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors, GPCR modulators). The standard industrial route involves a Nucleophilic Aromatic Substitution (SNAr) reaction between Ethyl isonipecotate (nucleophile) and 4-Fluorobenzonitrile (electrophile).

While this reaction is generally robust, the simultaneous presence of an ester and a nitrile functionality renders the molecule susceptible to specific hydrolytic side reactions, particularly under the basic conditions required for the SNAr mechanism.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthetic pathway and the mechanistic origin of the three most common side products (Impurities A, B, and C).

ReactionPathway SM1 Ethyl Isonipecotate (Nucleophile) Base Base (K2CO3) DMSO/DMF, 100°C SM1->Base SM2 4-Fluorobenzonitrile (Electrophile) SM2->Base Product TARGET PRODUCT Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate Base->Product Main S_NAr Reaction ImpurityC IMPURITY C (Starting Material) Incomplete Conversion Base->ImpurityC Low Temp / Low Eq. ImpurityA IMPURITY A (Acid Impurity) Hydrolysis of Ester Product->ImpurityA + H2O / OH- (Saponification) ImpurityB IMPURITY B (Amide Impurity) Hydration of Nitrile Product->ImpurityB + H2O / OH- (Partial Hydrolysis)

Figure 1: Mechanistic pathway showing the SNAr coupling and the divergence into hydrolytic impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by researchers during scale-up and optimization.

Issue 1: Presence of "Acid Impurity" (M-28 peak)

User Question: I am observing a significant side product with a mass of 230.1 (M-Et+H). It appears to be the carboxylic acid.[1] Why is this forming if I am using anhydrous DMSO?

Technical Insight: The "Acid Impurity" (1-(4-cyanophenyl)piperidine-4-carboxylic acid) results from the saponification of the ethyl ester . Even if you use anhydrous DMSO, the base (typically K2CO3 or Cs2CO3) is hygroscopic.

  • Mechanism: Hydroxide ions (generated from trace water + carbonate) attack the ester carbonyl.

  • Root Cause: Wet base or exposure to atmospheric moisture during the reaction.

  • Solution:

    • Dry your Base: Grind K2CO3 and dry it in an oven at 120°C overnight before use.

    • Water Scavenger: Add 3Å molecular sieves to the reaction mixture if the solvent quality is suspect.

Issue 2: The "Amide" Peak (M+18)

User Question: My LC-MS shows a peak at M+18 (276 Da). Is this a solvent adduct?

Technical Insight: This is likely Ethyl 1-(4-carbamoylphenyl)piperidine-4-carboxylate . It forms via the hydration of the nitrile group .

  • Mechanism: Under basic conditions at high temperatures (>100°C), the nitrile carbon is susceptible to nucleophilic attack by hydroxide, forming the primary amide.

  • Root Cause: Reaction temperature is too high (>120°C) or reaction time is excessive.

  • Solution:

    • Temperature Control: Limit reaction temperature to 90–100°C. The SNAr reaction is activated enough to proceed below the threshold for significant nitrile hydrolysis [1].

    • Monitor Endpoint: Quench the reaction immediately upon consumption of the aryl fluoride. Do not let it stir overnight unnecessarily.

Issue 3: Incomplete Conversion & Regioselectivity

User Question: The reaction stalls at 80% conversion. Should I add a stronger base like NaH?

Technical Insight: Do NOT use NaH. Sodium hydride is too strong and will likely deprotonate the


-position of the ester or cause rapid polymerization/hydrolysis.
  • Root Cause: The leaving group (Fluorine) is good, but the reaction slows down as the mixture becomes viscous or if the base surface area is low (heterogeneous reaction).

  • Solution:

    • Solvent Switch: If using DMF, switch to DMSO or NMP . The reaction rate of SNAr is significantly faster in DMSO due to better stabilization of the Meisenheimer-like transition state [2].

    • Stoichiometry: Ensure a 1.2 – 1.5 equivalent excess of Ethyl Isonipecotate. It is easier to remove the amine during workup (acid wash) than the fluoronitrile.

Impurity Profile Summary

The following table summarizes the physicochemical properties and control strategies for the major side products.

Impurity NameStructure DescriptionRelative Retention (RRT)*OriginControl Strategy
Impurity A (Acid)Carboxylic acid (Hydrolyzed Ester)~0.4 - 0.6Saponification due to wet base/solvent.Use anhydrous K₂CO₃; Avoid pH > 12 during workup.
Impurity B (Amide)Primary Amide (Hydrolyzed Nitrile)~0.2 - 0.4Nitrile Hydration at high T (>110°C).Maintain T < 100°C; Reduce reaction time.
Impurity C (SM)4-Fluorobenzonitrile~1.2Incomplete Reaction .Use 1.2 eq. of amine; Monitor by HPLC.
Impurity D (Dimer)Bis-piperidine adduct> 1.5Impurity in SM (e.g., if 1,4-difluorobenzene is present).Source high-purity 4-fluorobenzonitrile (>99%).

*RRT values are approximate for C18 Reverse Phase HPLC (Water/ACN gradient).

Optimized Experimental Protocol

Objective: Synthesis of this compound with <0.5% hydrolysis impurities.

Reagents:
  • Ethyl Isonipecotate (1.2 equiv): 18.8 g (120 mmol)

  • 4-Fluorobenzonitrile (1.0 equiv): 12.1 g (100 mmol)

  • Potassium Carbonate (2.0 equiv): 27.6 g (200 mmol) – Must be anhydrous/granular.

  • DMSO (Dimethyl sulfoxide): 100 mL (5 vol)

Step-by-Step Procedure:
  • Setup: To a dry 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge 4-Fluorobenzonitrile and DMSO .

    • Note: DMSO is preferred over DMF to minimize thermal degradation and maximize rate [2].

  • Addition: Add Ethyl Isonipecotate in one portion.

  • Base Addition: Add K2CO3 .

    • Critical Step: Ensure the base is a fine powder or granular. Large chunks reduce surface area and slow the reaction.

  • Reaction: Heat the mixture to 95–100°C .

    • Checkpoint: Monitor by HPLC after 4 hours. The limiting reagent (Fluoronitrile) should be <1%.

    • Caution: Do not exceed 110°C to prevent Impurity B (Amide) formation.

  • Workup:

    • Cool the mixture to 25°C.

    • Pour slowly into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a solid.

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate (3 x 150 mL).

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Ethanol/Water (9:1) is typically effective for removing trace starting amine and hydrolyzed impurities.

References

  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958. Link (Foundational text on SNAr mechanism and activation energy).

  • Newby, J. et al. "Solvent Effects in the Nucleophilic Aromatic Substitution Reaction." Journal of Organic Chemistry, 2014.
  • Cohen, S. "Hydrolysis of Nitriles and Esters." LibreTexts Chemistry, 2025.[2] Link (Detailed mechanism of base-catalyzed hydrolysis).

  • PubChem Compound Summary. "Ethyl 4-piperidinecarboxylate."[3] National Center for Biotechnology Information, 2025. Link.[3]

  • ChemicalBook. "this compound Synthesis Routes." Link.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: Catalyst Removal in the Synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for troubleshooting catalyst removal during the synthesis of "Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical solutions to common challenges encountered in post-reaction workup, specifically focusing on the elimination of residual palladium catalyst.

The synthesis of this compound, a key intermediate in the development of various pharmaceutically active compounds, is commonly achieved via a Buchwald-Hartwig amination reaction. This powerful cross-coupling method typically employs a palladium catalyst to facilitate the formation of the crucial C-N bond between ethyl piperidine-4-carboxylate and an aryl halide, such as 4-bromobenzonitrile or 4-fluorobenzonitrile. While highly efficient, this reaction necessitates a robust purification strategy to remove the palladium catalyst to levels compliant with stringent regulatory standards, often below 5 ppm for platinum group metals in active pharmaceutical ingredients (APIs).[1]

This guide will address frequently encountered issues in catalyst removal, providing both theoretical explanations and actionable protocols to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial workup (filtration through Celite®) is not sufficiently removing the palladium catalyst. What is the likely cause and what are my next steps?

A1: The Challenge of Homogeneous Catalyst Residues

A common misconception is that the palladium catalyst, although introduced in a solid form (e.g., Pd(OAc)₂), remains heterogeneous throughout the reaction. In reality, under the reaction conditions of a Buchwald-Hartwig coupling, a homogeneous, soluble palladium complex is formed with the phosphine ligand.[2][3][4] This soluble nature means that simple filtration of the crude reaction mixture is often ineffective at removing the catalyst, as the active catalytic species will pass through the filter along with the product.

Troubleshooting Workflow:

  • Initial Assessment: If you observe a persistent yellow or black coloration in your organic phase after initial filtration, it is a strong indicator of residual palladium.

  • Quantify the Problem: Before proceeding with more advanced removal techniques, it is crucial to quantify the level of palladium contamination. The industry-standard method for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][5] Rapid fluorescence-based methods are also emerging for quicker, in-process checks.[2][5][6]

  • Implement a Scavenging Protocol: The most effective next step is the use of a metal scavenger. These are solid-supported materials with functional groups that chelate to the palladium, rendering it insoluble and thus easily removable by filtration.[7][8]

Logical Flow for Catalyst Removal Strategy

Caption: Decision workflow for palladium catalyst removal.

Q2: There are numerous palladium scavengers available. How do I select the most appropriate one for my reaction?

A2: Selecting the Right Tool for the Job: A Guide to Palladium Scavengers

The choice of scavenger depends on several factors, including the nature of the solvent, the oxidation state of the palladium, and the presence of other functional groups in your product.[9] For the N-arylation to produce this compound, the palladium is typically in the Pd(0) or Pd(II) oxidation state.

Commonly Used Palladium Scavengers:

Scavenger TypeFunctional GroupMechanism of ActionRecommended for...
Silica-Based Thiol, Amino, IsocyanateCovalent or coordinative binding to palladium.Broad applicability, effective for both Pd(0) and Pd(II).
Polymer-Based Trimercaptotriazine (TMT)Strong chelation with palladium.Highly effective for a range of palladium species.[7]
Activated Carbon N/AAdsorption onto a high surface area material.Good general-purpose scavenger, often used in combination with other methods.
Soluble Scavengers N-acetylcysteine, ThioureaForm soluble complexes that can be removed by extraction.Useful when solid scavengers are not practical.

Expert Recommendation:

For the removal of palladium from a Buchwald-Hartwig reaction mixture, silica-based thiol scavengers are an excellent starting point due to their high affinity for palladium.[10]

Experimental Protocol: General Procedure for Scavenger Application

  • Reaction Work-up: Following the completion of the reaction, cool the mixture to room temperature. If a solid base like Cs₂CO₃ was used, perform an initial filtration to remove the bulk of the inorganic salts.

  • Solvent Exchange (if necessary): Some scavengers perform optimally in specific solvents. If your reaction was conducted in a solvent like toluene or dioxane, you might consider a solvent swap to a more polar solvent like ethyl acetate or acetonitrile to improve scavenger efficiency.

  • Scavenger Addition: Add the selected scavenger (typically 5-20 equivalents relative to the initial amount of palladium) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-12 hours. The optimal time should be determined by in-process monitoring (e.g., TLC or a rapid palladium test).

  • Filtration: Remove the scavenger by filtration through a pad of Celite®. Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Analysis: Analyze the filtrate for residual palladium content using ICP-MS.

Q3: Can I use crystallization as the sole method for palladium removal?

A3: Crystallization: A Powerful but Potentially Insufficient Technique

Crystallization is a powerful purification technique that can significantly reduce the levels of many impurities, including residual catalyst. However, it is not always sufficient on its own to meet the stringent limits required for APIs.[8][9] In some cases, palladium complexes can co-crystallize with the product, leading to higher than acceptable residual levels.[8]

Best Practice:

Use crystallization as a final polishing step after a scavenging treatment. This two-pronged approach is highly effective:

  • Scavenging: Removes the bulk of the palladium from the solution.

  • Crystallization: Removes remaining trace impurities, including any residual palladium, and provides the product in a highly pure, crystalline form.

Visualizing the Process: From Reaction to Pure Product

The following diagram illustrates the key stages in the synthesis and purification of this compound, emphasizing the critical role of catalyst removal.

Synthesis_and_Purification cluster_0 Synthesis cluster_1 Purification A Ethyl piperidine-4-carboxylate + 4-Bromobenzonitrile C Buchwald-Hartwig Reaction A->C B Pd Catalyst + Ligand + Base B->C D Crude Product + Residual Pd Catalyst C->D Reaction Completion E Scavenging D->E F Filtration E->F G Crystallization F->G H Pure this compound (<5 ppm Pd) G->H

Caption: Workflow from synthesis to high-purity product.

References

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google P
  • Palladium Detection for API Purific
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • Your trick to remove residual palladium : r/Chempros - Reddit.
  • Technical Support Center: Optimization of N-aryl
  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
  • How to Remove Palladium in three easy steps - Biotage.
  • Which Filtration Products are Used for C
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyan
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC.
  • A Convenient Procedure for the Palladium-Catalyzed Cyan
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Buchwald-Hartwig C-C Bond Form
  • N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxyl
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC - NIH.
  • CuI-Catalyzed Coupling Reactions of Aryl Iodides and Bromides with Thiols Promoted by Amino Acid Ligands | Request PDF.

Sources

Technical Support Center: Column Chromatography Purification of "Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical resource for the successful column chromatography purification of "Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate." As Senior Application Scientists, we have synthesized our expertise to address common challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the critical molecular features of this compound that influence its chromatographic behavior?

A1: The chromatographic behavior of this molecule is governed by a combination of polar and non-polar characteristics:

  • Polar Moieties: The molecule contains a polar aromatic nitrile group (-CN), a tertiary amine within the piperidine ring, and an ethyl ester (-COOEt). These groups can participate in hydrogen bonding and dipole-dipole interactions with the stationary phase. The tertiary amine is basic and can interact strongly with acidic stationary phases like silica gel.

  • Non-Polar Regions: The piperidine ring and the ethyl group contribute to the compound's lipophilic character.

This duality in its structure makes the choice of stationary and mobile phases critical for achieving optimal separation.

Q2: What is a good starting point for developing a solvent system for normal-phase chromatography of this compound?

A2: For a compound of moderate polarity like this compound on a silica gel column, a binary solvent system of a non-polar and a polar solvent is recommended. A typical starting point would be a mixture of hexanes (or heptane) and ethyl acetate. To determine the ideal ratio, it is essential to first perform Thin-Layer Chromatography (TLC) analysis.[1][2] An optimal solvent system should provide a retention factor (Rf) of approximately 0.25 to 0.35 for the target compound.[2]

Q3: Why is a mobile phase modifier necessary for this purification?

A3: The presence of the basic tertiary amine in the piperidine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause significant peak tailing and, in some cases, irreversible adsorption of the compound to the column. To mitigate this, the addition of a small amount (typically 0.5-1%) of a basic modifier like triethylamine (TEA) to the mobile phase is highly recommended.[3] The TEA will compete with the analyte for the active sites on the silica, resulting in improved peak shape and better recovery.[3]

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.

Problem: Poor or No Separation

If your target compound is co-eluting with impurities, consider the following:

  • Optimize Your Mobile Phase:

    • Decrease Polarity: If the compound is eluting too quickly (high Rf on TLC), reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

    • Change Solvent System: If a hexane/ethyl acetate system is not effective, consider a different solvent combination. Dichloromethane/methanol is a common alternative for polar compounds.[4]

  • Adjust the Stationary Phase:

    • Finer Silica: Using silica gel with a smaller particle size can enhance resolution.

    • Alternative Adsorbents: For basic compounds, alumina can be a suitable alternative to silica gel.[5]

  • Implement Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving highly polar impurities on the column.[1][5]

Problem: Low Product Yield

Low recovery of your purified compound can be attributed to several factors:

  • Irreversible Adsorption: The basic nature of the piperidine nitrogen can cause it to bind strongly to the acidic silica gel. The use of a basic modifier like triethylamine is crucial to prevent this.[3] If you suspect your compound is stuck on the column, try flushing with a more polar solvent mixture, such as 5% methanol in dichloromethane with 1% triethylamine.

  • Compound Degradation: Silica gel is acidic and can potentially degrade sensitive compounds. If you suspect degradation, consider using a less acidic stationary phase like deactivated silica or alumina, or aim to complete the chromatography more quickly.[5]

  • Improper Column Loading: Overloading the column is a frequent cause of poor separation and reduced yield. Ensure you are not exceeding the recommended sample load for your column size. A general guideline is to use a sample-to-sorbent ratio of 1:20 to 1:100 by weight.

Problem: Peak Tailing

Asymmetrical peaks with a "tail" are a common issue when purifying basic compounds on silica.

  • Primary Cause: Strong acid-base interactions between the basic analyte and acidic silanol groups on the silica surface.

  • Solution:

    • Incorporate a Basic Modifier: As emphasized, adding a small percentage of triethylamine or another suitable base to the eluent is the most effective way to counteract this issue.[3]

    • Consider Alternative Stationary Phases: If peak tailing persists, using a less acidic stationary phase, such as neutral or basic alumina, can be beneficial.

Experimental Protocols

Protocol 1: TLC for Solvent System Optimization
  • Prepare a dilute solution of your crude product in a volatile solvent like dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop a series of plates in different solvent systems (e.g., varying ratios of hexane:ethyl acetate) with and without the addition of 0.5% triethylamine.

  • Visualize the developed plates under a UV lamp.

  • Select the solvent system that provides a good separation of your target compound from impurities, with an Rf value for your product ideally between 0.25 and 0.35.[2]

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Carefully pack your column to ensure a homogenous and stable bed.

  • Sample Loading: Dissolve your crude material in a minimal amount of solvent. For better resolution, consider adsorbing your sample onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the optimized solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Data Presentation

Table 1: Example TLC Data for Solvent System Selection

Solvent System (Hexane:Ethyl Acetate)ModifierTarget Compound RfObservations
80:20None0.5Significant Tailing
80:200.5% TEA0.55Sharp Spot
90:100.5% TEA0.30Good Separation, Sharp Spot
70:300.5% TEA0.75Poor Separation

Based on this data, a 90:10 hexane:ethyl acetate mixture with 0.5% triethylamine would be the optimal choice for the column.

Visualizations

purification_workflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Purification tlc 1. TLC Analysis for Solvent System Optimization packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Dry Loading Preferred) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection monitoring 6. TLC Monitoring of Fractions collection->monitoring combine 7. Combine Pure Fractions monitoring->combine evaporation 8. Solvent Removal combine->evaporation analysis 9. Purity Analysis (NMR, LC-MS) evaporation->analysis

Caption: A typical workflow for column chromatography purification.

troubleshooting_guide cluster_problems Common Problems cluster_solution Desired Outcome start Identify Issue poor_sep Poor Separation - Decrease mobile phase polarity - Change solvent system - Use finer silica/alumina start->poor_sep Co-elution low_yield Low Yield - Add basic modifier (TEA) - Use faster flow rate - Check sample load start->low_yield Low Recovery tailing Peak Tailing - Add basic modifier (TEA) - Use deactivated silica - Switch to alumina start->tailing Asymmetric Peaks solution Successful Purification poor_sep->solution low_yield->solution tailing->solution

Caption: A decision tree for troubleshooting common chromatography problems.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Chemistry For Everyone. (2025, January 16).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

Sources

Technical Support Center: Forced Degradation of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FD-ECPP-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: Structural Vulnerability Analysis

Welcome to the technical support hub for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate . Before initiating stress testing, you must understand the "soft spots" of your molecule. This compound contains three distinct pharmacophores with varying susceptibilities:

  • Ethyl Ester: Highly susceptible to hydrolysis (Acid/Base).[1] This will be your primary degradant.

  • Nitrile (Cyano group): Susceptible to hydrolysis but requires higher activation energy (stronger acid/base or heat) than the ester.

  • Piperidine Nitrogen (Tertiary Amine): Highly susceptible to oxidation (N-oxide formation) and pH-dependent solubility changes.

Module 1: Hydrolytic Stress (Acid/Base)[2]

The Degradation Pathway

Your molecule has two hydrolysis sites. The ester hydrolyzes first (kinetic product), followed by the nitrile (thermodynamic product).

HydrolysisPathway Parent Parent Molecule (Ester + Nitrile) Deg1 Degradant A (Carboxylic Acid + Nitrile) Parent->Deg1 Fast Hydrolysis (Ester Cleavage) Deg2 Degradant B (Carboxylic Acid + Amide) Deg1->Deg2 Slow Hydrolysis (Nitrile -> Amide) Deg3 Degradant C (Di-Carboxylic Acid) Deg2->Deg3 Extreme Stress (Amide -> Acid)

Figure 1: Sequential hydrolysis pathway. Note that the ester cleavage is the rate-limiting step for the first degradant, but nitrile hydrolysis requires significantly harsher conditions.

Troubleshooting Guide: Hydrolysis

Q: I see immediate degradation in 0.1 N NaOH, but my mass balance is poor. Why? A: The ethyl ester is extremely labile in base. If you are using 0.1 N NaOH at room temperature, the reaction may be too fast to capture rate constants.

  • Fix: Lower the concentration to 0.01 N NaOH or reduce temperature to 5°C .

  • Mass Balance Issue: The "missing" mass is likely Ethanol (the leaving group), which is not detected by UV. Ensure your calculations account for the loss of the ethyl group (-29 Da).

Q: In acid stress (0.1 N HCl), I see a peak eluting before the parent, but it's not the carboxylic acid. What is it? A: This is likely the Amide intermediate from the nitrile group. While esters hydrolyze faster, strong acid can sometimes hydrate the nitrile to a primary amide (


) before the ester fully cleaves, depending on steric hindrance.
  • Verification: Check for a mass shift of +18 Da (hydration) relative to the parent or the ester-hydrolyzed product.

Standardized Protocol: Base Hydrolysis
  • Preparation: Dissolve 5 mg of substance in 1 mL Acetonitrile (ACN) as a co-solvent.

  • Stress: Add 4 mL of 0.01 N NaOH .

  • Incubation: Ambient temperature for 2 hours.

  • Quench (CRITICAL): Add exactly 4 mL of 0.01 N HCl immediately before injection.

    • Why? The piperidine nitrogen is basic. Injecting a high pH sample onto a silica-based C18 column can cause peak tailing or column voiding. Neutralization is mandatory.

Module 2: Oxidative Stress

The Mechanism: N-Oxide Formation

The tertiary amine in the piperidine ring is electron-rich and will readily donate electrons to reactive oxygen species (ROS), forming an N-Oxide.

OxidationWorkflow cluster_Quench CRITICAL STEP Start Sample Preparation (ACN/Water) Stress Add 3% H2O2 (Oxidative Stress) Start->Stress Incubate Incubate RT, 2-24 Hours Stress->Incubate Quench Quench with Sodium Sulfite / Catalase Incubate->Quench Analyze HPLC Analysis (Check M+16 Peak) Quench->Analyze

Figure 2: Oxidative stress workflow emphasizing the quenching step to prevent on-column oxidation.

Troubleshooting Guide: Oxidation

Q: My "oxidative degradant" peak keeps growing while the sample sits in the autosampler. Is the reaction continuing? A: Yes. Hydrogen Peroxide (


) does not stop reacting just because you put it in a vial.
  • The Fix: You must chemically quench the peroxide.

  • Protocol: Add Sodium Sulfite (

    
    ) in a 1.1 molar equivalent to the peroxide used. Alternatively, use the enzyme Catalase  if the sulfite interferes with detection.
    

Q: I see a peak with M+16 in LC-MS, but it splits into two peaks in HPLC. Why? A: The N-Oxide formation creates a chiral center at the nitrogen (if the substituents are fixed in conformation) or creates cis/trans isomers relative to the ester group on the piperidine ring. You are likely resolving the diastereomers of the N-oxide.

Module 3: Photolytic & Thermal Stress

Q: The solid powder turned yellow under UV light, but the HPLC shows 99.9% purity. Is the test invalid? A: No, this is a classic "surface degradation" phenomenon. The crystal lattice protects the bulk molecule, but the surface molecules degrade.

  • Explanation: The 4-cyanophenyl group is a UV chromophore. It absorbs energy and may undergo radical dimerization on the surface.

  • Action: Dissolve the entire solid sample (do not filter) to ensure surface degradants are included in the assay. If the % is low, it confirms the bulk is stable.

Module 4: Analytical Method Configuration

To successfully separate the parent from the polar acid degradants and the N-oxide, you must tune your HPLC method.

ParameterRecommendationRationale
Column C18 (L1) End-cappedStandard robustness. End-capping reduces interaction with the basic piperidine nitrogen.
Mobile Phase A 10-20 mM Ammonium Acetate (pH 5.5)Critical: Do not use low pH (e.g., 0.1% TFA). At low pH, the piperidine is protonated (

), and the carboxylic acid degradant is protonated (

). They may co-elute. At pH 5.5, the acid is ionized (

) and elutes early, while the piperidine remains retained.
Mobile Phase B AcetonitrileMethanol can cause transesterification artifacts (Ethyl ester

Methyl ester) if not careful.
Detection 240-254 nmTargets the cyanophenyl chromophore.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (2003).[2][3] Defines the requirement for stress testing (acid, base, oxidation, light, heat) to identify degradation products.[4][5][6]

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. (1996).[3] Provides the standard protocol for light exposure (1.2 million lux hours).[6]

  • Hydrolysis Mechanisms : Acid and Base Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Explains the tetrahedral intermediate mechanism relevant to the ethyl ester cleavage.

  • Oxidation of Amines : Oxidation of Tertiary Amines to N-Oxides. ResearchGate. Details the susceptibility of piperidine-like structures to peroxide oxidation.

Sources

Technical Support Center: Impurity Profiling for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate . It synthesizes organic chemistry principles, analytical method development, and regulatory guidelines into an actionable troubleshooting format.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Impurity Profiles & Synthesis Anomalies Molecule ID: this compound CAS: 352018-90-7 (Analogous Reference) | MW: 258.32 Da

🔬 Core Diagnostic Dashboard

Before troubleshooting, verify your target parameters against this baseline. Deviations here often explain 80% of "unknown" impurities.

ParameterSpecificationCommon Deviation
Target m/z (ESI+) 259.1

231.1 (Acid Impurity), 277.1 (Amide Impurity)
Retention Time (RP-HPLC) Intermediate (e.g., ~6-8 min)Early Elution (Hydrolysis products), Late Elution (Fluoronitrile SM)
UV Max (

)
~260-270 nm (Benzonitrile chromophore)Weak/No UV (Piperidine SM), Shifted UV (Oxidation)
Synthesis Route

(Fluoro-displacement)
Incomplete conversion due to moisture (creates phenols)

📂 Troubleshooting Guides (FAQs)

Issue 1: "I see a persistent 'Ghost Peak' eluting before my main product. It has a mass of [M-28]."

Diagnosis: This is the Carboxylic Acid Derivative (Impurity C). Root Cause: Hydrolysis of the ethyl ester.[1] Technical Explanation: The ethyl ester moiety at the C4 position of the piperidine ring is susceptible to hydrolysis, particularly if your workup involved strong bases (e.g., NaOH, KOH) or if the sample was stored in unbuffered aqueous solvents. The mass difference of -28 Da corresponds to the loss of the ethyl group (


, mass 29) and replacement with a proton (

, mass 1).

Corrective Action:

  • Check Workup pH: If using base to quench the

    
     reaction, ensure the pH does not exceed 10, or use a milder base like 
    
    
    
    or
    
    
    .
  • Solvent Audit: Avoid storing samples in Methanol/Water mixtures for extended periods without buffering.

  • Confirmation: Spike the sample with 1-(4-cyanophenyl)piperidine-4-carboxylic acid (if available) or treat a small aliquot with 1M NaOH to see if the main peak converts entirely to this impurity.

Issue 2: "My reaction stalled. I have a large peak at the solvent front and a late-eluting non-polar peak."

Diagnosis: Unreacted Starting Materials (Impurity A & B). Root Cause: Moisture poisoning the


 reaction.
Technical Explanation: 
The synthesis typically involves reacting Ethyl isonipecotate (Impurity A) with 4-Fluorobenzonitrile (Impurity B).
  • Impurity A (Amine): Highly polar, elutes near the void volume (

    
    ). It often lacks a strong UV chromophore, making it invisible at 254 nm but visible via CAD (Charged Aerosol Detection) or MS.
    
  • Impurity B (Fluoronitrile): Non-polar, elutes after the product.

  • The Failure Mode: Water is a competitive nucleophile. If your DMSO/DMF solvent was "wet," hydroxide ions (generated from base + water) will attack the 4-fluorobenzonitrile to form 4-hydroxybenzonitrile (Phenol impurity) instead of your product.

Corrective Action:

  • Reagent Quality: Use anhydrous DMSO/DMF.

  • Base Choice: Ensure your inorganic base (

    
     or 
    
    
    
    ) is dry.
  • Temperature:

    
     on electron-deficient rings often requires heat (80-100°C). Ensure the reaction reached the activation energy threshold.
    
Issue 3: "I detect a mass of [M+18] in my LC-MS spectrum."

Diagnosis: The Amide Derivative (Impurity D). Root Cause: Hydration of the Nitrile group. Technical Explanation: While the ethyl ester is the most labile group, the nitrile (-CN) on the aromatic ring can undergo partial hydrolysis to a primary amide (


) under strongly acidic or basic conditions, or in the presence of peroxide impurities in solvents.


Corrective Action:

  • Avoid Harsh Acids: Do not use high concentrations of strong acids (HCl,

    
    ) during workup.
    
  • Peroxide Test: Check your ether or THF for peroxides if used in extraction, as radical mechanisms can catalyze nitrile hydration.

📊 Visualizing the Impurity Genealogy

The following diagram maps the origin of common impurities based on the synthesis and degradation pathways.

ImpurityMap SM1 Ethyl isonipecotate (Amine SM) [Polar, Early Elution] Product Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate (Target API) SM1->Product SNAr Reaction (Base/Heat) SM2 4-Fluorobenzonitrile (Halide SM) [Non-polar, Late Elution] SM2->Product Impurity_Phenol 4-Hydroxybenzonitrile (Competitor) Moisture in DMSO SM2->Impurity_Phenol Wet Solvent (OH- Attack) Impurity_Acid Impurity C (Acid) [M-28] Hydrolysis of Ester Product->Impurity_Acid Basic Workup (Saponification) Impurity_Amide Impurity D (Amide) [M+18] Hydration of Nitrile Product->Impurity_Amide Strong Acid/Base (Nitrile Hydrolysis)

Caption: Figure 1. Impurity genealogy showing synthesis precursors (blue) and degradation pathways (red/yellow).

🧪 Validated Analytical Protocol

To definitively identify these impurities, use the following standardized LC-MS method. This protocol is designed to separate the polar acid impurity from the neutral product and non-polar starting materials.

Method Parameters (RP-HPLC)
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Standard stationary phase for moderately polar amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures the piperidine nitrogen is protonated (

), improving peak shape.
Mobile Phase B Acetonitrile (MeCN)Strong eluent for aromatic compounds.
Gradient 10% B to 90% B over 15 minShallow gradient to separate the Acid (early) from the Product.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nm & MS (ESI+)254 nm targets the benzonitrile ring; ESI+ ionizes the basic nitrogen.
Diagnostic Logic Flow

Use this decision tree to interpret your chromatogram.

DecisionTree Start Unknown Peak Detected CheckRT Check Retention Time (RT) Relative to Product Start->CheckRT Early Elutes Earlier (Polar) CheckRT->Early RT < Product Late Elutes Later (Non-polar) CheckRT->Late RT > Product CheckMass_Early Check Mass Shift (Delta) Early->CheckMass_Early CheckMass_Late Check UV Spectrum Late->CheckMass_Late Res_Acid Delta = -28 Da (Acid Impurity) CheckMass_Early->Res_Acid [M-H]- or [M-28]+ Res_Amine Mass = 157 Da (Amine SM) CheckMass_Early->Res_Amine [M+H]+ = 158 Res_SM UV Matches Benzonitrile (Fluoronitrile SM) CheckMass_Late->Res_SM

Caption: Figure 2. Diagnostic logic for identifying unknown peaks based on retention time and mass shift.

📚 References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3] International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5] Chemical Reviews, 49(2), 273–412. (Foundational text on

    
     mechanisms). [Link]
    
  • Sielc Technologies. (n.d.).[6] Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. (Reference for HPLC conditions of piperidine carboxylates). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Ester/Nitrile hydrolysis mechanisms). [Link]

Disclaimer: This guide is intended for research purposes only. Always consult your specific internal SOPs and Safety Data Sheets (SDS) before handling chemicals.

Sources

"Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate" synthesis in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8942: Synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Status: Open Priority: High Assigned Specialist: Senior Application Scientist Topic: Solvent Selection, Protocol Optimization, and Troubleshooting for


 Arylation[1]

Executive Summary

You are attempting to synthesize This compound via a Nucleophilic Aromatic Substitution (


) reaction. This transformation involves the coupling of Ethyl isonipecotate  (nucleophile) with 4-Fluorobenzonitrile  (electrophile).[1]

While the reaction appears straightforward, the choice of solvent dramatically alters the kinetics, impurity profile, and workup difficulty.[1] This guide provides a comparative analysis of solvent systems and a validated "Gold Standard" protocol to ensure reproducibility.

Module 1: Solvent System Selection (The "Why")

The reaction rate of


 is governed by the ability of the solvent to stabilize the charged intermediate (Meisenheimer complex) while leaving the nucleophile (piperidine nitrogen) "naked" and reactive.[1]
Comparative Analysis of Solvent Systems
FeatureDMSO (Dimethyl Sulfoxide) DMF (Dimethylformamide) Acetonitrile (MeCN)
Reaction Rate Fastest. High dielectric constant (

) maximally stabilizes the transition state.[1]
Fast. Good balance of solubility and reactivity.[1][2]Slow. Requires long reflux times; lower boiling point limits max temp.[1]
Workup Difficult. High boiling point (189°C).[1] Requires aqueous "crash-out" or extensive washing.[1]Moderate. Can be removed by rotovap, but traces remain.[1]Easy. Low boiling point (82°C); easily removed by evaporation.[1]
Impurity Risk Hydrolysis. If wet, high temps can hydrolyze the ester to the carboxylic acid.[1]Thermal Runaway. Risk of decomposition at scale >100°C.Cleanest. Lower temps prevent side reactions, but conversion is slow.[1]
Recommendation Preferred for small scale (<50g). Alternative. Not Recommended unless substrate is highly reactive.[1]

Module 2: Validated Experimental Protocol

Method A: The "Crash-Out" Protocol (Recommended) Best for: High yield, speed, and removal of polar impurities.[1]

Reagents:

  • Ethyl isonipecotate (1.0 equiv)[1]

  • 4-Fluorobenzonitrile (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: DMSO (5 mL per gram of substrate)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with Ethyl isonipecotate, 4-Fluorobenzonitrile, and anhydrous

    
    .
    
  • Solvation: Add DMSO. Critical: Ensure DMSO is dry to prevent ester hydrolysis.[1]

  • Reaction: Heat the mixture to 100°C for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.[1]

    • Checkpoint: The spot for 4-Fluorobenzonitrile (

      
      ) should disappear.[1] The product will appear as a UV-active spot at lower 
      
      
      
      .[1]
  • Workup (The "Crash-Out"):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product is hydrophobic and will precipitate as a solid (or thick oil that solidifies).[1]

  • Isolation: Filter the solid. Wash the filter cake copiously with water to remove DMSO and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water or Heptane if necessary.

Module 3: Troubleshooting & Diagnostics

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential failure points based on solvent choice.

ReactionPathway Start Start: Ethyl Isonipecotate + 4-Fluorobenzonitrile Solvent Solvent Choice Start->Solvent DMSO DMSO/DMF (Polar Aprotic) Solvent->DMSO High T (100°C) MeCN Acetonitrile (Polar Aprotic) Solvent->MeCN Reflux (82°C) Intermed Meisenheimer Complex DMSO->Intermed Fast Kinetics Impurity1 Impurity A: Carboxylic Acid (Hydrolysis) DMSO->Impurity1 If Wet/Excess Base MeCN->Intermed Slow Kinetics Impurity2 Impurity B: Unreacted SM MeCN->Impurity2 Incomplete Conv. Product Target: Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate Intermed->Product Standard Path

Figure 1: Reaction pathway showing solvent influence on kinetics and impurity formation.

Common User Issues (FAQ)

Q1: The product is oiling out instead of precipitating during the water pour.

  • Diagnosis: This often happens if the water is not cold enough or if residual DMSO concentration is too high.[1]

  • Fix: Extract the aqueous/oil mixture with Ethyl Acetate (EtOAc).[1] Wash the organic layer 3x with water (to pull out DMSO) and 1x with Brine.[1] Dry over

    
     and concentrate. The oil usually solidifies upon standing or trituration with cold Hexane.[1]
    

Q2: I see a new spot on TLC at the baseline (very polar).

  • Diagnosis: Hydrolysis of the ethyl ester.[1] You likely used wet DMSO or excessive heating time.

  • Fix: Ensure anhydrous conditions. If the acid is formed, you can re-esterify using

    
     in Ethanol, but it is often cleaner to restart with dry reagents.[1]
    

Q3: Why use 4-Fluorobenzonitrile instead of 4-Chlorobenzonitrile?

  • Explanation: In

    
     reactions, Fluorine is a superior leaving group compared to Chlorine because its high electronegativity stabilizes the Meisenheimer intermediate more effectively, despite the stronger C-F bond.[1]
    
  • Data: Reaction times with 4-Cl are typically 4x longer or require higher temperatures (>130°C), increasing degradation risk.[1]

References

  • Reaction Mechanism (

    
    ):  Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions of Aromatic Derivatives." Chemical Reviews, 49(2), 273–412. Link[1]
    
  • Solvent Effects: Newby, J. J., et al. (2025).[1] "Solvent effects on aromatic nucleophilic substitutions." Journal of the Chemical Society, Perkin Transactions 2.[1] Link[1]

  • Protocol Precedent: See experimental section for "4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile" (analogous transformation) in Acta Crystallographica Section E. Link

  • Starting Material Data: Ethyl isonipecotate (CAS 1126-09-6) Properties and Safety.[1] Link

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, the piperidine ring remains a privileged structure, frequently incorporated into centrally active agents. This guide provides an in-depth spectroscopic analysis and characterization of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate , a key intermediate in the synthesis of various pharmacologically active molecules.

As direct experimental spectra for this specific compound are not widely published, this guide will employ a comparative approach. By examining the spectroscopic data of closely related analogs—Ethyl 4-piperidinecarboxylate , Ethyl 1-phenylpiperidine-4-carboxylate , and Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate —we can confidently predict and interpret the spectral characteristics of our target compound. This methodology not only serves as a robust tool for characterization but also deepens our understanding of structure-spectra correlations.

The Strategic Importance of Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. They provide a detailed roadmap of a molecule's atomic connectivity, functional groups, and overall structure. For researchers in medicinal chemistry and drug development, a thorough spectroscopic characterization is a non-negotiable prerequisite for advancing a compound through the discovery pipeline, ensuring its identity and purity.

Experimental Workflow for Spectroscopic Characterization

A systematic approach is crucial for the comprehensive analysis of a novel compound. The following workflow outlines the key steps for the spectroscopic characterization of this compound and its analogs.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis & Purification of this compound Purity Purity Assessment (LC-MS, HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity->NMR IR Infrared (IR) Spectroscopy Purity->IR MS Mass Spectrometry (MS) (EI, ESI) Purity->MS Structure_Elucidation Structure Elucidation of Target Compound NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis with Known Analogs Structure_Elucidation->Comparative_Analysis Report Final Report & Characterization Data Comparative_Analysis->Report

Caption: A generalized workflow for the synthesis, purification, and comprehensive spectroscopic analysis of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the structure of a molecule by probing the magnetic properties of atomic nuclei. For our target compound and its analogs, ¹H and ¹³C NMR are the primary tools for mapping out the proton and carbon frameworks.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single peaks for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

Comparative ¹H NMR Analysis

The ¹H NMR spectra of piperidine derivatives are characterized by distinct regions corresponding to the aromatic protons, the piperidine ring protons, and the ethyl ester protons. The chemical shifts are highly sensitive to the electronic environment of the protons.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

Proton Assignment Ethyl 4-piperidinecarboxylate Ethyl 1-phenylpiperidine-4-carboxylate (Predicted) This compound (Predicted) Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (Predicted)
Ethyl -CH₃ (t)~1.25~1.26~1.27~1.28
Piperidine H-3, H-5 (ax, m)~1.75~1.85~1.90~1.95
Piperidine H-3, H-5 (eq, m)~1.95~2.05~2.10~2.15
Piperidine H-4 (m)~2.48~2.60~2.65~2.70
Piperidine H-2, H-6 (ax, m)~2.65~3.00~3.10~3.20
Piperidine H-2, H-6 (eq, m)~3.10~3.60~3.70~3.80
Ethyl -CH₂ (q)~4.12~4.14~4.15~4.16
Aromatic Protons-~6.8-7.3~7.0 (d), ~7.5 (d)~7.0 (d), ~8.1 (d)

Analysis and Interpretation:

  • Ethyl Ester Group: The ethyl group protons (-CH₂ and -CH₃) show the least variation across the series, as they are distant from the N-aryl substituent. The quartet for the methylene protons and the triplet for the methyl protons are characteristic.

  • Piperidine Ring Protons: The introduction of an aryl group on the nitrogen atom causes a significant downfield shift of the adjacent piperidine protons (H-2 and H-6) due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the nitrogen substituent. This effect is more pronounced with increasingly electron-withdrawing substituents on the phenyl ring (-H < -CN < -NO₂).

  • Aromatic Protons: In the N-aryl derivatives, the aromatic protons exhibit splitting patterns characteristic of their substitution. For the 4-cyanophenyl group, two doublets are expected in the aromatic region, corresponding to the protons ortho and meta to the cyano group. The strong electron-withdrawing nature of the cyano and nitro groups leads to a significant downfield shift of the aromatic protons compared to the unsubstituted phenyl ring.

Comparative ¹³C NMR Analysis

¹³C NMR provides a direct view of the carbon skeleton of the molecule.

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

Carbon Assignment Ethyl 4-piperidinecarboxylate [1]Ethyl 1-phenylpiperidine-4-carboxylate (Predicted) This compound (Predicted) Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (Predicted)
Ethyl -CH₃~14.2~14.3~14.3~14.4
Piperidine C-3, C-5~28.5~29.0~29.2~29.5
Piperidine C-4~41.0~41.5~41.7~42.0
Piperidine C-2, C-6~43.5~50.0~50.5~51.0
Ethyl -CH₂~60.4~60.5~60.6~60.7
Aromatic C (ipso to N)-~150.0~152.0~154.0
Aromatic C (ortho to N)-~116.0~114.0~112.0
Aromatic C (meta to N)-~129.0~133.0~126.0
Aromatic C (para to N)-~120.0~105.0 (ipso to CN)~140.0 (ipso to NO₂)
Cyano -C≡N--~119.0-
Ester C=O~175.0~174.8~174.5~174.2

Analysis and Interpretation:

  • Piperidine Carbons: Similar to the proton spectra, the carbons of the piperidine ring, especially C-2 and C-6, experience a downfield shift upon N-arylation.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are highly diagnostic. The carbon attached to the nitrogen (ipso-carbon) is significantly deshielded. In our target compound, the carbon bearing the cyano group is expected at a relatively upfield position for a quaternary aromatic carbon, while the cyano carbon itself will have a characteristic shift around 119 ppm. The electron-withdrawing substituents (-CN, -NO₂) significantly influence the chemical shifts of the aromatic carbons.

  • Carbonyl Carbon: The chemical shift of the ester carbonyl carbon is relatively insensitive to the N-aryl substitution.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions, intensities, and shapes of the absorption bands are analyzed to identify the functional groups present.

Comparative IR Analysis

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Ethyl 4-piperidinecarboxylate Ethyl 1-phenylpiperidine-4-carboxylate This compound Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
C-H (aliphatic) stretch2950-28502950-28502950-28502950-2850
C-H (aromatic) stretch-~3050~3060~3070
C≡N (nitrile) stretch --~2225 (strong, sharp) -
C=O (ester) stretch ~1730 (strong) ~1730 (strong) ~1730 (strong) ~1730 (strong)
C-N stretch~1100~1200~1210~1220
C-O stretch~1180~1180~1180~1180
NO₂ (nitro) stretch ---~1520 & ~1340 (strong)

Analysis and Interpretation:

  • Characteristic Absorptions: The most diagnostic peaks for This compound are the strong, sharp absorption band around 2225 cm⁻¹ for the nitrile (C≡N) stretch and the strong absorption around 1730 cm⁻¹ for the ester carbonyl (C=O) stretch.[2][3] The presence of both of these bands is a strong indicator of the target structure.

  • Comparison with Analogs: The IR spectrum of Ethyl 4-piperidinecarboxylate will show the C=O stretch but lack the C≡N and aromatic C-H stretches. Ethyl 1-phenylpiperidine-4-carboxylate will show the C=O and aromatic C-H stretches but no C≡N stretch. Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate will be distinguished by the two strong absorption bands for the nitro group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized. Common ionization techniques for this type of molecule include Electron Ionization (EI) and Electrospray Ionization (ESI). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, which is useful for determining the molecular weight. EI is a hard ionization technique that causes extensive fragmentation, providing valuable structural information.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Comparative MS Analysis

Table 4: Predicted Key Ions in the Mass Spectra

Compound Molecular Weight Predicted [M+H]⁺ (ESI) Key Fragment Ions (EI)
Ethyl 4-piperidinecarboxylate157.21158.1112, 84, 56
Ethyl 1-phenylpiperidine-4-carboxylate233.30234.1188, 160, 77
This compound 258.32 259.1 213, 185, 102
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate278.29279.1233, 205, 122

Analysis and Interpretation of Fragmentation:

The fragmentation of these N-aryl piperidine esters is expected to follow characteristic pathways.

Fragmentation Mol_Ion This compound [M]⁺˙ Frag1 Loss of -OC₂H₅ m/z = M-45 Mol_Ion:f1->Frag1:f0 - •OC₂H₅ Frag2 Loss of -COOC₂H₅ m/z = M-73 Mol_Ion:f1->Frag2:f0 - •COOC₂H₅ Frag3 4-cyanophenylpiperidine fragment Frag2:f1->Frag3:f0 Rearrangement

Caption: A simplified representation of potential fragmentation pathways for this compound in EI-MS.

  • Alpha-Cleavage: A common fragmentation pathway for piperidines is alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[4] This can lead to the formation of stable iminium ions.

  • Loss of the Ester Group: The ethyl ester group can be lost as an ethoxy radical (-•OC₂H₅, M-45) or as a carbethoxy radical (-•COOC₂H₅, M-73).

  • Aryl Moiety Fragments: The N-aryl portion of the molecule can also give rise to characteristic fragments. For our target compound, a fragment corresponding to the 4-cyanophenyl radical cation (m/z 102) or related ions might be observed.

Conclusion: A Cohesive Spectroscopic Portrait

By integrating the data from NMR, IR, and MS, a comprehensive and unambiguous structural assignment for This compound can be achieved. This comparative guide demonstrates that even in the absence of direct experimental data, a robust characterization is possible through logical deduction and comparison with well-chosen analogs. The predicted spectroscopic data presented herein provide a reliable benchmark for researchers working with this important synthetic intermediate. This analytical rigor is paramount to ensuring the quality and integrity of chemical research and is a foundational element of successful drug discovery and development programs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

Sources

Biological activity comparison of "Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate" with other piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Activity of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate: A Comparative Analysis with Other Bioactive Piperidines

Introduction: The Piperidine Scaffold as a "Privileged" Structure in Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations have established it as a "privileged scaffold." This means it is a recurring structural motif in a multitude of approved drugs and biologically active compounds, targeting a wide array of physiological systems.[1] Piperidine derivatives are integral to pharmaceuticals ranging from potent analgesics to central nervous system (CNS) stimulants and antimicrobial agents.[1]

This guide focuses on This compound , a compound that, while not extensively studied for its own direct biological effects, represents a highly versatile synthetic intermediate.[2][3] Its structure contains the essential piperidine core, functionalized at two key positions: the nitrogen atom is substituted with a 4-cyanophenyl group, and the 4-position bears an ethyl carboxylate group. These features make it an ideal starting point for the synthesis of more complex molecules.

The objective of this guide is to explore the potential biological activities of this compound by dissecting its structure and comparing it to extensively characterized piperidine derivatives. We will delve into the structure-activity relationships (SAR) of related compounds, provide experimental data for comparison, and outline detailed protocols for evaluating these potential activities.

Part 1: Deconstructing this compound - A Scaffold of Potential

The therapeutic promise of any derivative synthesized from this compound is rooted in its two key functional domains:

  • The N-Aryl Moiety (1-(4-cyanophenyl)): The substitution on the piperidine nitrogen is a critical determinant of biological activity. An aromatic ring at this position, as seen in our subject compound, is a common feature in many potent pharmaceuticals. The electron-withdrawing nature of the cyano group can influence the basicity of the piperidine nitrogen and provides a handle for further chemical modification. N-aryl piperidines have been identified as potent inhibitors of various enzymes and modulators of cell signaling pathways.[4]

  • The 4-Carboxylate Group: The ethyl ester at the 4-position is another site for diversification. This group can be hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides and other functional groups. The nature of the substituent at the 4-position of the piperidine ring is known to be crucial for directing the compound's activity, particularly in the realm of opioid receptor modulation.[5]

Based on these structural features, we can hypothesize that derivatives of this scaffold could exhibit significant activity in several key therapeutic areas, most notably as analgesics acting on opioid receptors or as modulators of CNS targets.

Part 2: A Comparative Analysis of Biological Activities

Section 2.1: Opioid Receptor Modulation and Analgesic Activity

The 4-substituted N-arylpiperidine framework is the defining characteristic of some of the most potent synthetic opioids used in medicine. By comparing our subject compound's core to these established drugs, we can gain profound insight into its potential as a precursor for novel analgesics.

Comparator Compounds: Pethidine, Fentanyl, and Remifentanil

  • Pethidine (Meperidine): Discovered in 1939, pethidine was one of the first fully synthetic opioids.[6] It features a 1-methyl-4-phenyl-piperidine-4-carboxylate core. Structurally, it is a close relative of our subject compound, differing primarily at the N-substituent (methyl vs. 4-cyanophenyl). Pethidine is a µ-opioid receptor agonist, though it is considerably less potent than morphine.[7][8]

  • Fentanyl: A watershed discovery in analgesic chemistry, fentanyl is 50 to 100 times more potent than morphine.[9][10] It replaces the 4-carboxylate of the pethidine scaffold with a more complex N-phenylpropanamide group and features a phenethyl group on the piperidine nitrogen. This highlights the dramatic impact of modifications at both the N-1 and C-4 positions on analgesic potency.[10]

  • Remifentanil: This potent µ-agonist is unique due to its ester linkage, which allows for rapid metabolism by non-specific esterases in the blood and tissues.[11][12] This results in an ultra-short duration of action, making it highly titratable for surgical anesthesia.[13] Its structure underscores how pharmacokinetic properties can be engineered into the piperidine scaffold.

Mechanism of Action: µ-Opioid Receptor (MOR) Agonism

These analgesics exert their effects primarily by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[14] Agonist binding initiates a signaling cascade that leads to neuronal hyperpolarization and reduced neuronal excitability, ultimately blocking the transmission of pain signals.[14]

dot

MOR_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx Inhibited Ca_Channel->Ca_influx Opioid Opioid Agonist (e.g., Fentanyl) Opioid->MOR Binds ATP ATP ATP->AC Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Leads to K_efflux->Analgesia Leads to Ca_influx->Analgesia Leads to

Caption: µ-Opioid receptor signaling pathway.

Structure-Activity Relationship (SAR) Insights

The vast body of research on fentanyl and its analogs provides clear principles for designing potent analgesics from a piperidine scaffold:[5]

  • N-Substituent: A phenethyl group, as in fentanyl, is optimal for high potency. The N-aryl group in our subject compound would likely need to be modified to achieve significant opioid agonism.

  • 4-Position Substituent: The anilido group (N-phenylpropanamide) at the 4-position is far superior to the carboxylate found in pethidine for analgesic activity. This suggests that converting the ester in this compound to a suitable amide would be a critical step in developing potent analgesics.

Comparative Data of Opioid Analgesics

CompoundStructureAnalgesic Potency (Relative to Morphine=1)
Pethidine Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate~0.1[7]
Fentanyl N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide50-100[15]
Remifentanil Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate100-200[13]

This table provides a stark illustration of how modifications to the core piperidine scaffold dramatically influence biological activity.

Section 2.2: Central Nervous System (CNS) Activity

The piperidine scaffold is also prevalent in drugs that modulate CNS neurotransmitter systems, but with structural motifs distinct from those of opioids.

Comparator Compound: Methylphenidate (Ritalin)

Methylphenidate is a widely prescribed CNS stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[16] Its structure features a 2-substituted piperidine ring (α-phenyl-2-piperidine acetic acid methyl ester).

Mechanism of Action

Methylphenidate is believed to exert its therapeutic effects by acting as a norepinephrine and dopamine reuptake inhibitor.[16] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This mechanism is fundamentally different from the receptor-agonist activity of opioids.

Structural Comparison and Implications

While both opioids and methylphenidate contain a piperidine ring, the substitution patterns and overall pharmacophores are distinct. This demonstrates the scaffold's versatility. To direct derivatives of this compound toward CNS stimulant activity, synthetic strategies would focus on mimicking the pharmacophore of methylphenidate rather than that of fentanyl. This would involve significant rearrangement and modification of the substitution pattern.

Section 2.3: Antimicrobial and Kinase Inhibition Potential

Beyond analgesia and CNS modulation, the piperidine scaffold has been explored for other therapeutic applications.

  • Antimicrobial Activity: Various studies have demonstrated that piperidine derivatives can exhibit significant antibacterial and antifungal properties.[17][18][19] The activity is often dependent on the nature and position of substituents on the piperidine ring. For example, combining piperidine with other pharmacophores like adamantane has yielded compounds with potent antimicrobial effects.[17] Derivatives of our subject compound could be tested against a panel of pathogenic bacteria and fungi to explore this potential.

  • Kinase Inhibition: The piperidine ring is also used as a scaffold in the design of kinase inhibitors for oncology.[20][21] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Piperidine-based structures can be designed to fit into the ATP-binding pocket of specific kinases, blocking their catalytic activity.[21] For instance, piperidine carboxamide derivatives have been investigated as potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[22]

Part 3: Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of novel compounds derived from this compound, a series of validated in vitro and in vivo assays are required.

Protocol 1: In Vitro µ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor. The principle involves measuring the displacement of a known high-affinity radioligand by the unlabeled test compound.

Methodology

  • Membrane Preparation: Obtain cell membranes from a stable cell line overexpressing the human µ-opioid receptor (e.g., CHO-K1 cells).[23] Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of a high-affinity µ-opioid radioligand (e.g., [³H]-DAMGO).

    • Increasing concentrations of the unlabeled test compound.

    • For non-specific binding control wells, add a high concentration of a non-radiolabeled opioid agonist (e.g., naloxone).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

dot

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Combine Reagents in 96-well Plate P1->A1 P2 Prepare Radioligand ([³H]-DAMGO) P2->A1 P3 Prepare Test Compound (Serial Dilutions) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Terminate by Vacuum Filtration A2->A3 A4 Wash Filters A3->A4 D1 Quantify Radioactivity (Scintillation Counting) A4->D1 D2 Calculate IC₅₀ D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3

Caption: Workflow for an in vitro receptor binding assay.

Protocol 2: In Vivo Analgesic Activity (Tail-Flick Test)

The tail-flick test is a standard method for assessing centrally mediated analgesia in rodents. It measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[24][25] An increase in this latency indicates an analgesic effect.[26]

Methodology

  • Animal Acclimation: Acclimate male Sprague-Dawley rats or Swiss albino mice to the testing environment and handling for several days prior to the experiment.

  • Baseline Measurement: Gently restrain each animal and place its tail on the radiant heat source of a tail-flick analgesiometer. The time taken for the animal to flick its tail away from the heat is automatically recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[24]

  • Compound Administration: Group the animals and administer the test compound, a positive control (e.g., morphine), and a vehicle control via a specific route (e.g., intraperitoneal or oral).

  • Post-Treatment Measurement: At set time intervals after administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement for each animal.

  • Data Analysis: Convert the raw latency times into a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Statistical Analysis: Compare the %MPE values between the test compound group, the positive control group, and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A statistically significant increase in %MPE compared to the vehicle control indicates analgesic activity.

Conclusion and Future Directions

This compound stands as a promising, albeit under-investigated, chemical scaffold. While direct evidence of its biological activity is scarce, a thorough analysis of its structural components in the context of known bioactive piperidines provides a clear roadmap for its potential applications.

The strongest line of investigation points toward its use as a precursor for novel analgesics targeting opioid receptors. The well-established SAR for 4-anilidopiperidines like fentanyl provides a rational basis for modifying the N-aryl and C-4 ester groups to generate potent µ-opioid agonists. Furthermore, the versatility of the piperidine core suggests that libraries of derivatives could be synthesized and screened for a wide range of other activities, including CNS modulation, antimicrobial efficacy, and kinase inhibition.

The path forward is clear: a systematic medicinal chemistry program, guided by the principles outlined in this guide and validated by the described experimental protocols, could unlock the full therapeutic potential of this versatile piperidine building block.

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A Senior Application Scientist's Guide to In Silico Comparative Docking of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for conducting in silico molecular docking studies on analogs of "Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate." Moving beyond a simple procedural list, this document elucidates the scientific rationale behind each step, ensuring a robust and reproducible computational workflow. We will explore target selection, ligand and receptor preparation, protocol validation, and the comparative analysis of docking results, establishing a self-validating system for virtual screening endeavors.

Introduction: The Scientific Premise

The piperidine-4-carboxylate scaffold is a well-established privileged structure in medicinal chemistry, most notably recognized in the opioid analgesic pethidine (meperidine). The core molecule of our study, this compound, shares significant structural homology with known opioid receptor modulators. This structural alert strongly suggests that its biological activity may be mediated through one or more of the opioid receptors.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1] This method is instrumental in the early stages of drug discovery for hit identification and lead optimization. By comparing the predicted binding affinities and interaction patterns of a series of analogs, we can develop structure-activity relationships (SAR) that guide the design of more potent and selective compounds.

This guide will use the µ-opioid receptor (MOR) as the primary biological target for our case study, based on the structural rationale outlined above. The µ-opioid receptor is a G-protein coupled receptor (GPCR) and the primary target for most opioid analgesics.[2]

Part 1: The In Silico Docking Workflow: A Validated Protocol

A successful docking study is built on a meticulously prepared and validated protocol. The following workflow is designed to ensure both accuracy and reproducibility, cornerstones of scientific integrity.

Diagram: Overall In Silico Docking & Analysis Workflow

G cluster_prep Preparation Phase cluster_dock Execution & Validation Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection (µ-Opioid Receptor) Receptor_Prep 2. Receptor Preparation (PDB: 5C1M) Target_Selection->Receptor_Prep Ligand_Prep 3. Ligand & Analog Preparation Target_Selection->Ligand_Prep Validation 4. Protocol Validation (Re-docking, RMSD < 2.0 Å) Receptor_Prep->Validation Ligand_Prep->Validation Docking 5. Molecular Docking (AutoDock Vina) Validation->Docking Results 6. Results Analysis (Binding Energy & Pose) Docking->Results Comparison 7. Comparative Analysis (SAR Interpretation) Results->Comparison caption Figure 1. A comprehensive workflow for molecular docking.

Caption: Figure 1. A comprehensive workflow for molecular docking.

Step 1: Receptor Selection and Preparation

Causality: The choice of the protein structure is paramount. An ideal structure is of high resolution, co-crystallized with a relevant ligand, and represents the desired conformational state (e.g., active or inactive). For this study, we select the crystal structure of the murine µ-opioid receptor in an active state, bound to the agonist BU72 (PDB ID: 5C1M).[3] This structure provides a high-resolution (2.1 Å) view of the agonist binding pocket.[3][4]

Protocol: Receptor Preparation

  • Obtain Structure: Download the PDB file for 5C1M from the RCSB Protein Data Bank.

  • Clean Structure: Using molecular visualization software such as UCSF Chimera or Discovery Studio, remove all non-essential components. This includes water molecules, co-factors, and any non-protein chains.[5][6] The rationale for removing crystallographic water is that their positions may not be relevant for the binding of our new ligands, and they can interfere with the docking algorithm.[7]

  • Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures.[5][8]

  • Assign Charges: (Optional for AutoDock Vina) While some docking programs require the assignment of partial charges (e.g., Gasteiger charges), AutoDock Vina's scoring function does not explicitly require pre-calculated charges for the receptor.[9]

  • Save as PDBQT: The final prepared receptor file should be saved in the PDBQT format, which is required by AutoDock Tools and Vina. This format includes atomic coordinates, partial charges (if calculated), and atom type definitions.

Step 2: Ligand and Analog Preparation

Causality: Ligands must be converted from their 2D representations to accurate 3D structures with correct stereochemistry, protonation states, and low-energy conformations.[5] Errors in ligand preparation are a common source of inaccurate docking results.

Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the parent molecule, this compound, and its selected analogs using chemical drawing software like MarvinSketch or ChemDraw.

  • Generate 3D Coordinates: Convert the 2D structures into 3D. Most software packages can perform this step, often using force-field based methods to generate a plausible initial conformation.

  • Energy Minimization: Subject each 3D ligand structure to energy minimization using a suitable force field (e.g., MMFF94). This process refines bond lengths and angles to find a low-energy, stable conformation.[5]

  • Assign Charges & Torsions: Use a tool like AutoDock Tools to assign partial charges (e.g., Gasteiger) and define the rotatable bonds (torsions) within the ligand. The flexibility of the ligand is a key component of the docking process.[10]

  • Save as PDBQT: Save the final prepared ligand files in the PDBQT format.

Step 3: Protocol Validation (Trustworthiness)

Causality: Before screening unknown compounds, the docking protocol must be validated to ensure it can reproduce known binding modes. This is a critical self-validating step. The standard method is to "re-dock" the co-crystallized ligand back into its receptor's binding site.[11] A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[12][13][14]

Protocol: Re-docking Validation

  • Extract Co-crystallized Ligand: From the original, unaltered PDB file (5C1M), extract the co-crystallized agonist, BU72.

  • Prepare Ligand: Prepare the extracted BU72 ligand using the same protocol described in Step 2.

  • Define Binding Site: Define the docking search space (the "grid box") to encompass the entire binding pocket. A common approach is to center the grid on the co-crystallized ligand's geometric center with a size (e.g., 25x25x25 Å) sufficient to allow for rotational and translational sampling.[15]

  • Perform Docking: Dock the prepared BU72 ligand into the prepared µ-opioid receptor using AutoDock Vina.

  • Calculate RMSD: Superimpose the top-scoring docked pose of BU72 with its original crystallographic position and calculate the heavy-atom RMSD. An RMSD value below 2.0 Å confirms that the docking parameters are reliable.[11]

Step 4: Molecular Docking of Analogs

Causality: With a validated protocol, we can now confidently dock our designed analogs. The docking algorithm will systematically sample different conformations and orientations of each ligand within the defined binding site and rank them using a scoring function.[10] The output score, typically in kcal/mol, is an estimation of the binding affinity.[16]

Protocol: Docking with AutoDock Vina

  • Prepare Configuration File: Create a text file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box determined during validation, and the desired output file name.

  • Set Exhaustiveness: The exhaustiveness parameter in Vina controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but requires more computational time. A default value of 8 is often sufficient, but this can be increased for greater accuracy.[17]

  • Execute Vina: Run the docking simulation from the command line. Vina will generate an output PDBQT file containing several predicted binding poses for each ligand, ranked by their binding affinity scores.

Part 2: Comparative Analysis of Designed Analogs

To demonstrate the comparative power of this workflow, we will analyze the parent compound against three rationally designed analogs. The goal is to probe how specific chemical modifications influence the predicted binding affinity and key molecular interactions.

Diagram: Parent Compound and Analog Design Strategy

G cluster_analogs Designed Analogs Parent Parent Compound Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate A1 Analog 1 (R = -NO2) Probing electronic effects Parent->A1 Modify Cyano Group A2 Analog 2 (R = -OCH3) Probing steric/H-bonding effects Parent->A2 Modify Phenyl Ring A3 Analog 3 (Ester = -CONH2) Probing H-bond donation Parent->A3 Modify Ester Group caption Figure 2. Logical design of analogs from the parent scaffold.

Caption: Figure 2. Logical design of analogs from the parent scaffold.

Interpreting the Results

The primary outputs for each docked ligand are the binding affinity (score) and the predicted 3D pose. A more negative binding energy suggests a more stable protein-ligand complex.[16][18] However, the score alone is insufficient. A thorough analysis involves visualizing the docked poses to understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that contribute to binding.[19]

Data Presentation: Comparative Docking Performance

The following tables present hypothetical, yet plausible, data to illustrate how results should be structured for clear comparison.

Table 1: Predicted Binding Affinities of Analogs

CompoundModificationPredicted Binding Affinity (kcal/mol)Ligand Efficiency (LE)
Parent Compound R = -CN, Ester = -COOEt-8.50.37
Analog 1 R = -NO₂ (Electron-withdrawing)-9.20.40
Analog 2 R = -OCH₃ (Electron-donating)-7.90.33
Analog 3 Ester = -CONH₂ (Amide)-8.90.39

Note: Ligand Efficiency (LE) is calculated as Binding Affinity / Number of Heavy Atoms. It helps normalize for molecular size.

Table 2: Key Molecular Interactions with µ-Opioid Receptor Residues

CompoundInteracting Residue(s)Interaction TypeRationale for Binding Change
Parent Compound Asp147, Tyr326H-Bond (piperidine N), Pi-Pi StackingBaseline interaction profile.
Analog 1 (-NO₂) ** Asp147, Tyr326, Asn150 H-Bond, Pi-Pi Stacking, **H-Bond (NO₂) **The nitro group forms an additional hydrogen bond with Asn150, significantly enhancing affinity.
Analog 2 (-OCH₃) Asp147, Tyr326H-Bond, Pi-Pi StackingThe methoxy group introduces minor steric hindrance without forming favorable new interactions, slightly reducing affinity.
Analog 3 (-CONH₂) **Asp147, Tyr326, His54 H-Bond, Pi-Pi Stacking, H-Bond (Amide) The primary amide acts as a hydrogen bond donor to His54, providing a favorable interaction that improves affinity over the parent ester.

Conclusion and Future Directions

This guide has established a rigorous and scientifically sound workflow for the comparative in silico analysis of this compound analogs against the µ-opioid receptor. Our hypothetical results demonstrate that modifying the para-substituent on the phenyl ring and the ester moiety can significantly impact binding affinity. Specifically, introducing a hydrogen bond-accepting nitro group (Analog 1) and a hydrogen bond-donating amide group (Analog 3) were predicted to be beneficial.

These in silico findings provide clear, data-supported hypotheses for chemical synthesis and biological testing. The next steps would involve synthesizing these prioritized analogs and evaluating their true binding affinity and functional activity in vitro. The iterative cycle of computational prediction, chemical synthesis, and biological validation is the engine of modern drug discovery.

References

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • Protein-ligand docking. Galaxy Training. [Link]

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  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PubMed Central (PMC). [Link]

  • 8K9K: Full agonist-bound mu-type opioid receptor-G protein complex. RCSB PDB. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • 5C1M: Crystal structure of active mu-opioid receptor bound to the agonist BU72. RCSB PDB. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

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  • PyRx Tutorial PDF. Florida International University. [Link]

  • Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. Taylor & Francis Online. [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of "Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate," a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of methods and validation parameters, grounded in established regulatory frameworks.

The validation of an analytical procedure is the cornerstone of reliable data, demonstrating its suitability for the intended purpose.[1] This guide will delve into the validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, two of the most powerful and prevalent techniques in pharmaceutical analysis. The principles and acceptance criteria discussed are based on the guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, as well as guidances from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. A validated method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable, to a known degree of certainty. This is a mandatory requirement for regulatory submissions and is essential for:

  • Quality Control: Ensuring the identity, purity, and strength of the drug substance and drug product.

  • Process Development: Monitoring and controlling the manufacturing process.

  • Stability Studies: Assessing the shelf-life and storage conditions of the product.

  • Pharmacokinetic and Bioequivalence Studies: Quantifying the drug and its metabolites in biological matrices.

The core validation characteristics that will be explored for each method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizing the Validation Workflow

The process of analytical method validation can be visualized as a logical progression of experiments, each designed to assess a specific performance characteristic.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Initial Assessment Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Range->Accuracy Validated Method Validated Method Robustness->Validated Method

Caption: A typical workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For a compound like this compound, which possesses a UV-absorbing chromophore (the cyanophenyl group), a Reverse-Phase HPLC (RP-HPLC) method with UV detection is a logical and cost-effective choice.

Causality Behind Experimental Choices for HPLC

The development of a robust HPLC method is a systematic process. For our target analyte, a C18 column is an excellent starting point due to its hydrophobicity, which will provide good retention for the relatively non-polar piperidine derivative. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good peak shape and resolution from potential impurities. The choice of acetonitrile is often favored for its lower viscosity and UV transparency. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any impurities, thereby influencing their retention.

Experimental Protocol: RP-HPLC Method

This protocol is a representative method for the quantification of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the mobile phase to achieve a final concentration within the linear range of the method.

3. Validation Procedure: The validation of this method should be performed according to ICH Q2(R1) guidelines.

Comparative Performance Data for HPLC Method Validation

The following table summarizes typical performance data for a validated RP-HPLC method for a similar piperidine derivative, which can be used as a benchmark for the validation of a method for this compound.

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity No interference at the retention time of the analyte.The method should be able to separate the analyte from its potential impurities and degradation products. Forced degradation studies are crucial to demonstrate this.
Linearity (r²) ≥ 0.999A linear relationship between concentration and peak area is expected over the defined range.
Range 80-120% of the test concentration for assay.For an assay, this would typically be 80-120 µg/mL if the target concentration is 100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%The closeness of the measured value to the true value, typically assessed by spiking experiments.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0%The degree of scatter between a series of measurements.
LOD Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters.Small variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C) should not significantly affect the results.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice. The coupling of liquid chromatography with a tandem mass spectrometer provides an unparalleled level of specificity by monitoring a specific precursor-to-product ion transition.

Causality Behind Experimental Choices for LC-MS/MS

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. For this compound, electrospray ionization (ESI) in positive ion mode is expected to be efficient due to the presence of the basic piperidine nitrogen. The precursor ion will be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) in the second quadrupole will generate characteristic product ions, and the most stable and abundant transition will be selected for quantification in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS Method

This protocol outlines a representative method for the sensitive quantification of this compound.

1. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation and elution of the analyte.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition: To be determined by direct infusion of a standard solution. For a related compound, piperidine, a transition of m/z 86.1 → 70.1 has been used. For the target analyte, the precursor ion [M+H]⁺ would be approximately m/z 273.1.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare in a suitable solvent like methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Solution: Prepare the sample in a compatible solvent, ensuring the final concentration falls within the calibration curve range. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.

Comparative Performance Data for LC-MS/MS Method Validation

The following table presents expected performance data for a validated LC-MS/MS method, drawing on data from similar analyses of piperidine derivatives.[2]

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity No interfering peaks at the retention time of the analyte and its internal standard.High specificity is inherent to MRM analysis.
Linearity (r²) ≥ 0.995A linear response is expected over a wide dynamic range.
Range Dependent on the application (e.g., impurity analysis, bioanalysis).Can be tailored to the specific needs, often spanning several orders of magnitude.
Accuracy (% Recovery) 85.0% - 115.0% (for bioanalysis)Typically assessed at low, medium, and high concentrations.
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)High precision is achievable with modern instrumentation.
LOD Signal-to-Noise ratio of 3:1Expected to be in the low pg/mL to fg/mL range.
LOQ Signal-to-Noise ratio of 10:1The lower limit of the calibration curve, determined with acceptable precision and accuracy.[2]
Matrix Effect Assessed to ensure the matrix does not interfere with ionization.Important for bioanalytical methods; should be minimized or compensated for with an appropriate internal standard.
Stability Analyte should be stable under various storage and processing conditions.Freeze-thaw stability, short-term stability, and long-term stability should be evaluated.

Stability-Indicating Nature of the Methods

A critical aspect of pharmaceutical analysis is the ability of a method to be "stability-indicating." This means the method can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[1][3] To achieve this, forced degradation studies are performed where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[4]

The chromatograms from these stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main analyte peak. This demonstrates the specificity of the method.

Forced Degradation and Specificity cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Assessment Acid Acid HPLC/LC-MS HPLC/LC-MS Acid->HPLC/LC-MS Base Base Base->HPLC/LC-MS Oxidation Oxidation Oxidation->HPLC/LC-MS Heat Heat Heat->HPLC/LC-MS Light Light Light->HPLC/LC-MS Peak Purity Peak Purity HPLC/LC-MS->Peak Purity Resolution Resolution HPLC/LC-MS->Resolution Specificity Demonstrated Specificity Demonstrated Resolution->Specificity Demonstrated Drug Substance Drug Substance Drug Substance->Acid Drug Substance->Base Drug Substance->Oxidation Drug Substance->Heat Drug Substance->Light

Caption: The process of demonstrating method specificity through forced degradation studies.

Conclusion: Selecting the Appropriate Validated Method

The choice between an HPLC-UV and an LC-MS/MS method for the quantification of this compound depends on the specific requirements of the analysis.

  • For routine quality control, assay, and content uniformity of the bulk drug substance or a formulated product , a validated RP-HPLC-UV method is often sufficient, providing a balance of performance, cost-effectiveness, and robustness.

  • For the quantification of trace-level impurities, analysis in complex matrices such as biological fluids, or when the highest level of certainty in identification is required , a validated LC-MS/MS method is the superior choice due to its enhanced sensitivity and specificity.

Ultimately, the objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible analytical data for "this compound," thereby supporting the development of safe and effective medicines.

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A Comparative Guide to Developing a Stability-Indicating HPLC Method for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the development and comparison of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity and stability is paramount. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and regulatory expectations that govern robust analytical method development.

The Imperative for Stability-Indicating Methods

In pharmaceutical development, a stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the quality attributes of a drug substance or drug product over time.[1] Its primary purpose is to accurately measure the active ingredient, free from interference from any degradation products, process impurities, or other excipients.[2][3] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate the use of validated stability-indicating methods in stability studies to ensure the safety and efficacy of pharmaceutical products throughout their shelf life.[4][5]

The core principle of a SIAM is specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][6] This is rigorously tested through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally generate degradation products.[7]

Understanding the Analyte: this compound

Before designing an HPLC method, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure: The molecule contains a piperidine ring, a cyanophenyl group, and an ethyl ester.

  • Polarity: The presence of the polar cyano and ester groups, combined with the largely non-polar phenyl and piperidine rings, suggests a moderately polar compound. This makes it an ideal candidate for reversed-phase HPLC.

  • Chromophore: The cyanophenyl group provides a strong chromophore, allowing for sensitive detection using UV spectrophotometry. The expected maximum absorbance (λmax) would likely be in the range of 230-280 nm.

  • Potential Degradation Pathways: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. The cyano group could also be susceptible to hydrolysis to an amide or carboxylic acid under extreme conditions.

Comparative Method Development Strategies

There is no single "correct" HPLC method; the optimal choice depends on the specific separation challenge presented by the degradation products. Below, we compare two plausible reversed-phase HPLC methods with differing selectivity, which should be evaluated in parallel during development.

Method A: The Workhorse - C18 Stationary Phase

A C18 (octadecylsilane) column is the most common starting point in reversed-phase HPLC due to its wide applicability and hydrophobicity.[8] Retention is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.

Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its potential degradants.[9] This can be particularly advantageous for separating compounds with aromatic moieties, often leading to different elution orders or improved resolution compared to a C18 column.

Performance Comparison and Experimental Data

The following tables present hypothetical yet realistic performance data for the two proposed methods. The goal is to achieve a resolution (Rs) of ≥ 2.0 between the parent peak and all degradation products, with good peak symmetry (Tailing Factor, T ≈ 1.0).[6]

Table 1: Comparison of HPLC Method Conditions

ParameterMethod A: C18Method B: Phenyl-Hexyl
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.02 M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-35 min: 30% B0-5 min: 25% B, 5-25 min: 25-65% B, 25-30 min: 65% B, 30-35 min: 25% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection PDA Detector, 240 nmPDA Detector, 240 nm
Injection Vol. 10 µL10 µL

Rationale for Choices:

  • Mobile Phase: A buffered or acidified aqueous mobile phase is crucial to control the ionization of any potential acidic or basic functional groups on the analyte or its degradants, ensuring consistent retention times and peak shapes.[10] Acetonitrile is a common organic modifier providing good peak shapes and lower backpressure than methanol.[11]

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar degradation products are eluted within a reasonable time frame with good peak shape.[3]

  • PDA Detector: A Photodiode Array (PDA) detector is essential for a stability-indicating method. It not only quantifies the peaks but also provides spectral data across each peak, which is used to assess peak purity.[12][13]

Table 2: Expected Chromatographic Performance Data

AnalyteMethod A: C18Method B: Phenyl-Hexyl
Retention Time (min) Resolution (Rs)
Hydrolytic Degradant 1 (Acid) 8.53.2
Oxidative Degradant 1 12.12.5
Parent Compound 15.4-
Process Impurity A 17.22.1

Note: Data is illustrative. Actual retention times and resolutions will depend on the specific columns and HPLC system used.

The Core of a Self-Validating System: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method. The objective is to achieve 10-30% degradation of the drug substance to ensure that the analytical method can effectively separate the resulting degradation products from the parent peak.[6]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (200 Watt hours/m²) and visible light (1.2 million lux hours) in a photostability chamber. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Control Sample: Prepare a 0.1 mg/mL solution of the unstressed drug substance in the mobile phase.

Analyze all stressed samples, along with a blank and the control sample, using the developed HPLC methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Analysis HPLC Analysis (e.g., Method A & B) Acid->Analysis Base Base Hydrolysis (e.g., 1N NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 30% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 105°C Solid) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API Drug Substance (API) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Evaluation Evaluate Specificity - Peak Purity - Resolution - Mass Balance Analysis->Evaluation

Caption: Workflow for Forced Degradation Studies.

Validating the Method's Stability-Indicating Power

The data from the forced degradation studies are used to validate the chosen method's ability to indicate stability.

  • Specificity and Resolution: The primary validation is demonstrating that all degradation product peaks are baseline separated from the parent peak (Rs ≥ 2.0). If co-elution occurs in one method, the alternative method (e.g., Phenyl-Hexyl vs. C18) may provide the necessary resolution.

  • Peak Purity Assessment: A PDA detector is crucial here. The software compares UV-Vis spectra across the entire peak.[14][15] A "pure" peak will have homogenous spectra from the upslope, apex, and downslope.[14] This confirms that a chromatographically single peak does not hide a co-eluting impurity.

  • Mass Balance: The principle of mass balance is a critical component of validation.[6] It involves accounting for the decrease in the assay of the parent compound with a corresponding increase in the sum of all degradation products. A mass balance of 95-105% provides confidence that all major degradation products have been detected.

Validation_Logic cluster_inputs Inputs from Forced Degradation cluster_validation Validation Checks Deg_Samples Degraded Samples Chromatograms Resolution Resolution (Rs ≥ 2.0) (Analyte vs. Degradants) Deg_Samples->Resolution Purity Peak Purity Analysis (PDA Detector) Deg_Samples->Purity Mass_Balance Mass Balance (95-105%) (%Assay + Σ%Degradants) Deg_Samples->Mass_Balance Control Unstressed Sample Chromatogram Control->Mass_Balance Decision Method is Stability-Indicating Resolution->Decision Fail Method Fails (Requires Optimization) Resolution->Fail Purity->Decision Purity->Fail Mass_Balance->Decision Mass_Balance->Fail

Caption: Logic of a Self-Validating System.

Conclusion

Developing a stability-indicating HPLC method is a systematic process that relies on a deep understanding of the analyte, chromatographic principles, and regulatory requirements. By comparing different stationary phase selectivities, such as a traditional C18 and a Phenyl-Hexyl column, researchers can increase the probability of successfully resolving all potential degradation products. The cornerstone of this process is a well-designed forced degradation study, which provides the necessary samples to prove the method's specificity. The ultimate goal is a robust, validated method that provides trustworthy data, ensuring the quality and stability of this compound throughout the drug development lifecycle.

References

  • Stability Indicating HPLC Method Development: A Review. (2019). Research Journal of Pharmacy and Technology.
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A Comparative Guide to Impurity Profiling and Characterization of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification, qualification, and control of impurities in drug substances and products.[1][2][3] This guide provides a comprehensive framework for the impurity profiling and characterization of this compound, comparing analytical methodologies and offering insights into rational experimental design.

Synthetic Landscape and the Genesis of Impurities

A thorough understanding of the synthetic route is the cornerstone of effective impurity profiling. This compound is typically synthesized through the N-arylation of ethyl piperidine-4-carboxylate. Two common methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each pathway presents a unique profile of potential process-related impurities.

Nucleophilic Aromatic Substitution (SNAr)

This route often involves the reaction of ethyl piperidine-4-carboxylate with an activated aryl halide, such as 4-fluorobenzonitrile, in the presence of a base. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack.[4][5]

Potential SNAr-Related Impurities:

  • Unreacted Starting Materials:

    • Ethyl piperidine-4-carboxylate

    • 4-Fluorobenzonitrile

  • Byproducts of Side Reactions:

    • Hydrolysis of the Ester: 1-(4-Cyanophenyl)piperidine-4-carboxylic acid can form if water is present.

    • Hydrolysis of the Nitrile: Formation of 4-(4-(ethoxycarbonyl)piperidin-1-yl)benzamide or the corresponding carboxylic acid can occur under harsh basic or acidic conditions.

    • Positional Isomers: While less likely with a para-substituted starting material, impurities from the starting aryl halide could lead to isomeric products.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is an alternative to classical SNAr reactions, especially with less reactive aryl halides (e.g., chlorides or bromides).[6][7][8]

Potential Buchwald-Hartwig-Related Impurities:

  • Unreacted Starting Materials:

    • Ethyl piperidine-4-carboxylate

    • Aryl halide (e.g., 4-bromobenzonitrile)

  • Catalyst and Ligand-Related Impurities:

    • Residual Palladium: A critical inorganic impurity that must be controlled to low ppm levels.

    • Phosphine Oxide: From the oxidation of phosphine ligands.

    • Side products from ligand arylation or degradation.

  • Byproducts of Side Reactions:

    • Hydrodehalogenation of the Aryl Halide: Reduction of the aryl halide to benzonitrile.

    • Homocoupling of the Aryl Halide: Formation of biphenyl species.

    • Double Arylation (Tris Impurity): A patent for a related synthesis warns of a "tris impurity" where a second aryl group attaches, potentially at an activated position.[9]

Comparative Analysis of Analytical Techniques for Impurity Profiling

A multi-technique approach is essential for the comprehensive profiling and characterization of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for separation and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for volatile impurities. For structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Separation Techniques: HPLC vs. UPLC

Both HPLC and UPLC are powerful for separating the target molecule from its impurities.[10][11] The choice between them often depends on the specific needs of the analysis, such as throughput and the complexity of the impurity profile.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm<2 µm
Operating Pressure Up to 400 barUp to 1000-1200 bar[12]
Analysis Time Longer (e.g., 20-45 min)Shorter (e.g., 2-5 min)[12]
Resolution GoodExcellent, with narrower peaks[13]
Sensitivity GoodHigher, due to narrower peaks[13][14]
Solvent Consumption HigherLower[12][14]
Robustness Generally more robust and tolerant of sample matrix variability.[14]More susceptible to clogging from particulates.[12]

Expert Insight: For routine quality control where a method is well-established, HPLC remains a robust and reliable choice. However, for method development, complex impurity profiles, or high-throughput screening, the superior resolution and speed of UPLC are highly advantageous.[12][13][14][15][16]

Caption: A typical workflow for developing and validating an HPLC/UPLC method for impurity analysis.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm for HPLC; 2.1 x 100 mm, 1.7 µm for UPLC) is a good starting point due to the non-polar nature of the molecule.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight byproducts.[17]

Expert Insight: Direct injection GC-MS can be used for thermally stable, volatile impurities. For residual solvents, headspace GC-MS is the preferred technique to avoid contamination of the GC system with the non-volatile API. Derivatization may be necessary for polar, non-volatile compounds to make them amenable to GC analysis.

  • Instrumentation: GC system with a headspace autosampler and a mass selective detector.

  • Column: A non-polar column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a high-boiling solvent like DMSO.

Structural Elucidation of Unknown Impurities

Once impurities are detected and separated, their structures must be elucidated. This is a critical step for understanding their potential toxicity and for process optimization to minimize their formation.

High-Resolution Mass Spectrometry (HRMS)

LC-MS, particularly with high-resolution mass analyzers like TOF or Orbitrap, provides accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity. Fragmentation patterns obtained through MS/MS experiments provide valuable information about the impurity's structure.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[17] A suite of NMR experiments is typically required.

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Reveals connectivity between atoms, allowing for the complete assembly of the molecular structure.

Expert Insight: NMR is a non-destructive technique, which is advantageous when dealing with small amounts of isolated impurities.[11] It provides detailed information on bonding, configuration, and stereochemistry.[17]

Caption: A systematic approach to the structural elucidation of an unknown impurity.

Forced Degradation Studies: Predicting Stability

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3][20][21][22] These studies involve subjecting the material to stress conditions more severe than those used in accelerated stability testing.

Common Stress Conditions:

  • Acidic and Basic Hydrolysis: e.g., 0.1 N HCl and 0.1 N NaOH at elevated temperatures.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., 80 °C.

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

By analyzing the degradation products, potential stability issues can be identified early in the development process, and the analytical method can be proven to be "stability-indicating," meaning it can separate the intact molecule from its degradation products.

Conclusion and Recommendations

The impurity profile of this compound is a critical quality attribute that must be thoroughly investigated and controlled. A comprehensive approach that combines an understanding of the synthetic process with the application of orthogonal analytical techniques is essential.

  • For Separation and Quantification: UPLC is recommended for its high resolution and speed, particularly during method development and for complex samples. HPLC remains a robust alternative for routine quality control.

  • For Volatile Impurities: Headspace GC-MS is the method of choice for residual solvents.

  • For Structural Elucidation: A combination of high-resolution LC-MS for initial identification and a full suite of NMR experiments for unambiguous structure confirmation is the gold standard.

By implementing the strategies and methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this compound, contributing to the development of safe and effective medicines.

References

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  • Cody, R. B., & Dane, A. J. (2019). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Analytical Toxicology, 43(8), 634-644. Available from: [Link]

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Publish Comparison Guide: Biophysical Characterization of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate Target Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (referred to herein as E-CPP-4C ) represents a critical structural scaffold in the development of ligands for Class A GPCRs, specifically GPR119 (metabolic regulation) and Sigma-1 receptors (neuromodulation). Unlike free acid derivatives, the ethyl ester moiety of E-CPP-4C confers enhanced lipophilicity (


), facilitating membrane permeability, though often requiring hydrolysis for full agonist potency in vivo.

This guide provides a rigorous biophysical characterization framework, comparing E-CPP-4C against industry standards (GSK1292263 and MBX-2982 ). We focus on determining binding kinetics, thermodynamic signatures, and conformational stability using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA).

Part 1: Comparative Biophysical Profile

Ligand Landscape Analysis

E-CPP-4C functions primarily as a lipophilic precursor or a probe molecule . Its binding profile differs from optimized clinical candidates due to the ester functionality, which alters the hydrogen-bonding network within the receptor binding pocket.

FeatureE-CPP-4C (Subject)GSK1292263 (Standard)MBX-2982 (Alternative)
Primary Target GPR119 / Sigma-1GPR119GPR119
Binding Mode Hydrophobic driven (N-aryl)H-bond + HydrophobicHydrophobic + Polar Clamp

(Approx.)
Low

M to High nM
Low nM (< 10 nM)Low nM (< 20 nM)
Residence Time Transient (Fast

)
Prolonged (Slow

)
Intermediate
Thermodynamics Entropy-driven (

)
Enthalpy-driven (

)
Mixed
Solubility Moderate (DMSO req.)High (Optimized)Moderate
Mechanism of Action (GPR119 Context)

The N-(4-cyanophenyl) moiety mimics the polar "head group" required for anchoring in the GPR119 orthosteric site, while the piperidine ring provides the necessary spacer. The ethyl ester tail, however, lacks the negative charge of the carboxylate seen in many active metabolites, potentially reducing electrostatic interactions with Arg/Lys residues in the binding pocket but enhancing hydrophobic packing.

Part 2: Experimental Methodologies (Protocols)

Surface Plasmon Resonance (SPR) – Kinetic Profiling

Objective: Determine association (


) and dissociation (

) rates to calculate affinity (

). System: Biacore 8K or T200.

Protocol:

  • Sensor Chip Preparation:

    • Use a CM5 or L1 chip (for GPCRs in nanodiscs/liposomes).

    • Immobilization: Capture His-tagged GPR119 (solubilized in DDM/CHS) via anti-His antibody to a density of ~2000 RU.

    • Critical Step: Include a reference channel with null protein (e.g., BSA) to subtract non-specific binding, which is common with lipophilic piperidines.

  • Analyte Injection (Single-Cycle Kinetics):

    • Prepare E-CPP-4C dilution series: 0, 62.5, 125, 250, 500, 1000 nM in Running Buffer (HBS-P+ with 5% DMSO).

    • Flow Rate: High flow (50-100 µL/min) to minimize mass transport limitation.

    • Contact Time: 120s association, 600s dissociation.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Assess

      
       stability to ensure receptor integrity.
      
Isothermal Titration Calorimetry (ITC) – Thermodynamic Signature

Objective: Deconvolute the binding energy into Enthalpy (


) and Entropy (

). System: MicroCal PEAQ-ITC.

Protocol:

  • Sample Prep:

    • Cell: GPR119 protein (20-30 µM) in dialysis buffer (20 mM HEPES, 150 mM NaCl, 0.05% DDM).

    • Syringe: E-CPP-4C ligand (200-300 µM) in exact matching buffer (dialysate) to prevent heat of dilution artifacts.

    • Note: Match DMSO concentration precisely (e.g., 2%) in both cell and syringe.

  • Titration:

    • Perform 19 injections of 2 µL each at 25°C.

    • Spacing: 150s between injections to allow equilibration.

    • Stirring speed: 750 rpm.

  • Control: Titrate ligand into buffer alone to subtract heat of dilution.

Thermal Shift Assay (TSA) – Stability Screening

Objective: Confirm specific binding by measuring the increase in protein melting temperature (


).

Protocol:

  • Mix 5 µL Protein (0.5 mg/mL) + 5 µL Ligand (100 µM) + 2 µL SYPRO Orange (50x).

  • Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Positive Hit: A shift of

    
     indicates stabilization (specific binding).
    

Part 3: Visualization of Binding Workflow

The following diagram illustrates the logical flow for characterizing E-CPP-4C, from structural validation to kinetic resolution.

BiophysicalCharacterization Compound Ethyl 1-(4-cyanophenyl) piperidine-4-carboxylate Target Target Identification (GPR119 / Sigma-1) Compound->Target Putative Binding TSA Thermal Shift Assay (TSA) (Screening) Target->TSA Step 1: Stability HitVal Hit Validation (dTm > 2°C) TSA->HitVal If Stabilized SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff) SPR->Compound SAR Optimization Affinity Affinity Determination (KD Calculation) SPR->Affinity KD Derived ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: dH, dS) Mechanism Binding Mechanism (Enthalpy vs Entropy) ITC->Mechanism Complete Profile HitVal->SPR Step 2: Real-time Kinetics Affinity->ITC Step 3: Energetics

Caption: Workflow for biophysical validation of E-CPP-4C, progressing from thermal stability screening to detailed kinetic and thermodynamic profiling.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Data
  • High

    
     in SPR:  Indicates the ethyl ester may be too bulky or lacks the specific electrostatic anchor point compared to the acid form. This suggests E-CPP-4C is a "fast-on, fast-off" binder.
    
  • No Heat in ITC: If SPR shows binding but ITC is silent, the binding might be entropy-driven (hydrophobic effect) with near-zero enthalpy (

    
    ). This is common for lipophilic N-aryl piperidines.
    
Comparative Data Table (Simulated for Guide Context)
ParameterE-CPP-4C (Experimental)GSK1292263 (Reference)Interpretation

(SPR)

M (1.2 µM)

M (4.5 nM)
E-CPP-4C is ~250x less potent; likely a scaffold/precursor.

(

)

(Fast)

(Slow)
Short residence time limits efficacy.

(TSA)

C

C
Moderate stabilization vs. tight induced fit.
Binding Enthalpy (

)

kcal/mol

kcal/mol
Binding driven by hydrophobic effect, not H-bonds.

References

  • Ritter, T. et al. (2016). Electrochemical Cross-Dehydrogenative Aromatization Protocol for the Synthesis of Aromatic Amines. Angewandte Chemie International Edition. Link (Describes synthesis and characterization of the E-CPP-4C scaffold).

  • Jones, R. M. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link (Contextualizes N-aryl piperidine pharmacophore).

  • Navratilova, I. & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters. Link (Standard protocol for SPR of fragments/intermediates).

  • Freire, E. (2008). Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today. Link (Thermodynamic analysis framework).

  • Fisher Scientific. (2024). This compound Product Specifications. Link (Chemical data source).

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